Beta-Aspartame
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHIPKDJQYIJJF-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177386 | |
| Record name | Aspartame, beta- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22839-61-8 | |
| Record name | β-Aspartame | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartame, beta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartame, beta- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl N-L-β-aspartyl-3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARTAME, BETA- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VTH6LD3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Isomeric Off-Note: A Technical Guide to the Discovery and Properties of Beta-Aspartame
Abstract
This technical guide provides a comprehensive overview of beta-aspartame, the non-sweet, bitter-tasting isomer of the widely used artificial sweetener, aspartame (B1666099). The discovery of this compound is intrinsically linked to the chemical synthesis of its sweet counterpart, where it arises as a significant byproduct. This document details the history of its discovery, comparative physicochemical properties, and the methodologies for its synthesis and separation from the desired alpha-isomer. Furthermore, it explores the biological basis for its bitter taste, proposing a mechanism of action via human bitter taste receptors (TAS2Rs) and outlining the associated signaling pathway. Detailed experimental protocols and analytical methods are provided for researchers, scientists, and professionals in the drug development and food science industries.
Discovery and History
The story of this compound begins with the serendipitous discovery of its alpha-isomer, aspartame (α-L-aspartyl-L-phenylalanine methyl ester). In 1965, chemist James M. Schlatter, while working at G.D. Searle & Company on an anti-ulcer drug candidate, accidentally tasted a compound he had synthesized and discovered its intense sweetness.[1] This compound was α-aspartame.
However, the prevalent method for the industrial chemical synthesis of aspartame involves the reaction of N-protected L-aspartic anhydride (B1165640) with L-phenylalanine methyl ester.[1][2] Due to the presence of two carboxyl groups on aspartic acid (at the alpha and beta positions), this reaction is not perfectly regioselective. Consequently, it yields a mixture of two isomers: the desired sweet α-aspartame and the undesired β-aspartame, where the peptide bond is formed with the β-carboxyl group of aspartic acid.[1][2] This chemical synthesis typically produces the α- and β-isomers in a ratio of approximately 4:1.[1] The bitter taste of the β-isomer makes its removal a critical step in the purification of commercial aspartame.[2] The challenges associated with this separation spurred the development of enzymatic synthesis methods, which are highly specific and produce only the sweet α-aspartame.[2]
Physicochemical Properties
This compound shares the same chemical formula and molecular weight as its alpha-isomer but differs in its structural arrangement and, consequently, its physical and sensory properties. The key distinction lies in the peptide linkage to the beta-carboxyl group of the aspartic acid residue.
| Property | α-Aspartame | β-Aspartame |
| IUPAC Name | Methyl L-α-aspartyl-L-phenylalaninate | (2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
| Synonyms | Aspartame, APM, NutraSweet, Equal | Beta-Asp-Phe methyl ester |
| CAS Number | 22839-47-0 | 22839-61-8 |
| Chemical Formula | C₁₄H₁₈N₂O₅ | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.31 g/mol | 294.30 g/mol [3] |
| Melting Point | 246–247 °C | 201–204 °C (decomposes) |
| Taste Profile | Intensely sweet (180-200x sucrose)[1] | Bitter[1][2] |
| Solubility | Sparingly soluble in water; solubility is pH-dependent.[3] | Data not widely available, but separation protocols suggest differences in salt solubility.[3] |
| Stability in Water | Most stable at pH 4.3 (half-life ~300 days at room temp).[1][3] | Likely undergoes similar degradation pathways, but specific stability data is not readily available. |
Synthesis and Purification
The formation of this compound is a direct consequence of the non-specific nature of traditional chemical synthesis routes for aspartame. The purification process is therefore a critical step to ensure the quality and taste profile of the final product.
Chemical Synthesis of α- and β-Aspartame Mixture
The following protocol is a generalized representation of the chemical synthesis that produces a mixture of aspartame isomers.
Experimental Protocol:
-
Protection of Aspartic Acid: L-aspartic acid is treated with a mixture of formic acid and acetic anhydride. This step serves two purposes: the amino group is protected with a formyl group, and the two carboxyl groups are joined to form an N-formyl aspartic anhydride.[1]
-
Esterification of Phenylalanine: L-phenylalanine is converted to its methyl ester (L-phenylalanine methyl ester) using standard esterification methods, often with methanol (B129727) and an acid catalyst.
-
Coupling Reaction: The N-formyl aspartic anhydride is then reacted with L-phenylalanine methyl ester in an organic solvent. This condensation reaction is not regioselective; the phenylalanine methyl ester can attack either the α- or β-carbonyl group of the anhydride, leading to a mixture of N-formyl-α-aspartame and N-formyl-β-aspartame.[1]
-
Deprotection: The formyl protecting group is removed from the nitrogen atom by acid hydrolysis, yielding a mixture of α-aspartame and β-aspartame.[1]
Purification: Separation of α- and β-Isomers
The separation of the bitter β-isomer is crucial. One patented method takes advantage of the differential solubility of the isomers' phosphate (B84403) salts.[4]
Experimental Protocol for Isomer Separation:
-
Reaction Mixture: A reaction mixture containing N-formyl α- and β-aspartame in a solvent system like ethyl acetate (B1210297) and acetic acid is prepared.[4]
-
Deformylation and Precipitation: 85% phosphoric acid (1.2 to 5 moles per mole of N-formyl aspartame) and a lower alkyl alcohol (e.g., methanol) are added to the mixture. The reaction is maintained at a temperature between room temperature and 60°C for 4 to 12 hours.[4] This step simultaneously removes the formyl group and selectively precipitates the α-isomer as sparingly soluble aspartame phosphate.[4] The β-isomer remains in solution.
-
Isolation of α-Isomer Salt: The reaction mixture is cooled, and the crystallized α-L-aspartyl-L-phenylalanine methyl ester phosphate is collected by filtration.[4]
-
Conversion to Free Aspartame: The collected phosphate salt is dissolved in water, and the pH is adjusted to approximately 5.2 (the isoelectric point of aspartame) with an inorganic base (e.g., 20% aqueous NaOH).[3][4] The free α-aspartame precipitates out of the solution.
-
Final Product Collection: The pure α-aspartame is collected by filtration, washed, and dried.[4]
Taste Profile and Biological Activity
The defining characteristic of this compound is its bitter taste, a stark contrast to the sweetness of its alpha-isomer. This difference in taste perception is rooted in the specific stereochemistry of the molecules and their interaction with distinct taste receptors on the tongue.
| Isomer | Taste | Receptor Target (Proposed/Confirmed) |
| α-Aspartame | Sweet | TAS1R2/TAS1R3 (Sweet Taste Receptor)[1] |
| β-Aspartame | Bitter | TAS2Rs (Bitter Taste Receptors) (Proposed)[5][6] |
Mechanism of Bitter Taste Perception
While direct studies on this compound's interaction with bitter taste receptors are limited, a substantial body of research indicates that dipeptides, particularly those containing hydrophobic amino acids like phenylalanine, are perceived as bitter.[5] This bitterness is mediated by the T2R (or TAS2R) family of G-protein coupled receptors.[5][6]
Studies have shown that dipeptides can activate several of the 25 known human TAS2Rs, with TAS2R1 being particularly responsive to various di- and tripeptides.[6][7][8] Given that this compound is a dipeptide ester containing phenylalanine, it is highly probable that its bitter taste is elicited through activation of one or more TAS2Rs.
The intracellular signaling cascade following the activation of a TAS2R is well-established:
-
Binding: this compound binds to a TAS2R on the surface of a taste receptor cell.
-
G-Protein Activation: This binding activates the associated heterotrimeric G-protein, gustducin (B1178931).
-
Second Messenger Production: The α-subunit of gustducin activates phospholipase C-β2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).
-
Calcium Release: IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm.
-
Channel Opening and Depolarization: The rise in intracellular Ca²⁺ opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), allowing an influx of Na⁺ ions, which depolarizes the cell.
-
Neurotransmitter Release: Depolarization leads to the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the "bitter" signal to the brain.
Analytical Methods
The separation and quantification of this compound from its alpha-isomer and other degradation products are typically achieved using High-Performance Liquid Chromatography (HPLC).
Methodology Overview:
-
Technique: Reversed-phase HPLC is the most common method.[9]
-
Stationary Phase: An ODS (octadecylsilyl) column, such as a C18 column, is frequently used for separation.[9]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The pH of the mobile phase is a critical parameter for achieving good separation. For instance, a mobile phase consisting of a phosphate buffer and acetonitrile can effectively separate aspartame diastereomers.[9]
-
Detection: UV detection is standard, typically at a wavelength of around 210-214 nm, where the peptide bond absorbs light.[10][11]
-
Sample Preparation: For analysis of this compound in food products or other complex matrices, a sample preparation step such as liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
A validated HPLC method can achieve limits of detection and quantification in the range of 0.0012 wt% and 0.004 wt%, respectively, for aspartame diastereomers, which is sufficient for quality control in commercial aspartame production.[9]
Conclusion
This compound, while chemically very similar to its sweet-tasting alpha-isomer, serves as a crucial case study in the structure-function relationship of taste molecules. Its discovery as an unavoidable byproduct of traditional chemical synthesis routes for aspartame has driven innovation in both purification technologies and more specific enzymatic synthesis pathways. For researchers in drug development and food science, understanding the properties of this compound is vital for quality control, sensory analysis, and the study of taste receptor pharmacology. The likely interaction of this bitter dipeptide with the TAS2R family of receptors provides a valuable tool for investigating the molecular mechanisms of bitter taste perception. Continued research into the specific receptor interactions and quantitative sensory analysis of this compound will further illuminate the complex world of taste science.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. snowhitechem.com [snowhitechem.com]
- 3. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4656304A - Aspartame synthesis - Google Patents [patents.google.com]
- 5. Bitter peptides activate hTAS2Rs, the human bitter receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 10. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 11. ejournals.swu.ac.th [ejournals.swu.ac.th]
The Isomerization of α-Aspartame: A Technical Guide to the Formation of β-Aspartame
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical transformation of α-aspartame, the common artificial sweetener, into its structural isomer, β-aspartame. The formation of β-aspartame, a bitter-tasting and non-sweet compound, represents a critical aspect of aspartame's stability and degradation profile. Understanding the underlying mechanisms, influencing factors, and analytical methodologies for this conversion is paramount for ensuring the quality, efficacy, and safety of pharmaceutical formulations and food products containing aspartame (B1666099).
The Chemical Core of the Transformation: An Intramolecular Rearrangement
The conversion of α-aspartame to β-aspartame is not a direct isomerization but rather a two-step intramolecular process mediated by a cyclic succinimide (B58015) intermediate, also known as an aminosuccinyl derivative. This pathway is a common degradation route for peptides and proteins containing aspartyl residues.
The mechanism unfolds as follows:
-
Succinimide Formation (Cyclization): The process is initiated by a nucleophilic attack of the peptide bond nitrogen of the phenylalanine residue on the side-chain carbonyl carbon of the aspartic acid residue. This intramolecular cyclization results in the formation of a five-membered succinimide ring and the elimination of a water molecule. This step is the rate-determining step in the overall isomerization process.
-
Hydrolysis of the Succinimide Intermediate: The succinimide intermediate is susceptible to hydrolysis. The ring can be opened by the attack of a water molecule at either of its two carbonyl carbons.
-
Attack at the carbonyl carbon corresponding to the original α-peptide bond regenerates α-aspartame .
-
Attack at the other carbonyl carbon leads to the formation of β-aspartame , where the peptide linkage involves the β-carboxyl group of the aspartic acid residue.
-
The hydrolysis of the succinimide intermediate typically yields a mixture of α- and β-isomers, with the β-isomer often being the thermodynamically more stable and thus predominant product. The typical ratio of α- to β-aspartyl peptides formed from the hydrolysis of the succinimide intermediate is approximately 1:3 to 1:4.[1][2]
Figure 1: The reaction pathway for the isomerization of α-aspartame to β-aspartame via a succinimide intermediate.
Factors Influencing the Formation of β-Aspartame
The rate and extent of β-aspartame formation are significantly influenced by several environmental factors, most notably pH and temperature.
Effect of pH
The pH of the surrounding medium plays a critical role in both the formation and hydrolysis of the succinimide intermediate.
-
Slightly Acidic to Neutral pH (pH 4-7): The rate of succinimide formation from aspartyl residues is significant in this range. Aspartame exhibits its maximum stability around pH 4.3.[3] As the pH increases towards neutral, the rate of degradation, including isomerization, generally increases.
-
Alkaline pH (pH > 7): Under alkaline conditions, the formation of the succinimide intermediate is accelerated. The subsequent hydrolysis of the succinimide ring also proceeds rapidly, leading to a faster accumulation of β-aspartame.
Effect of Temperature
As with most chemical reactions, temperature has a profound effect on the rate of β-aspartame formation. Increased temperatures accelerate the rates of both the initial cyclization to the succinimide intermediate and its subsequent hydrolysis. Therefore, storage of aspartame-containing products at elevated temperatures will lead to a more rapid loss of the desired α-isomer and a corresponding increase in the formation of β-aspartame and other degradation products.
Quantitative Data on Aspartame Degradation and Isomerization
The following tables summarize quantitative data on the degradation of aspartame under various conditions. While specific kinetic data for the formation of β-aspartame is often embedded within overall degradation studies, the provided data gives an indication of the conditions that favor its formation.
Table 1: Effect of pH on Aspartame Degradation
| pH | Temperature (°C) | Time (days) | α-Aspartame Remaining (%) | Major Degradation Products | Reference |
| 2.0 | 30 | 10 | Partially Degraded | Phenylalanine methyl ester | [3] |
| 4.0 | 30 | 10 | Stable | - | [3] |
| 6.0 | 30 | 10 | Partially Degraded | Diketopiperazine, β-Aspartame | [3] |
| 7.0 | 30 | 10 | Highly Degraded | Diketopiperazine, β-Aspartame | [3] |
| 8.0 | 30 | 10 | Highly Degraded | Diketopiperazine, β-Aspartame | [3] |
| 10.0 | 30 | 10 | Almost Completely Degraded | Diketopiperazine, Aspartyl-phenylalanine | [3] |
Table 2: Effect of Temperature on Aspartame Degradation at pH 4
| Temperature (°C) | Time (days) | α-Aspartame Remaining (%) | Reference |
| 4 | 8 | Stable | [3] |
| 30 | 8 | Partially Degraded | [3] |
| 60 | 8 | Significantly Degraded | [3] |
Table 3: Rate Constants for Succinimide Formation from Aspartyl Peptides at pH 7.4 and 37°C
| Peptide Sequence | Rate Constant (k, day⁻¹) | Half-life (days) | Reference |
| Val-Tyr-Pro-Asp -Gly-Ala | 0.015 | 46.2 | [4] |
| Val-Tyr-Pro-Asp -Ala-Ala | 0.0023 | 301 | [4] |
| Val-Tyr-Pro-Asp -Ser-Ala | 0.0052 | 133 | [4] |
Note: The data in Table 3 is for model peptides and illustrates the influence of the adjacent amino acid on the rate of succinimide formation, the precursor to β-isomer formation. The rate is significantly faster when the aspartyl residue is followed by a glycine (B1666218) residue due to reduced steric hindrance.
Experimental Protocols for Monitoring β-Aspartame Formation
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of α-aspartame and its degradation products, including β-aspartame.
HPLC Method for the Analysis of α- and β-Aspartame
This protocol provides a general framework for the kinetic analysis of aspartame isomerization.
Figure 2: A typical experimental workflow for studying the kinetics of aspartame isomerization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer and a suitable organic modifier like acetonitrile (B52724). A typical mobile phase could be a mixture of 0.0125 M potassium dihydrogen phosphate (adjusted to pH 3.5 with phosphoric acid) and acetonitrile (e.g., 88:12 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.[3]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of α-aspartame of known concentration in the desired buffer (e.g., phosphate buffer at the target pH).
-
If available, prepare a stock solution of β-aspartame as a reference standard. If not available, β-aspartame can be generated by forced degradation of α-aspartame (e.g., by heating at a neutral or slightly alkaline pH) and its identity confirmed by mass spectrometry or NMR.
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the kinetic study samples.
-
-
Kinetic Study Sample Preparation:
-
Prepare a solution of α-aspartame in the buffer of interest at a known initial concentration.
-
Incubate the solution in a temperature-controlled environment (e.g., a water bath or incubator).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction to prevent further degradation. This can be achieved by rapid cooling (e.g., placing the sample in an ice bath) or by adjusting the pH to a range where the reaction is very slow (e.g., pH ~2-3).
-
-
HPLC Analysis:
-
Inject the prepared standards and the quenched kinetic study samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for α-aspartame and β-aspartame.
-
-
Data Analysis:
-
Construct calibration curves for α-aspartame and β-aspartame by plotting peak area versus concentration.
-
Determine the concentrations of α-aspartame and β-aspartame in the kinetic study samples using the calibration curves.
-
Plot the concentration of α-aspartame and β-aspartame as a function of time to determine the reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for the structural elucidation of degradation products and for studying the conformational changes during the isomerization process. Both 1D ¹H NMR and 2D NMR techniques can be employed to monitor the disappearance of signals corresponding to the α-isomer and the appearance of new signals corresponding to the succinimide intermediate and the β-isomer.
Protocol Outline for NMR Analysis:
-
Sample Preparation: Prepare a concentrated solution of α-aspartame in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD.
-
Data Acquisition: Acquire a series of ¹H NMR spectra over time while maintaining the sample at a constant temperature within the NMR spectrometer.
-
Data Analysis: Monitor the changes in the chemical shifts and integrals of specific proton signals to track the conversion of α-aspartame to the succinimide intermediate and subsequently to β-aspartame.
Conclusion
The formation of β-aspartame from α-aspartame is a critical degradation pathway that impacts the quality and sensory properties of products containing this widely used artificial sweetener. The isomerization proceeds through a succinimide intermediate and is significantly influenced by pH and temperature. For researchers, scientists, and drug development professionals, a thorough understanding of this process is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of their products. The analytical methods outlined in this guide provide a robust framework for monitoring and quantifying this important chemical transformation.
References
- 1. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of aspartic acid isomerization and enantiomerization in model aspartyl tripeptides under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
The Unwanted Isomer: A Technical Guide to Beta-Aspartame Formation in Aspartame Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation of beta-aspartame, a significant byproduct in the chemical synthesis of the artificial sweetener aspartame (B1666099). Understanding the mechanisms of its formation and the methodologies to control it is critical for optimizing manufacturing processes and ensuring the purity and quality of the final product. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and analytical techniques pertinent to the study of aspartame and its beta-isomer.
Introduction: The Challenge of Isomeric Purity in Aspartame Synthesis
Aspartame, or α-L-aspartyl-L-phenylalanine-1-methyl ester, is a widely used artificial sweetener. Its synthesis, particularly through chemical routes, is often complicated by the formation of a bitter-tasting stereoisomer, β-aspartame.[1] This byproduct arises from the non-regioselective acylation of L-phenylalanine methyl ester by L-aspartic acid anhydride (B1165640).[1][2] In this side reaction, the amino group of phenylalanine methyl ester attacks the β-carbonyl group of the aspartic acid anhydride instead of the desired α-carbonyl group.[1] The formation of β-aspartame not only reduces the yield of the sweet α-isomer but also necessitates complex purification steps.[1][3]
Synthesis of Aspartame: A Tale of Two Routes
Two primary approaches are employed for the industrial production of aspartame: chemical synthesis and enzymatic synthesis.[4][5] The choice of method significantly impacts the formation of the β-aspartame byproduct.
Chemical Synthesis: The Genesis of this compound
The traditional chemical synthesis of aspartame involves the reaction of L-aspartic acid anhydride with L-phenylalanine methyl ester.[3] A significant drawback of this method is its lack of regioselectivity, leading to the formation of both α- and β-aspartame.[1][3] To mitigate this, a common strategy is to use an N-protecting group on the L-aspartic acid to direct the reaction towards the formation of the α-isomer.[2]
Table 1: Reported Molar Yields in a Chemical Synthesis Route of Aspartame
| Product | Molar Yield (%) | Reference |
| α-Aspartame | 60 | [6] |
| β-Aspartame | 20 | [6] |
Enzymatic Synthesis: A Highly Selective Alternative
Enzymatic synthesis offers a highly regioselective and stereoselective alternative to chemical methods, effectively eliminating the formation of β-aspartame.[2][7] This process utilizes the enzyme thermolysin, a heat-stable protease from Bacillus thermoproteolyticus, to catalyze the condensation of N-protected L-aspartic acid with L-phenylalanine methyl ester.[7][8] The enzyme's specificity ensures that the peptide bond is formed exclusively at the α-carboxyl group of aspartic acid, resulting in the sole production of α-aspartame.[2][3] This method boasts high yields of the desired product and simplifies downstream processing.[3]
Experimental Protocols
Chemical Synthesis of Aspartame with N-Formyl Protecting Group
This protocol describes a general procedure for the chemical synthesis of aspartame, which can result in the formation of both α- and β-isomers.
Materials:
-
L-aspartic acid
-
Formic acid
-
Acetic anhydride
-
L-phenylalanine methyl ester
-
Dichloromethane
-
Sodium carbonate solution
-
Hydrochloric acid
Procedure:
-
Protection of L-aspartic acid: React L-aspartic acid with a mixture of formic acid and acetic anhydride to form N-formyl-L-aspartic acid.
-
Anhydride Formation: Convert N-formyl-L-aspartic acid to its corresponding anhydride.
-
Condensation: React the N-formyl-L-aspartic anhydride with L-phenylalanine methyl ester in a suitable organic solvent (e.g., dichloromethane) at a controlled temperature (e.g., -20°C).[6]
-
Work-up: After the reaction is complete, add water and a sodium carbonate solution. Extract the unreacted L-phenylalanine methyl ester with an organic solvent.
-
Deprotection and Isolation: Acidify the aqueous layer with hydrochloric acid to precipitate the N-formyl-α,β-aspartame mixture. The formyl group can be removed by acid hydrolysis to yield a mixture of α- and β-aspartame.
-
Purification: Separate the α- and β-isomers through techniques such as fractional crystallization or chromatography.[5]
Enzymatic Synthesis of an Aspartame Precursor using Thermolysin
This protocol outlines the synthesis of N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-APM), a precursor to aspartame, using thermolysin.
Materials:
-
N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Thermolysin
-
4 M NaOH
-
Water
Procedure:
-
Substrate Preparation: Suspend Z-Asp (1 mmol) and H-Phe-OMe·HCl (2 mmol) in water (3 mL) in a centrifuge tube.[9]
-
pH Adjustment: Adjust the pH of the suspension to 7.0 by the dropwise addition of 4 M NaOH with constant stirring.[9]
-
Enzyme Addition: To the resulting clear solution, add thermolysin (e.g., 2 mg in 200 µL of water).[9]
-
Reaction: Incubate the reaction mixture in a water bath at 40°C overnight. The product, Z-APM, will precipitate out of the solution.[9]
-
Product Isolation: Collect the precipitated Z-APM by centrifugation.
-
Washing: Wash the product pellet with water to remove any unreacted substrates and enzyme.
-
Deprotection: The N-benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation to yield α-aspartame.[8]
HPLC Analysis of Aspartame and this compound
This protocol provides a general framework for the separation and quantification of α- and β-aspartame using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection at a wavelength of approximately 210-220 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.
Sample Preparation:
-
Dissolve the sample containing the mixture of aspartame isomers in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Chemical synthesis of aspartame showing the formation of both α- and β-isomers.
Caption: Enzymatic synthesis of an aspartame precursor, highlighting the regioselectivity of thermolysin.
Caption: A general experimental workflow for the synthesis and analysis of aspartame.
Conclusion
The formation of β-aspartame is a critical consideration in the chemical synthesis of aspartame, impacting both yield and product purity. While chemical methods offer a traditional route, the lack of regioselectivity necessitates careful control and purification. In contrast, enzymatic synthesis using thermolysin provides a highly specific and efficient alternative that completely avoids the formation of the undesired β-isomer. The choice of synthetic route and the implementation of robust analytical methods for isomer quantification are paramount for the successful and efficient production of high-purity α-aspartame for the food and pharmaceutical industries.
References
- 1. snowhitechem.com [snowhitechem.com]
- 2. benchchem.com [benchchem.com]
- 3. mbl.or.kr [mbl.or.kr]
- 4. Aspartame - Wikipedia [en.wikipedia.org]
- 5. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aspartame Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of β-Aspartame
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of β-aspartame. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on this particular isomer of aspartame (B1666099). This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its chemical synthesis and degradation pathways.
Introduction
β-Aspartame, with the IUPAC name (2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid, is a constitutional isomer of the widely used artificial sweetener, α-aspartame.[1] Unlike its sweet-tasting counterpart, β-aspartame is known to be bitter.[2] It is primarily encountered as a byproduct in the chemical synthesis of α-aspartame and can also be formed as a degradation product.[2] Given its potential presence as an impurity in commercial aspartame, a thorough understanding of its physical and chemical properties is essential for quality control, analytical method development, and safety assessment in the food and pharmaceutical industries.
Physicochemical Properties
The fundamental physicochemical properties of β-aspartame are summarized in the tables below. These tables are designed for easy comparison and quick reference.
Table 1: General and Computed Properties of β-Aspartame
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [1] |
| Synonyms | β-Asp-Phe methyl ester, L-Phenylalanine, L-β-aspartyl-, 2-methyl ester | [1] |
| CAS Number | 22839-61-8 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [1] |
| Molecular Weight | 294.30 g/mol | [1] |
| Appearance | White crystalline powder | [] |
| Melting Point | 201-204 °C (decomposes) | [4] |
| XLogP3 | -2.7 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Topological Polar Surface Area | 119 Ų | [1] |
Table 2: Spectroscopic Data References for β-Aspartame
| Spectroscopic Data | Source/Reference |
| ¹H NMR Spectrum | Available from commercial suppliers and databases. |
| ¹³C NMR Spectrum | Available from commercial suppliers and databases. |
| Infrared (IR) Spectrum | Available from commercial suppliers and databases. |
| Mass Spectrometry (MS) | Fragmentation patterns have been studied in the context of aspartame degradation. |
Table 3: Solubility and Acidity of β-Aspartame
| Property | Value | Notes | Source |
| Solubility in Water | Data not readily available in quantitative terms. Generally considered to be more soluble than α-aspartame, especially for their hydrohalide salts. | The increased solubility of β-hydrohalides is utilized in the purification of α-aspartame. | [5] |
| Solubility in Organic Solvents | Data not readily available. | - | |
| pKa | Data not readily available. | For comparison, the pKa values for α-aspartame are approximately 3.19 and 7.87. | [6] |
Chemical Synthesis and Formation
β-Aspartame is not typically synthesized as a primary product but is formed as a significant byproduct during the chemical synthesis of α-aspartame. The non-specific reaction of the aspartic anhydride (B1165640) intermediate with L-phenylalanine methyl ester leads to the formation of both α and β isomers.
Diagram 1: Chemical Synthesis of Aspartame Isomers
Stability and Degradation
α-Aspartame can degrade under various conditions, such as elevated temperature and non-optimal pH, to form several products, including β-aspartame.[5] This isomerization is a crucial consideration in the stability testing of products containing aspartame.
Diagram 2: Degradation Pathway of Aspartame
Experimental Protocols
Synthesis and Purification of β-Aspartame
The following protocol is a generalized procedure for the synthesis of a mixture of aspartame isomers and the subsequent separation to isolate β-aspartame.
5.1.1. Synthesis of α- and β-Aspartame Mixture
-
Protection of L-Aspartic Acid: L-aspartic acid is first protected at the amino group, for example, by formylation using formic acid and acetic anhydride.[2]
-
Anhydride Formation: The two carboxyl groups of the N-protected L-aspartic acid are then cyclized to form an anhydride.
-
Condensation: The resulting N-protected L-aspartic anhydride is reacted with L-phenylalanine methyl ester in an appropriate organic solvent. This reaction is not regioselective and yields a mixture of N-protected α- and β-aspartame.[2]
-
Deprotection: The protecting group on the amino acid is removed, typically by acid hydrolysis, to yield a mixture of α- and β-aspartame.[2]
5.1.2. Isolation and Purification of β-Aspartame
The separation of β-aspartame from the α-isomer can be achieved by preparative high-performance liquid chromatography (HPLC).
-
Column: A suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.
-
Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength around 210-220 nm.
-
Fraction Collection: Fractions corresponding to the β-aspartame peak are collected.
-
Solvent Evaporation: The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified β-aspartame.
Diagram 3: Experimental Workflow for Isomer Separation
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of β-aspartame, an important isomer in the context of aspartame synthesis and stability. While some quantitative data, particularly regarding its solubility and pKa, are not extensively reported in the literature, this guide consolidates the available information on its general properties, spectroscopic data, and formation. The provided diagrams and experimental workflows offer a practical framework for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the physicochemical profile of β-aspartame.
References
- 1. beta-Aspartame | C14H18N2O5 | CID 89862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 4. β-Aspartame | CAS#:22839-61-8 | Chemsrc [chemsrc.com]
- 5. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Beta-Aspartame in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Beta-Aspartame
Aspartame (B1666099), a methyl ester of the dipeptide formed from L-aspartic acid and L-phenylalanine, exists in two isomeric forms: alpha-aspartame and this compound. The key structural difference lies in the peptide bond linkage. In the sweet-tasting alpha-aspartame, the alpha-carboxyl group of L-aspartic acid is linked to the amino group of L-phenylalanine. In contrast, this compound is formed when the beta-carboxyl group of L-aspartic acid forms the peptide bond, resulting in a bitter taste.[1] this compound can be formed as a byproduct during the chemical synthesis of aspartame and is also a potential degradation product.[1][2] Understanding its solubility is crucial for analytical method development, impurity profiling, and formulation studies in the food and pharmaceutical industries.
Qualitative Solubility of this compound
Based on available information, this compound is described as being soluble in water.[3] One source suggests that beta-hydrohalides are more soluble than their alpha-aspartame counterparts, which is a qualitative indicator of the solubility of a salt form of the molecule.[2] However, specific quantitative data on the solubility of the free dipeptide form of this compound in various solvents remains scarce in the reviewed literature.
Quantitative Solubility Data
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table is provided as a template for researchers to populate with experimentally determined values. The subsequent section details a comprehensive protocol for obtaining this data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| Water | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |
| Ethanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |
| Methanol | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available | e.g., Saturation Shake-Flask | TBD |
Experimental Protocol for Determination of this compound Solubility
The following protocol outlines the saturation shake-flask method, a common technique for determining the equilibrium solubility of a compound in various solvents.
4.1. Objective:
To determine the quantitative solubility of this compound in a range of relevant solvents (e.g., water, ethanol, methanol, DMSO, and buffered solutions) at a controlled temperature.
4.2. Materials:
-
This compound (high purity standard)
-
Solvents (analytical grade): Water (deionized), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
pH meter
4.3. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop and validate an HPLC method for the quantification of this compound. A reversed-phase C18 column is often suitable for separating aspartame isomers. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL and mol/L.
-
4.4. Experimental Workflow Diagram:
Logical Relationship of Aspartame Isomers
The formation of this compound is intrinsically linked to the synthesis and degradation of alpha-aspartame. Understanding this relationship is important for its analysis and control.
Signaling Pathways and Biological Relevance
This compound itself is not known to have a significant signaling pathway in the context of taste or biological activity, primarily because it is the non-sweet, bitter isomer. The primary biological relevance of understanding its properties, including solubility, is for its detection and quantification as an impurity or degradant in products containing aspartame. The presence of this compound can impact the quality and taste profile of a product. Therefore, the "pathway" of interest is more of a quality control and analytical workflow rather than a biological signaling cascade.
Conclusion
While direct quantitative solubility data for this compound is limited, this guide provides a framework for its experimental determination. The provided protocols and diagrams offer a starting point for researchers and professionals in the field to investigate the physicochemical properties of this important isomer. A thorough understanding of this compound's solubility is essential for ensuring the quality, stability, and safety of products containing aspartame. Further research is encouraged to populate the solubility data table and to better understand the behavior of this compound in various solvent systems.
References
A Deep Dive into the Thermal Stability of Aspartame Isomers: α-Aspartame vs. β-Aspartame
For Researchers, Scientists, and Drug Development Professionals
Aspartame (B1666099), the widely utilized artificial sweetener, exists in two diastereomeric forms: α-L-aspartyl-L-phenylalanine-1-methyl ester (α-aspartame) and β-L-aspartyl-L-phenylalanine-1-methyl ester (β-aspartame). While α-aspartame is renowned for its intense sweetness, β-aspartame is known to be bitter or non-sweet. The thermal stability of these isomers is a critical parameter, influencing the shelf-life, sensory profile, and safety of products in which they are present. This technical guide provides a comprehensive analysis of the thermal stability of β-aspartame in comparison to its α-isomer, detailing degradation pathways, kinetics, and the experimental protocols for their evaluation.
Executive Summary
The thermal stability of aspartame is a multifaceted issue governed by temperature, pH, and the specific isomeric form. While α-aspartame is the commercially desired sweet-tasting isomer, it can convert to the non-sweet β-isomer or degrade into other products under thermal stress. This guide consolidates available data to demonstrate that both isomers are susceptible to thermal degradation, albeit through potentially different kinetic profiles. The primary degradation pathways for both isomers involve cyclization to diketopiperazine (DKP) and hydrolysis to their constituent amino acids. Understanding the nuances of their thermal behavior is paramount for ensuring product quality and safety.
Thermal Degradation Pathways
Both α- and β-aspartame undergo thermal degradation through two primary pathways: intramolecular cyclization and hydrolysis.
-
Intramolecular Cyclization: At elevated temperatures, both isomers can cyclize to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP). This reaction involves the nucleophilic attack of the amino group on the ester carbonyl, leading to the elimination of methanol. DKP is not sweet and its formation results in a loss of sweetness.
-
Hydrolysis: The peptide and ester bonds in both α- and β-aspartame are susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures. This leads to the formation of aspartyl-phenylalanine (α-AP or β-AP) and methanol, or further breakdown to the individual amino acids, aspartic acid and phenylalanine.
Under prolonged storage at room temperature in an aqueous solution (diet soda), α-aspartame has been shown to degrade into several products, including a notable conversion to β-aspartame and its corresponding dipeptide, β-Asp-Phe.[1]
Comparative Thermal Stability: Quantitative Data
Direct quantitative comparisons of the thermal stability of isolated α- and β-aspartame are limited in publicly available literature. However, studies on the degradation of α-aspartame provide insights into the formation and subsequent stability of the β-isomer.
| Parameter | α-Aspartame | β-Aspartame | Reference |
| Sweetness | Sweet (180-200x sucrose) | Bitter/Non-sweet | [2] |
| Aqueous Half-life (pH 4.3, 25°C) | ~300 days | Data not available | [3] |
| Aqueous Half-life (pH 7, 25°C) | A few days | Data not available | [3] |
| Primary Thermal Degradation Products | Diketopiperazine (DKP), α-Aspartyl-phenylalanine, Methanol, Aspartic Acid, Phenylalanine | Diketopiperazine (DKP), β-Aspartyl-phenylalanine, Methanol, Aspartic Acid, Phenylalanine | [1][3] |
| Solid-State Decomposition Onset (DSC) | ~187°C (degradation) | Data not available | [4] |
| Activation Energy (Ea) for Solid-State Decomposition | ~266 kJ/mol | Data not available | |
| Formation from α-Aspartame (Diet soda, 50 weeks, RT) | - | 15% conversion from α-aspartame | [1] |
Note: The lack of specific quantitative data for β-aspartame highlights a significant research gap. The provided data for α-aspartame serves as a benchmark for understanding the general thermal lability of this class of dipeptide sweeteners.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the thermal stability of aspartame and its isomers.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
Objective: To separate and quantify aspartame and its degradation products (DKP, α/β-Aspartyl-phenylalanine, Aspartic Acid, Phenylalanine).
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector. A C18 reversed-phase column is commonly used.
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., 0.0125 M KH₂PO₄ adjusted to pH 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A common starting point is an 85:15 or 98:2 ratio of buffer to acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (UV) or by mass-to-charge ratio (MS)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of α-aspartame, β-aspartame, and their respective degradation products in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Thermally stress aqueous solutions of α- and β-aspartame at desired temperatures and time points. Dilute the samples with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct calibration curves for each analyte by plotting peak area against concentration. Determine the concentration of each compound in the samples from the calibration curves.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the thermal transition temperatures (melting, decomposition) and mass loss of solid-state aspartame isomers.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA.
Experimental Conditions:
-
Sample Pan: Aluminum or alumina (B75360) crucibles.
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Heating Rate: A linear heating rate, typically 10 K/min.
-
Temperature Range: Room temperature to 300-400°C.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the purified aspartame isomer into the sample pan.
-
Analysis: Place the sample pan in the instrument and heat it according to the defined temperature program.
-
Data Collection: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Analysis: Analyze the resulting thermograms to identify endothermic and exothermic events (DSC) and mass loss steps (TGA), which correspond to phase transitions and decomposition.
Sensory and Metabolic Implications
The conversion of α-aspartame to β-aspartame has significant sensory consequences, leading to a reduction in sweetness and the potential development of a bitter taste. While the sweet taste of α-aspartame is mediated by the T1R2/T1R3 taste receptor, the specific receptors responsible for the bitter taste of β-aspartame are not well-characterized but may involve the T2R family of bitter taste receptors.
Upon ingestion, α-aspartame is rapidly hydrolyzed in the small intestine into its constituent amino acids, aspartic acid and phenylalanine, and methanol.[3] These are then absorbed and enter their respective metabolic pathways.[3] The absorption of β-aspartylphenylalanine is reported to be slow and to a much lesser degree than the α-isomer.[5] The metabolic fate of intact β-aspartame and its specific degradation products requires further investigation to fully assess any potential physiological impacts.
Conclusion and Future Directions
The thermal stability of aspartame is a critical consideration for its application in food, beverage, and pharmaceutical products. While the degradation pathways of α-aspartame are relatively well-understood, there is a clear need for more quantitative data on the thermal stability of β-aspartame. Future research should focus on:
-
Direct Comparative Stability Studies: Conducting parallel thermal degradation studies on purified α- and β-aspartame under various pH and temperature conditions to determine their respective degradation kinetics and activation energies.
-
Sensory Analysis of Degradation Products: Characterizing the taste profile of β-aspartame and its specific thermal degradation products to better understand their impact on product quality.
-
Metabolic and Toxicological Evaluation: Investigating the metabolic fate and potential toxicological effects of β-aspartame and its unique degradation products to ensure consumer safety.
A more complete understanding of the thermal behavior of both aspartame isomers will enable the development of more stable formulations and more accurate shelf-life predictions for products containing this widely used artificial sweetener.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 3. books.google.cn [books.google.cn]
- 4. Effects of aspartame metabolites on astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the pH-Dependent Stability of β-Aspartame in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of aspartame (B1666099), with a focus on the formation and presence of its isomer, β-aspartame, in aqueous solutions under varying pH conditions. The stability of aspartame is a critical factor in the formulation of pharmaceuticals, foods, and beverages, as its degradation can lead to loss of sweetness and the formation of various byproducts.
Introduction to Aspartame and its Isomers
Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used artificial sweetener valued for its high sweetness intensity, which is approximately 180 to 200 times that of sucrose.[1] Chemically, it is a dipeptide methyl ester composed of L-aspartic acid and L-phenylalanine.[1][2] The stability of aspartame in aqueous solutions is highly dependent on pH, temperature, and time.[1][3]
Degradation of aspartame can occur through two primary, pH-dependent pathways: hydrolysis of the methyl ester bond and intramolecular cyclization.[1][4] These reactions lead to the formation of several degradation products, including α-L-aspartyl-L-phenylalanine (α-Asp-Phe), diketopiperazine (DKP), methanol (B129727), and the constituent amino acids, aspartic acid (Asp) and phenylalanine (Phe).[5]
A key transformation product is β-aspartame (β-L-aspartyl-L-phenylalanine methyl ester), an isomer of the parent compound.[4] In β-aspartame, the phenylalanine residue is linked to the β-carboxyl group of aspartic acid, in contrast to the natural α-linkage in aspartame.[1] The formation of this bitter-tasting isomer is a significant consideration in stability studies.[1][2]
pH-Dependent Degradation Pathways
The degradation pathway of aspartame is dictated by the pH of the aqueous solution.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the primary degradation route is the hydrolysis of the methyl ester bond, which yields methanol and the dipeptide L-aspartyl-L-phenylalanine (Asp-Phe).[1][6] Further hydrolysis of the peptide bond can occur under more severe conditions, breaking the dipeptide down into its constituent amino acids, L-aspartic acid and L-phenylalanine.[1][6]
-
Neutral and Alkaline Conditions (pH > 5): In neutral to alkaline environments, aspartame is prone to a rapid intramolecular cyclization reaction.[4] The amino group of the aspartic acid moiety attacks the carbonyl carbon of the phenylalanine methyl ester, leading to the formation of 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP), with the release of methanol.[5][7] DKP is not sweet and can further hydrolyze into other products.[6]
The optimal stability for aspartame in aqueous solutions is observed in the pH range of 4 to 5, with a maximum stability at approximately pH 4.3.[1][2][6] At room temperature and this optimal pH, its half-life is nearly 300 days.[1][2] In contrast, at a neutral pH of 7, the half-life shortens to only a few days.[1][2]
Caption: pH-dependent degradation pathways of aspartame.
Quantitative Stability Data
The rate of aspartame degradation is quantifiable and varies significantly with pH and temperature. The tables below summarize key quantitative data from stability studies.
Table 1: Half-Life and Optimal Stability of Aspartame
| Condition | pH | Half-Life (t½) | Reference |
|---|---|---|---|
| Room Temperature | 4.3 | ~300 days | [1],[2] |
| Room Temperature | 7.0 | A few days | [1],[2] |
| 25°C | 4.0 | t₉₀ = 53 days* | [8] |
t₉₀ refers to the time required for 10% degradation.
Table 2: Aspartame Degradation at 30°C in Buffered Solutions
| pH | % Aspartame Remaining (5 Days) | % Aspartame Remaining (10 Days) | Major Degradation Product(s) | Reference |
|---|---|---|---|---|
| 2 | ~95% | ~90% | PME** | [5],[7] |
| 4 | ~98% | ~96% | PME** | [5],[7] |
| 6 | ~90% | ~80% | PME** | [5],[7] |
| 7 | ~60% | ~40% | DKP | [5],[7] |
| 8 | ~30% | <10% | DKP | [5],[7] |
| 10 | <10% | ~0% | DKP | [5],[7] |
Values are estimated from graphical data presented in the cited literature. *PME: L-phenylalanine methyl ester
Table 3: Pseudo-First-Order Rate Constants (k) for Aspartame Degradation at 70.7°C
| Buffer System | pH | k'obs x 10³ (min⁻¹) | Reference |
|---|---|---|---|
| Hydrochloric Acid | 1.16 | 2.49 | [9] |
| Hydrochloric Acid | 1.77 | 0.847 | [9] |
| Hydrochloric Acid | 2.10 | 0.686 | [9] |
| Citrate | 2.26 | 0.320 | [9] |
| Formate | 2.89 | 0.197 | [9] |
| Acetate | 3.50 | 0.105 | [9] |
| Citrate | 4.35 | 0.123 | [9] |
| Acetate | 5.47 | 0.770 | [9] |
| Phosphate | 6.00 | 3.71 | [9] |
| Phosphate | 6.55 | 11.4 | [9] |
k'obs represents the pseudo-first-order rate constant at zero buffer concentration.
Experimental Protocols
A standardized methodology is crucial for accurately assessing the stability of aspartame. The following protocol outlines a typical approach using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Analysis of Aspartame
1. Materials and Reagents:
-
Aspartame (analytical standard grade)
-
Analytical standards of potential degradation products (DKP, α-Asp-Phe, β-Aspartame, Phe, Asp)[6]
-
HPLC-grade water
-
Buffer reagents (e.g., phosphate-citrate, potassium phosphate)[6][10]
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)[6]
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol)[6]
-
Volumetric flasks, pipettes, analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
HPLC system equipped with a UV or Mass Spectrometry (MS) detector
2. Preparation of Buffered Aspartame Solutions:
-
Prepare a buffer solution of the desired pH (e.g., 3.0, 4.5, 7.0) using appropriate reagents.
-
Accurately weigh and dissolve a known amount of aspartame standard in the buffer to achieve the target concentration.
-
Verify the final pH of the solution and adjust if necessary.
-
Filter the solution through a 0.45 µm syringe filter into clean storage vials.
3. Stability Study Execution:
-
Divide the prepared solution into multiple vials for each study condition.
-
Store the vials under controlled temperature conditions (e.g., 25°C, 40°C, 60°C).
-
At predetermined time points (e.g., T=0, 1, 3, 7, 14, 30 days), remove one vial from each storage condition for analysis.
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.0125M KH₂PO₄ at pH 3.5) and an organic solvent like acetonitrile.[10][11] A common starting point is a ratio of 85:15 (aqueous:organic).[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 214 nm.[11]
-
Column Temperature: 30°C.[10]
-
-
Calibration:
-
Prepare a series of standard solutions of aspartame and each degradation product at known concentrations to generate a calibration curve.
-
-
Analysis:
-
Inject the stored samples and calibration standards into the HPLC system.
-
Identify and quantify the peaks for aspartame and its degradation products by comparing their retention times and peak areas to the standards.[10]
-
-
Data Interpretation:
-
Plot the concentration of remaining aspartame against time for each pH and temperature condition to determine the degradation kinetics.
-
Caption: Experimental workflow for aspartame stability testing.
Conclusion
The stability of aspartame in aqueous solutions is critically governed by pH. The molecule exhibits maximum stability in a mildly acidic environment (pH 4-5) and degrades rapidly under neutral or alkaline conditions. The primary degradation pathways involve ester hydrolysis in acidic media and cyclization to diketopiperazine in neutral to alkaline media, both of which result in a loss of sweetness. The formation of the β-aspartame isomer is also a key degradative event. For professionals in drug development and food science, a thorough understanding of these pH-dependent kinetics is essential for formulating products with an acceptable shelf life and for ensuring product quality and efficacy. The use of robust analytical methods, such as the HPLC protocol detailed herein, is imperative for accurately monitoring stability and characterizing degradation profiles.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. 4.imimg.com [4.imimg.com]
- 3. 1. What is aspartame? [greenfacts.org]
- 4. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 6. benchchem.com [benchchem.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Determination of aspartame and its major decomposition products in foods. | Semantic Scholar [semanticscholar.org]
The Biological Activity of Beta-Aspartame: A Review of Current Knowledge and Research Gaps
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the potential biological activity of beta-aspartame (β-aspartame). Despite the widespread use and extensive research on its isomer, alpha-aspartame (α-aspartame), the direct biological effects of β-aspartame remain a significant area of limited investigation. This document summarizes the available data on β-aspartame, clarifies the existing research gaps, and provides a comprehensive overview of the known biological activities of the primary metabolites of α-aspartame, which are relevant in the context of aspartame (B1666099) consumption.
Introduction to this compound
This compound is a structural isomer of the widely used artificial sweetener, aspartame. It is not used as a food additive itself but can form from α-aspartame in aqueous solutions over time, particularly in beverages.[1] The key structural difference lies in the peptide bond: in α-aspartame, the carboxyl group of the aspartic acid main chain is linked to the amino group of phenylalanine, whereas in β-aspartame, it is the carboxyl group of the aspartic acid side chain that forms the peptide bond.[2] This seemingly minor structural change results in a significant alteration in taste, with β-aspartame being described as bitter.[3]
Pharmacokinetics and Metabolism of this compound: Limited Data
Research on the direct biological activity of β-aspartame is scarce. The primary reason for this is its low rate of intestinal absorption. Studies in rats have shown that β-aspartyl-L-phenylalanine, a breakdown product, undergoes slow passive diffusion from the intestinal lumen, in stark contrast to the rapid, carrier-assisted uptake of its alpha-isomer.[4]
Furthermore, while the primary metabolites of α-aspartame are well-characterized, the metabolic fate of the small amount of β-aspartame that may be absorbed is not well understood. In vitro studies using rat intestinal mucosa and liver homogenates did not show hydrolysis of β-aspartyl-L-phenylalanine. However, hydrolysis was observed in the presence of E. coli and rat cecal contents, suggesting a potential role for the gut microbiota in its metabolism.[4]
Due to the limited absorption and lack of systemic exposure, dedicated toxicological or pharmacological studies on β-aspartame are largely absent from the scientific literature.
Known Biological Activities of Alpha-Aspartame's Primary Metabolites
Given the paucity of data on β-aspartame, this guide will now focus on the well-documented biological activities of the primary metabolites of α-aspartame: aspartic acid, phenylalanine, and methanol (B129727). Upon ingestion, α-aspartame is rapidly and completely hydrolyzed in the small intestine into these three components.[5]
Aspartic Acid
Aspartic acid is a non-essential amino acid that acts as an excitatory neurotransmitter in the central nervous system. The aspartic acid derived from aspartame metabolism is chemically identical to that found in protein-containing foods.
-
Neurotransmission: Aspartate is an agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1]
-
Excitotoxicity: At pathologically high concentrations, excessive activation of NMDA receptors by excitatory amino acids like aspartate and glutamate (B1630785) can lead to excitotoxicity, a process implicated in neuronal damage. However, regulatory bodies have concluded that the amount of aspartic acid from aspartame consumption does not pose a risk of neurotoxicity.[1]
Phenylalanine
Phenylalanine is an essential amino acid and a precursor for the synthesis of several important molecules.
-
Neurotransmitter Synthesis: Phenylalanine is converted to tyrosine, which is a precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[6]
-
Blood-Brain Barrier Transport: Phenylalanine competes with other large neutral amino acids (LNAAs), such as tryptophan (the precursor to serotonin), for transport across the blood-brain barrier.[6] In individuals with the genetic disorder phenylketonuria (PKU), the inability to metabolize phenylalanine leads to its accumulation, which can cause severe neurological damage.
Methanol
Methanol is produced in small amounts from the hydrolysis of the methyl ester group of aspartame.
-
Metabolism to Formaldehyde and Formic Acid: In the liver, methanol is metabolized by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formic acid.[7]
-
Toxicity: While high concentrations of methanol are toxic, the amount produced from aspartame consumption is significantly lower than that found naturally in many foods, such as fruits and vegetables, and is not considered to be a safety concern.[5]
Data Presentation: Summary of In Vitro and In Vivo Studies on Aspartame and its Metabolites
Due to the lack of specific studies on this compound, the following tables summarize key findings from studies on alpha-aspartame and its primary metabolites.
Table 1: Summary of In Vitro Studies on Aspartame and its Metabolites
| Compound | Cell Line/System | Concentration | Observed Effect | Reference |
| Aspartame | Human colorectal carcinoma cell line | 15–30 mM | Cytotoxicity, promotion of angiogenesis | [8] |
| Aspartame | Endothelial cells and fibroblasts | up to 100 µM | Increased ROS production, increased IL-6, pro-angiogenic effect | [8] |
| Aspartame Metabolites (Aspartic Acid, Phenylalanine, Methanol) | SH-SY5Y neuroblastoma cells | Equimolar to aspartame | Increased oxidative stress, mitochondrial damage | [9] |
Table 2: Summary of In Vivo Studies on Aspartame and its Metabolites
| Compound | Animal Model | Dose | Observed Effect | Reference |
| Aspartame | Rats | 50 mg/kg | Increased serum glucose, insulin (B600854), creatinine, urea, and altered lipid profiles | [1] |
| Aspartame | Mice | 3.5, 35, 350 mg/kg bw | Dose-dependent increase in chromosomal aberrations | [8] |
| Aspartame | Rats | Low-dose | Altered gut microbial composition, hyperglycemia, and insulin resistance | [3] |
Experimental Protocols
As there are no specific published experimental protocols for assessing the biological activity of this compound, a generalized protocol for an in vitro cytotoxicity assay is provided below. This can be adapted for future research on this compound.
General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of a test compound (e.g., this compound) on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2, Caco-2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in a suitable solvent (e.g., sterile water, DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of Key Pathways and Concepts
The following diagrams illustrate the metabolic pathway of α-aspartame and a conceptual workflow for investigating the potential biological activity of β-aspartame.
Caption: Metabolic pathway of α-aspartame in the human body.
Caption: A proposed workflow for future research on this compound.
Conclusion and Future Directions
The current body of scientific literature lacks sufficient data to provide an in-depth technical guide on the biological activity of this compound. Its low intestinal absorption and the absence of dedicated studies mean that its potential effects on human health are largely unknown.
Future research should focus on:
-
Developing sensitive analytical methods for the quantification of this compound in biological matrices.
-
Conducting in vitro studies to assess its potential for cytotoxicity, genotoxicity, and interaction with cellular signaling pathways.
-
Performing in vivo studies in animal models to determine its pharmacokinetic profile and to assess its potential for systemic toxicity, should any significant absorption be identified.
-
Investigating the role of the gut microbiota in the metabolism of this compound and the potential biological activities of any resulting metabolites.
Until such research is conducted, any discussion on the biological activity of aspartame should be carefully framed to refer to the extensively studied alpha-isoform and its primary metabolites, while clearly acknowledging the significant knowledge gap concerning this compound.
References
- 1. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 3. naturalhealthresearch.org [naturalhealthresearch.org]
- 4. Intestinal absorption of aspartame decomposition products in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Cytogenetic Studies on Aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Metabolic Fate of Beta-Aspartame In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the current understanding of the metabolic fate of beta-aspartame, a primary degradation product of the artificial sweetener aspartame (B1666099) (alpha-aspartame). While research on alpha-aspartame is extensive, the in vivo behavior of its beta-isomer is less characterized. This document synthesizes available data, outlines key metabolic pathways, and presents detailed experimental methodologies to guide future research in this area.
Introduction
Aspartame (α-L-aspartyl-L-phenylalanine-1-methyl ester) is a widely consumed artificial sweetener. Under conditions of elevated temperature and moisture, particularly in liquid formulations, it can undergo degradation to form several byproducts, including its diastereomer, this compound (β-L-aspartyl-L-phenylalanine-1-methyl ester)[1]. The key structural difference lies in the peptide bond, which involves the beta-carboxyl group of aspartic acid in this compound, as opposed to the alpha-carboxyl group in the parent compound. This structural variance significantly influences its biological processing.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
The metabolic journey of this compound differs significantly from its alpha-isomer, primarily due to its distinct absorption and enzymatic hydrolysis characteristics.
Absorption
In stark contrast to the rapid, carrier-assisted uptake of alpha-aspartame in the small intestine, the absorption of this compound is a slow process governed by passive diffusion[2]. This limited absorption rate suggests that a significant portion of ingested this compound may transit to the lower gastrointestinal tract.
Distribution
Following the limited absorption, the systemic distribution of intact this compound is presumed to be low. However, studies have identified endogenous levels of N-beta-L-aspartyl-L-phenylalanine in human plasma and urine, although the direct contribution from dietary this compound to these levels has not been quantified[3]. The hydrolysis products of this compound, namely beta-aspartic acid and phenylalanine, are expected to be distributed throughout the body and incorporated into normal amino acid pools.
Metabolism
The primary site of this compound metabolism is the colon, mediated by the gut microbiota. In vitro studies using homogenates of rat cecal contents and pure cultures of Escherichia coli have demonstrated the hydrolysis of the peptide bond in this compound[2]. Conversely, enzymatic preparations from rat intestinal mucosa and liver were found to be ineffective, indicating a lack of host enzymes capable of metabolizing this isomer[2].
The initial metabolic step is the hydrolysis of this compound into its constituent amino acids:
-
Beta-Aspartic Acid
-
L-Phenylalanine
Following this microbial cleavage, these amino acids are absorbed and enter their respective metabolic pathways. L-phenylalanine is a well-characterized essential amino acid, primarily metabolized in the liver via the phenylalanine hydroxylase pathway to tyrosine. The metabolic fate of beta-aspartic acid in mammals is less defined but is presumed to enter general amino acid metabolism.
Excretion
Unabsorbed this compound and its microbial metabolites are likely excreted in the feces. Absorbed metabolites, following systemic circulation and further metabolism, are expected to be eliminated primarily through the urine.
Quantitative Data
Quantitative data on the in vivo fate of this compound is scarce. The table below summarizes the known endogenous concentrations of a beta-aspartyl dipeptide in humans.
| Analyte | Biological Matrix | Species | Mean Concentration (± SD) |
| N-beta-L-aspartyl-L-phenylalanine | Human Plasma | Human | ~5 ng/mL |
| N-beta-L-aspartyl-L-phenylalanine | Human Urine | Human | 0.63 ± 0.14 µg/mg creatinine |
Key Metabolic and Degradation Pathways
The following diagrams illustrate the degradation of alpha-aspartame and the proposed metabolic pathway for this compound.
Caption: Degradation pathways of alpha-aspartame in aqueous solutions.
Caption: Proposed metabolic pathway of this compound in vivo.
Experimental Protocols
A significant gap exists in the literature regarding detailed experimental protocols for in vivo studies of this compound. The following section provides a comprehensive, standardized protocol for a rodent ADME study, which can be adapted for this compound research.
Rodent ADME Study Protocol for this compound
Objective: To quantitatively determine the absorption, distribution, metabolism, and excretion of [¹⁴C]-labeled this compound following oral administration to Sprague-Dawley rats.
Materials:
-
Test Article: [¹⁴C]-beta-aspartame (radiolabeled on a stable position, e.g., the phenylalanine ring).
-
Animals: Male and female Sprague-Dawley rats, 8-10 weeks old, acclimated for at least one week.
-
Equipment: Oral gavage needles, metabolic cages for separate collection of urine and feces, liquid scintillation counter, HPLC system with a radiodetector and/or tandem mass spectrometer (LC-MS/MS), tissue homogenizer.
Experimental Design:
-
Dosing: A single dose of [¹⁴C]-beta-aspartame will be administered by oral gavage. A minimum of two dose levels should be tested, along with a vehicle control group.
-
Sample Collection:
-
Blood: Serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) will be collected from a subset of animals for pharmacokinetic analysis. Plasma will be separated by centrifugation.
-
Urine and Feces: Animals will be housed in metabolic cages, and urine and feces will be collected at intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
Tissues: At the termination of the study (e.g., 72 hours), a full tissue distribution analysis will be performed on a subset of animals. Tissues to be collected should include liver, kidneys, brain, gastrointestinal tract (with contents), muscle, fat, and carcass.
-
Sample Analysis:
-
Total Radioactivity: The total amount of radioactivity in all collected samples (plasma, urine, feces, and homogenized tissues) will be determined by liquid scintillation counting to perform mass balance calculations.
-
Metabolite Profiling: Plasma, urine, and fecal extracts will be analyzed by a validated HPLC method coupled with a radiodetector to separate and quantify this compound and its radioactive metabolites. The identity of the metabolites will be confirmed by LC-MS/MS.
Caption: Experimental workflow for a rodent ADME study of this compound.
Future Directions
The current body of knowledge on the in vivo metabolic fate of this compound is limited. To provide a robust safety assessment, further research is warranted, focusing on:
-
Quantitative ADME Studies: Conducting comprehensive in vivo studies, as outlined in the protocol above, to determine the pharmacokinetic profile and mass balance of this compound.
-
Identification of Microbial Metabolites: Characterizing the full spectrum of metabolites produced by the gut microbiota following this compound hydrolysis.
-
Enzymology of Microbial Hydrolysis: Identifying the specific bacterial species and enzymes responsible for the breakdown of this compound.
-
Toxicological Evaluation of Metabolites: Assessing the potential toxicity of the unique microbial metabolites of this compound.
By addressing these research gaps, a clearer understanding of the in vivo behavior of this compound can be achieved, contributing to the overall safety evaluation of aspartame and its degradation products.
References
The Formation and Analysis of Beta-Aspartame in Food Products: A Technical Guide
Disclaimer: Contrary to the inquiry's premise, current scientific literature indicates that beta-aspartame is not a naturally occurring compound in food products . Its presence is exclusively associated with the manufacturing and subsequent degradation of the artificial sweetener, aspartame (B1666099) (the alpha-isomer). This guide provides a technical overview of the formation, quantification, and chemical pathways related to this compound in foods containing aspartame.
Introduction
Aspartame, a widely used artificial sweetener, is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. During its chemical synthesis, an isomeric form, this compound (L-β-aspartyl-L-phenylalanine methyl ester), can be produced as a byproduct.[1] Additionally, under certain storage conditions, particularly in aqueous solutions, aspartame can degrade to form this compound and other compounds.[2][3] This conversion is significant as this compound does not possess the sweet taste of its alpha-isomer and its presence can indicate the degradation of the sweetener in a food product. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the occurrence and analysis of this compound in food matrices.
Formation of this compound in Food Products
The presence of this compound in food products is a result of two primary processes: its formation as an impurity during the synthesis of aspartame and the chemical rearrangement of alpha-aspartame within the food matrix over time.
Synthesis Byproduct
In one of the commercial synthesis methods for aspartame, a bitter-tasting β-form is produced as a byproduct when the incorrect carboxyl group of aspartic acid anhydride (B1165640) links to phenylalanine.[1] The ratio of the desired alpha-isomer to the undesired beta-isomer can be approximately 4:1.[1]
Degradation of Aspartame
Aspartame is known to be unstable under certain conditions, particularly in the presence of moisture and at non-optimal pH levels.[2][3] In aqueous solutions, such as soft drinks, aspartame can undergo hydrolysis and intramolecular rearrangement to form various degradation products, including this compound. One study on diet soda stored at room temperature for 50 weeks found that approximately 15% of the initial aspartame content was converted to β-Asp-Phe and β-aspartame.[2]
Quantitative Data on this compound in Food Products
Quantitative data on the specific levels of this compound in commercially available food products is not extensively detailed in the provided search results. However, the degradation study mentioned above provides an indication of the potential percentage of conversion over time in a specific product category.
| Food Product Category | Storage Conditions | Duration | Percentage of Aspartame Converted to this compound | Reference |
| Diet Soda | Room Temperature | 50 weeks | ~15% | [2] |
Note: The actual concentration of this compound in a given food product will depend on various factors including the initial purity of the aspartame used, the age of the product, storage temperature, and the pH of the food matrix.
Experimental Protocols for Detection and Quantification
Several analytical techniques can be employed for the identification and quantification of this compound in food products. High-Performance Liquid Chromatography (HPLC) is a commonly utilized method.
High-Performance Liquid Chromatography (HPLC) Method
A general HPLC method for the determination of aspartame and its breakdown products, including this compound, in soft drinks involves reverse-phase chromatography with UV detection.
4.1.1 Sample Preparation:
-
Degas carbonated beverage samples by sonication or vigorous shaking.
-
Filter the sample through a 0.45 µm membrane filter to remove any particulate matter.
-
Dilute the sample as necessary with the mobile phase to bring the analyte concentration within the calibration range of the instrument.
4.1.2 Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both aspartame and this compound exhibit significant absorbance (e.g., around 210-220 nm).
-
Quantification: A calibration curve is constructed using certified reference standards of both alpha- and this compound to determine the concentration of each in the sample.
Visualizations
Logical Relationship of this compound in Food
Caption: Logical flow showing the origins of this compound in food products.
Aspartame Degradation Pathway
Caption: Simplified degradation pathways of aspartame in aqueous solutions.
References
A Technical Guide to Beta-Aspartame for Researchers and Drug Development Professionals
This document provides an in-depth overview of beta-aspartame (β-aspartame), an isomer of the widely used artificial sweetener aspartame (B1666099). While alpha-aspartame (α-aspartame) is known for its intense sweetness, β-aspartame is a non-sweet, bitter-tasting compound that can arise as a byproduct during chemical synthesis or as a degradation product.[1][2] For professionals in research, quality control, and drug development, understanding the chemical identity, properties, and analytical detection of this isomer is critical for ensuring product purity and stability.
Core Chemical Identifiers
Accurate identification of chemical compounds is foundational to all scientific research. The following table summarizes the key chemical identifiers for β-aspartame.
| Identifier | Value | Source |
| CAS Number | 22839-61-8 | [3] |
| PubChem CID | 89862 | [3] |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [3] |
| IUPAC Name | (2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [3] |
| InChI | InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | [3] |
| InChIKey | SHHIPKDJQYIJJF-QWRGUYRKSA-N | [3] |
| Canonical SMILES | COC(=O)C--INVALID-LINK--NC(=O)C--INVALID-LINK--N | [3] |
| Synonyms | β-Asp-Phe methyl ester, L-β-Aspartyl-L-phenylalanine methyl ester | [3][4] |
Physicochemical and Computed Properties
The physicochemical properties of β-aspartame are essential for developing analytical methods, understanding its stability, and predicting its behavior in various matrices.
| Property | Value | Source |
| Molecular Weight | 294.30 g/mol | [3] |
| Melting Point | 201-204 °C (decomposes) | [4] |
| XLogP3-AA (Computed) | -2.7 | [3] |
| Topological Polar Surface Area | 119 Ų | [3] |
| Heavy Atom Count | 21 | [3] |
| Formal Charge | 0 | [3] |
Formation and Degradation Pathways
This compound is primarily formed through two main routes: as a byproduct in the chemical synthesis of α-aspartame and as a degradation product of α-aspartame in aqueous solutions.
Chemical Synthesis Byproduct
The traditional chemical synthesis of aspartame involves the condensation of N-protected L-aspartic anhydride (B1165640) with L-phenylalanine methyl ester.[1][5] This reaction lacks perfect regioselectivity. While the desired reaction links the α-carboxyl group of aspartic acid to the amine of phenylalanine methyl ester to form the sweet α-aspartame, a competing reaction links the β-carboxyl group, resulting in the non-sweet β-aspartame.[1][5] Enzymatic synthesis methods, utilizing enzymes like thermolysin, offer higher selectivity and can produce α-aspartame with minimal to no β-isomer formation.[1][6]
References
- 1. 4.imimg.com [4.imimg.com]
- 2. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C14H18N2O5 | CID 89862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Aspartame | CAS#:22839-61-8 | Chemsrc [chemsrc.com]
- 5. snowhitechem.com [snowhitechem.com]
- 6. Aspartame - Wikipedia [en.wikipedia.org]
Review of Literature on Beta-Aspartame Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-aspartame (β-aspartame) is a structural isomer of the widely used artificial sweetener, alpha-aspartame (α-aspartame). It is formed as a byproduct during the chemical synthesis of α-aspartame and is also a principal degradation product when α-aspartame is in aqueous solutions, particularly under conditions of elevated temperature or pH.[1][2][3] Unlike its alpha isomer, this compound is not sweet.[4] This in-depth technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological effects, pharmacokinetics, and safety, along with the analytical methodologies used for its detection.
Chemical Structure and Formation
Aspartame (B1666099) is a dipeptide methyl ester composed of L-aspartic acid and L-phenylalanine. The key structural difference between the alpha and beta isomers lies in the peptide bond. In the sweet-tasting alpha-aspartame, the amino group of phenylalanine is linked to the alpha-carboxyl group of aspartic acid. In the non-sweet this compound, the linkage is to the beta-carboxyl group of aspartic acid.[1][2]
The formation of this compound is a significant consideration in the manufacturing and storage of products containing aspartame. During chemical synthesis, the formation of the beta isomer is an undesired side reaction.[2] Furthermore, in liquid products such as soft drinks, α-aspartame can degrade over time into several compounds, including this compound and diketopiperazine (DKP).[3] The stability of aspartame is pH-dependent, with maximum stability occurring at a pH of approximately 4.3.[3]
Quantitative Data Summary
A thorough review of the scientific literature reveals a significant scarcity of quantitative data specifically on the biological effects, pharmacokinetics, and toxicology of this compound. The vast majority of research has focused on the parent compound, alpha-aspartame, and its primary metabolites: phenylalanine, aspartic acid, and methanol.
One of the few quantitative mentions of this compound's physiological fate indicates that its intestinal absorption is minimal.[5] This low absorption rate has likely contributed to the limited research interest in its systemic effects.
Due to the lack of available data, a comparative table summarizing the quantitative aspects of this compound research cannot be constructed at this time.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Analysis of Aspartame and Its Degradants
Objective: To separate and quantify alpha-aspartame and its degradation products, including this compound and diketopiperazine (DKP), in food and beverage samples.
Methodology:
-
Sample Preparation: Liquid samples, such as soft drinks, are typically degassed and may be diluted with the mobile phase. Solid samples require extraction with a suitable solvent, followed by filtration.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is commonly used.
-
Column: A C18 reversed-phase column is typically employed for the separation.
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the mobile phase is a critical parameter for achieving optimal separation.
-
Detection: Detection is typically performed at a wavelength in the range of 210-220 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentration standards.
Note: The specific parameters of the HPLC method, such as the exact mobile phase composition, flow rate, and column dimensions, need to be optimized depending on the specific sample matrix and the analytes of interest.[6][7][8]
Signaling Pathways and Logical Relationships
The current body of scientific literature does not contain specific information on signaling pathways that are directly modulated by this compound. Research into the signaling effects of aspartame has predominantly focused on two areas:
-
Sweet Taste Transduction of Alpha-Aspartame: The sweet taste of alpha-aspartame is mediated by the T1R2/T1R3 G-protein coupled receptor on the tongue. The binding of alpha-aspartame to this receptor initiates a signaling cascade that leads to the perception of sweetness.[2][9][10]
-
Effects of Alpha-Aspartame's Metabolites: The metabolites of alpha-aspartame—phenylalanine, aspartic acid, and methanol—are biologically active and can influence various physiological pathways. For instance, high levels of phenylalanine can affect neurotransmitter balance in the brain, while aspartic acid is an excitatory neurotransmitter.[5][11][12] Methanol is metabolized to formaldehyde (B43269) and formic acid, which have known toxic effects at high concentrations.[11][13]
Given the lack of data on this compound's interaction with specific signaling pathways, a diagrammatic representation of such interactions cannot be provided.
Conclusion
The available scientific literature on this compound is sparse, particularly concerning its direct biological effects, pharmacokinetics, and toxicology. It is primarily recognized as a non-sweet manufacturing byproduct and a degradation product of alpha-aspartame with low intestinal absorption. While analytical methods for its detection exist, a dedicated body of research investigating its physiological significance is absent. Future research would be necessary to elucidate any potential biological activities of this compound and to provide a more comprehensive understanding of its safety profile. Without such data, a detailed technical guide on the core of this compound research remains limited.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. jneurosci.org [jneurosci.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Artificial Sweeteners on Intestinal Nutrient-Sensing Receptors: Dr. Jekyll or Mr. Hyde? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
The Unwanted Isomer: A Technical Guide to the Degradation Pathways of Aspartame Leading to its Beta-Isomer
For Researchers, Scientists, and Drug Development Professionals
Aspartame (B1666099), a widely utilized artificial sweetener, is a dipeptide methyl ester known for its intense sweetness. However, its chemical instability under various conditions can lead to the formation of several degradation products, including the non-sweet and bitter-tasting β-isomer, β-aspartame. The presence of this isomer is a critical quality attribute to monitor in food, beverage, and pharmaceutical formulations. This technical guide provides an in-depth exploration of the key degradation pathways of aspartame, with a specific focus on the mechanisms leading to the formation of β-aspartame. Detailed experimental protocols for the analysis of these compounds are also presented, alongside quantitative data to inform stability studies and formulation development.
Key Degradation Pathways of Aspartame
The stability of aspartame is significantly influenced by pH, temperature, and the presence of moisture.[1][2] Two primary degradation pathways govern its decomposition: intramolecular cyclization and hydrolysis. These pathways can subsequently lead to the formation of the β-isomer.
Intramolecular Cyclization to Diketopiperazine (DKP)
Under neutral to alkaline conditions (pH > 6), aspartame is prone to intramolecular cyclization, where the free amino group of the aspartyl residue attacks the carbonyl group of the phenylalanine methyl ester.[2] This reaction results in the formation of 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP), with the elimination of methanol.[3]
Hydrolytic Degradation
Aspartame can undergo hydrolysis at both its ester and peptide bonds, particularly under strongly acidic or alkaline conditions.[1]
-
Ester Hydrolysis: Cleavage of the methyl ester bond yields α-aspartyl-phenylalanine (α-Asp-Phe) and methanol.
-
Peptide Bond Hydrolysis: Cleavage of the peptide bond results in the formation of aspartic acid and phenylalanine methyl ester.
Further hydrolysis of these initial products can lead to the constituent amino acids, aspartic acid and phenylalanine.[3]
The Formation of β-Aspartame: An Isomerization Pathway
The formation of β-aspartame (β-L-aspartyl-L-phenylalanine methyl ester) from the parent α-aspartame is a significant degradation route that impacts the sensory profile and quality of products. This isomerization proceeds through a well-established mechanism for aspartic acid residues in peptides, involving a succinimide (B58015) intermediate.[4][5]
The key steps in this pathway are:
-
Succinimide Formation: The backbone amide nitrogen of the phenylalanine residue performs a nucleophilic attack on the side-chain carbonyl carbon of the aspartyl residue. This intramolecular reaction leads to the formation of a five-membered ring structure known as a succinimide intermediate (also referred to as an aminosuccinyl peptide).[4]
-
Hydrolysis of the Succinimide Intermediate: The succinimide ring is susceptible to hydrolysis. This ring-opening can occur at two different carbonyl carbons:
-
Attack at the carbonyl carbon of the original peptide backbone reforms the α-aspartyl linkage.
-
Attack at the other carbonyl carbon (originally from the side chain) results in the formation of the isomerized β-aspartyl linkage, yielding β-aspartame.[5]
-
The hydrolysis of the succinimide intermediate is known to favor the formation of the β-isomer, typically in a ratio of approximately 3:1 (β:α).[5] The rate of both succinimide formation and its subsequent hydrolysis is dependent on pH and temperature.
Quantitative Data on Aspartame Degradation
The rate of aspartame degradation and the distribution of its degradation products are highly dependent on the storage conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of pH on Aspartame Stability
| pH | Temperature (°C) | Half-life (days) | Primary Degradation Products | Reference |
| 2.0-5.0 | Room Temperature | > 200 | Aspartyl-phenylalanine, Phenylalanine methyl ester | [1] |
| 4.3 | 25 | ~300 | Most stable pH | [1] |
| 7.0 | 25 | A few days | Diketopiperazine (DKP) | [1] |
| >7.0 | Elevated | Rapid degradation | DKP, Hydrolysis products | [2] |
Table 2: Formation of β-Aspartame and Other Degradation Products in a Diet Soda at Room Temperature [3]
| Storage Time (weeks) | α-Aspartame Remaining (%) | α-Asp-Phe (%) | β-Asp-Phe and β-Aspartame (%) | Diketopiperazine (DKP) (%) |
| 50 | ~45 | 20 | 15 | 20 |
Experimental Protocols for Analysis
Accurate quantification of aspartame and its degradation products, including the β-isomer, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aspartame and its Degradation Products
This protocol provides a general method for the simultaneous determination of aspartame, DKP, aspartyl-phenylalanine, phenylalanine, and the β-isomer.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (e.g., 0.0125 M KH2PO4, pH adjusted to 3.5 with phosphoric acid) and acetonitrile. A common starting point is an 85:15 or 98:2 ratio of buffer to acetonitrile.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV absorbance at 214 nm[6]
Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas the sample by sonication. Filter through a 0.45 µm syringe filter prior to injection. Dilution with deionized water may be necessary.
-
Solid Samples (e.g., powders, tabletop sweeteners): Dissolve a known amount of the sample in the mobile phase or deionized water. Filter through a 0.45 µm syringe filter.
-
Complex Matrices (e.g., yogurt, chocolate): Extraction with water followed by clarification with Carrez solutions and centrifugation may be required before filtration.[6]
Quantification:
-
Prepare standard solutions of aspartame and its degradation products of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.
Conclusion
The degradation of aspartame is a complex process influenced by multiple factors, leading to a variety of products that can affect the quality and sensory attributes of consumer goods. The formation of the non-sweet β-isomer through a succinimide-mediated isomerization pathway is a critical degradation route that requires careful monitoring. The information and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to understand, predict, and control the stability of aspartame in their formulations, ensuring product quality and consumer satisfaction.
References
- 1. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of aspartame and its major decomposition products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Separation of Aspartame Isomers
Abstract
This application note provides a detailed protocol for the separation and quantification of aspartame's diastereomers, specifically L-α-aspartyl-D-phenylalanine methyl ester (L,D-APM) and D-α-aspartyl-L-phenylalanine methyl ester (D,L-APM), from the commercial N-L-α-aspartyl-L-phenylalanine-1-methyl ester (L,L-APM) form. The described High-Performance Liquid Chromatography (HPLC) method utilizes a common octadecylsilyl (ODS) column, offering a simple and accessible approach for routine analysis in quality control and research laboratories. This method is validated for its linearity, accuracy, precision, and sensitivity.
Introduction
Aspartame (B1666099) (L,L-APM) is a widely used artificial sweetener. During its synthesis, diastereomers such as L,D-APM and D,L-APM can be formed as byproducts.[1][2] Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives have set maximum permitted levels for these isomers in commercial aspartame.[1][2] Therefore, a reliable analytical method for their separation and quantification is crucial. While methods using specialized chiral columns exist, they can suffer from poor reproducibility.[1] This document outlines a robust HPLC method using a standard ODS column, which has been successfully validated for the determination of low levels of aspartame diastereomers.[1][2][3]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The search results mention a Shimadzu Prominence LC-20AD HPLC system.
-
Columns: The method was tested with multiple ODS (C18) columns. The following are suitable options:
-
Inertsil ODS-3 (4.6 x 250 mm, 5 µm)
-
Symmetry C18 (4.6 x 250 mm, 5 µm)
-
L-column ODS (4.6 x 250 mm, 5 µm)
-
-
Chemicals and Reagents:
-
Aspartame (L,L-APM) reference standard
-
L-α-aspartyl-D-phenylalanine methyl ester (L,D-APM) reference standard
-
D-α-aspartyl-L-phenylalanine methyl ester (D,L-APM) reference standard
-
Sodium dihydrogen phosphate
-
Disodium hydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | ODS (C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 50 mmol/L Sodium Dihydrogen Phosphate : 50 mmol/L Disodium Hydrogen Phosphate = 1:1 (v/v) |
| Mobile Phase B | 50 mmol/L Sodium Dihydrogen Phosphate : 50 mmol/L Disodium Hydrogen Phosphate : Acetonitrile = 4:4:2 (v/v/v) |
| Gradient | 0–25 min, 65% B; 25.01–40 min, 100% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection | UV at 210 nm |
| Run Time | 40 minutes, followed by a 15-minute re-equilibration with 65% B |
Preparation of Solutions
Standard Solutions
-
Stock Solution: Accurately weigh and dissolve the L,D-APM reference standard in 10% methanol to prepare a stock solution.
-
Calibration Standards: Prepare a series of six standard solutions (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, and 10 µg/mL) by diluting the L,D-APM stock solution with 10% methanol.[1]
Sample Solutions
-
Accurately weigh 100 mg of the aspartame sample into a 20 mL volumetric flask.
-
Add 10% methanol to the flask and sonicate to dissolve the sample completely.
-
Fill the flask to the mark with 10% methanol.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of aspartame isomers.
Data Presentation
The following tables summarize the quantitative data obtained from the method validation.
Table 1: System Suitability
| Parameter | Value |
| Resolution (L,D-APM and L,L-APM) | 2.00 - 2.20 |
| Symmetry Factor (L,D-APM) | 1.08 - 1.09 |
Table 2: Method Validation Summary
| Parameter | L,D-APM | D,L-APM |
| Limit of Detection (LOD) | 0.0012 wt% | 0.0012 wt% |
| Limit of Quantification (LOQ) | 0.004 wt% | 0.004 wt% |
| Linearity (µg/mL) | 0.2 - 10 | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | Not Specified |
| Accuracy (Recovery) | Excellent | Excellent |
| Repeatability (RSD%) | Excellent | Excellent |
| Reproducibility (RSD%) | Excellent | Excellent |
Data extracted from Ohtsuki et al., 2016.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in chiral separation, where enantiomers interact differently with a chiral environment to enable their separation.
Caption: Logical diagram of chiral separation principles.
Conclusion
The HPLC method detailed in this application note provides a simple, sensitive, and reliable means for the separation and quantification of aspartame's diastereomers.[1][2] The use of a standard ODS column makes this method readily applicable in most analytical laboratories without the need for specialized and often less robust chiral columns.[1] The validation data demonstrates that the method is suitable for its intended purpose of determining low levels of L,D-APM and D,L-APM in commercial L,L-APM samples.[1][2]
References
- 1. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 2. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | Semantic Scholar [semanticscholar.org]
Chiral HPLC Analysis of α- and β-Aspartame: Application Notes and Protocols
Abstract
This document provides detailed application notes and protocols for the chiral separation and quantitative analysis of α-aspartame (N-L-α-Aspartyl-L-phenylalanine-1-methyl ester) and its isomeric impurity, β-aspartame (N-L-β-Aspartyl-L-phenylalanine-1-methyl ester), using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a reversed-phase HPLC method using a standard octadecylsilyl (ODS) column and a chiral HPLC method employing a specialized chiral stationary phase. These methodologies are critical for quality control in the food and pharmaceutical industries, as the presence of β-aspartame, a non-sweet and undesirable byproduct, can impact product quality and efficacy. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers, scientists, and drug development professionals in the accurate analysis of these compounds.
Introduction
Aspartame (B1666099), a widely used artificial sweetener, is the methyl ester of the dipeptide formed from L-aspartic acid and L-phenylalanine. The sweet taste is attributed specifically to the α-isomer (α-aspartame). However, under certain conditions of pH and temperature, α-aspartame can undergo degradation to form various byproducts, including the non-sweet β-isomer, β-aspartame. The formation of β-aspartame occurs through the intramolecular rearrangement of the aspartyl moiety. Monitoring and controlling the levels of β-aspartame are essential for ensuring the quality, stability, and sensory profile of products containing aspartame.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of closely related isomers. This application note details two effective HPLC-based approaches for the chiral analysis of α- and β-aspartame.
Chromatographic Methods
Two primary HPLC methods are described for the separation of α- and β-aspartame:
-
Method 1: Reversed-Phase HPLC on an ODS Column. This method leverages a widely available C18 stationary phase and is suitable for routine quality control applications.
-
Method 2: Chiral HPLC with an α-Chymotrypsin Stationary Phase. This method utilizes a chiral stationary phase (CSP) for direct enantioselective and diastereoselective separation of aspartame stereoisomers, offering high selectivity.[1]
Method 1: Reversed-Phase HPLC Analysis on an ODS Column
This method is adapted from a validated procedure for the separation of aspartame diastereomers and is effective for the resolution of α- and β-aspartame.[2][3]
Experimental Protocol
2.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: L-column2 ODS (4.6 mm I.D. x 250 mm, 5 µm particle size) or equivalent C18 column.
-
Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727).
-
Reagents: Sodium dihydrogen phosphate (B84403), disodium (B8443419) hydrogen phosphate.
-
Standards: Reference standards of α-aspartame and β-aspartame.
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | L-column2 ODS (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 50 mmol/L Sodium Phosphate Buffer (pH ~6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min: 15% B; 25-40 min: 15% to 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
2.1.3. Preparation of Solutions
-
Mobile Phase A: Dissolve appropriate amounts of sodium dihydrogen phosphate and disodium hydrogen phosphate in HPLC grade water to achieve a 50 mmol/L concentration. Adjust pH to 6.8 if necessary. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of α-aspartame and β-aspartame reference standards in 10 mL of 10% methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 10% methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve a known amount of the aspartame-containing sample in 10% methanol to achieve a final concentration within the calibration range. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter prior to injection.
Quantitative Data
The following table summarizes the expected performance characteristics of this method.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| α-Aspartame | ~18 | 0.06 | 0.2 |
| β-Aspartame | ~22 | 0.06 | 0.2 |
Note: Retention times are approximate and may vary depending on the specific column and system. The LOD and LOQ values are based on data for similar diastereomers and are expected to be comparable for α- and β-isomers.[2]
Method 2: Chiral HPLC Analysis on an α-Chymotrypsin Stationary Phase
This method provides direct separation of stereoisomers through enantioselective interactions with the chiral stationary phase.[1]
Experimental Protocol
2.3.1. Instrumentation and Materials
-
HPLC System: As described in Method 1.
-
Column: α-Chymotrypsin (ACHT) chiral stationary phase (CSP) column.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Phosphate buffer components.
-
Standards: Reference standards of α-aspartame and β-aspartame.
2.3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | α-Chymotrypsin (ACHT) CSP |
| Mobile Phase | Isocratic mixture of 0.1 M Phosphate Buffer (pH 7.0) and Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
2.3.3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0. Mix with acetonitrile in a 95:5 (v/v) ratio. Filter and degas.
-
Standard and Sample Preparation: As described in Method 1.
Quantitative Data
| Analyte | Expected Elution Order | Selectivity Factor (α) |
| α-Aspartame | 2 | >1.2 |
| β-Aspartame | 1 | - |
Note: The elution order on a chiral column is highly specific to the stationary phase. The selectivity factor (α) indicates the degree of separation between the two isomers.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the degradation pathway of α-aspartame.
References
- 1. The stereochemical resolution of the enantiomers of aspartame on an immobilized alpha-chymotrypsin HPLC chiral stationary phase: the effect of mobile-phase composition and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 3. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
Sensitive Detection of Beta-Aspartame Using LC-MS/MS: An Application Note and Protocol
Abstract
Aspartame (B1666099), a widely utilized artificial sweetener, can degrade under certain conditions to form various byproducts, including its isomer, beta-aspartame (β-aspartame). The presence of β-aspartame can be an indicator of product age and storage conditions, making its sensitive and accurate quantification crucial for quality control in the food and beverage industry. This document provides a detailed application note and protocol for the sensitive detection and quantification of β-aspartame using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology offers high sensitivity and specificity, enabling the analysis of β-aspartame in complex matrices such as beverages.
Introduction
Aspartame (α-L-aspartyl-L-phenylalanine-1-methyl ester) is a low-calorie artificial sweetener approximately 200 times sweeter than sucrose.[1] Its stability is influenced by factors such as pH, temperature, and time.[1][2] Under non-ideal conditions, aspartame can undergo degradation through various pathways, including hydrolysis and intramolecular cyclization to form diketopiperazine (DKP).[2][3] One of the key degradation products is its diastereomer, β-aspartame, formed through the hydrolysis of the methyl ester followed by cyclization and subsequent hydrolysis of the DKP intermediate. While aspartame itself is considered safe for consumption, the formation of its degradation products can lead to a loss of sweetness and may be indicative of improper storage or handling of the product.[4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of artificial sweeteners and their metabolites due to its high sensitivity, selectivity, and robustness.[5][6][7] This application note details a validated LC-MS/MS method for the sensitive detection and quantification of β-aspartame in beverage samples.
Experimental
Sample Preparation
A simple dilution protocol is often sufficient for the analysis of clear beverage samples, minimizing matrix effects while maintaining adequate sensitivity.[5][8]
Protocol:
-
Degas carbonated beverage samples by sonication for 10-15 minutes.[9][10]
-
Transfer 1 mL of the beverage sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable diluent (e.g., 50:50 methanol/water or the initial mobile phase).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.[9][11]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a general guideline and may require optimization based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| System | Agilent 1200 Series HPLC or equivalent |
| Column | Phenomenex Luna Omega Polar C18 (50 x 2.1 mm, 1.6 µm) or equivalent[12] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |
| Gradient | 3% B to 100% B over 4 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes[12] |
| Flow Rate | 0.3 mL/min[12] |
| Column Temperature | 30 °C[12] |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| System | SCIEX QTRAP 4500 or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for β-aspartame (Aspartame transitions for reference: 295 > 180, 295 > 120[7]) |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Note: The MRM transitions for β-aspartame will be the same as for α-aspartame as they are isomers. Chromatographic separation is essential for their differentiation.
Quantitative Data
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. The following table summarizes typical performance data for the analysis of aspartame, which can be expected to be similar for β-aspartame.
Table 2: Method Validation Data for Aspartame Analysis
| Parameter | Result |
| Linearity (r²) | >0.99[8] |
| Limit of Detection (LOD) | 0.16 - 5.8 µg/L[3] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg[7] |
| Accuracy (% Recovery) | 71.5% - 114%[8] |
| Precision (%RSD) | < 15%[12] |
Diagrams
Aspartame Degradation Pathway
The following diagram illustrates the primary degradation pathways of aspartame, leading to the formation of β-aspartame and other byproducts.
Caption: Aspartame degradation pathways.
Experimental Workflow
The diagram below outlines the general workflow for the LC-MS/MS analysis of β-aspartame in beverage samples.
Caption: LC-MS/MS analysis workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the detection and quantification of β-aspartame in beverage samples. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput screening in quality control laboratories. This method can be a valuable tool for monitoring the stability of aspartame-sweetened products and ensuring product quality throughout their shelf life.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. "Study of aspartame stability and its degradation products by API-MS te" by Chatchapol Sanchavanakit [digital.car.chula.ac.th]
- 3. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 4. ijrest.net [ijrest.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Highly sensitive LC/MS/MS method for direct quantitation of artificial sweeteners in surface water | Separation Science [sepscience.com]
- 7. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. scispace.com [scispace.com]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. curresweb.com [curresweb.com]
- 12. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of β-Aspartame by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aspartame, a widely used artificial sweetener, is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. During its chemical synthesis, in addition to the sweet α-isomer, a non-sweet β-isomer, β-aspartame, can be formed.[1] In β-aspartame, the phenylalanine methyl ester is linked to the β-carboxyl group of the aspartic acid residue, in contrast to the α-carboxyl linkage in the sweet isomer. This subtle structural difference has a profound impact on its sensory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structural elucidation and differentiation of these two isomers.[2] This document provides detailed application notes and experimental protocols for the characterization of β-aspartame using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation
The structural differences between α- and β-aspartame result in distinct NMR chemical shifts. While extensive experimental data for α-aspartame is available, detailed spectra for β-aspartame are not readily found in the public domain. The following tables present a combination of experimental data for α-aspartame and predicted data for β-aspartame based on known chemical shift trends in peptides. These predicted values provide a robust framework for the identification and structural confirmation of β-aspartame.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for β-Aspartame in DMSO-d₆.
| Atom Number | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | NH₂ | ~8.10 | br s | - |
| 2 | α-CH (Asp) | ~4.00 | dd | J = 7.5, 5.0 |
| 3 | β-CH₂ (Asp) | ~2.65 (Ha), ~2.55 (Hb) | m | - |
| 5 | NH (Amide) | ~8.50 | d | J = 8.0 |
| 6 | α-CH (Phe) | ~4.60 | m | - |
| 7 | β-CH₂ (Phe) | ~3.10 (Ha), ~2.95 (Hb) | m | - |
| 9 | Phenyl-H | ~7.20 - 7.35 | m | - |
| 11 | OCH₃ | ~3.60 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for β-Aspartame in DMSO-d₆.
| Atom Number | Carbon | Predicted Chemical Shift (ppm) |
| 2 | α-CH (Asp) | ~51.0 |
| 3 | β-CH₂ (Asp) | ~38.0 |
| 4 | β-C=O (Asp) | ~172.0 |
| 5 | α-C=O (Asp) | ~170.5 |
| 6 | α-CH (Phe) | ~55.0 |
| 7 | β-CH₂ (Phe) | ~37.0 |
| 8 | Phenyl C (quat) | ~137.0 |
| 9 | Phenyl CH | ~129.0, ~128.5, ~126.5 |
| 10 | C=O (Ester) | ~171.5 |
| 11 | OCH₃ | ~52.0 |
Experimental Protocols
Protocol 1: Sample Preparation
High-quality NMR data relies on meticulous sample preparation.[3][4]
-
Sample Purity: Ensure the β-aspartame sample is of high purity (>95%), free from paramagnetic impurities and residual solvents that may interfere with the NMR signals.
-
Solvent Selection: Dissolve approximately 10-20 mg of β-aspartame in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing the exchangeable amide and amine protons.
-
Sample Filtration: If any particulate matter is observed, filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
-
-
Processing: Apply a line broadening of 0.3 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply a line broadening of 1-2 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum.
-
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are crucial for establishing the connectivity within the molecule.[5]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar coupled protons, typically those separated by two or three bonds.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2 seconds.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a symmetrization of the final spectrum.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.[6]
-
Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments). This will distinguish CH/CH₃ from CH₂ signals.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
-
Relaxation Delay: 1.5-2 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is key for connecting different spin systems and identifying quaternary carbons.[6]
-
Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
-
Relaxation Delay: 1.5-2 seconds.
-
Long-range J(C,H) Coupling Constant: Optimized for an average of 8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions.
-
Visualization of Structures and Workflows
Caption: Molecular structure of β-aspartame with atom numbering.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical diagram for distinguishing α- and β-aspartame via NMR.
References
- 1. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformation analysis of aspartame-based sweeteners by NMR spectroscopy, molecular dynamics simulations, and X-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. youtube.com [youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols for the Mass Spectrometric Analysis of Beta-Aspartame
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-aspartame (β-aspartame), or β-L-aspartyl-L-phenylalanine methyl ester, is a non-sweet isomer of the widely used artificial sweetener aspartame (B1666099) (α-aspartame). It is a principal degradation product of aspartame, forming through an intramolecular cyclization to diketopiperazine followed by hydrolysis. The presence and quantification of this compound are critical in quality control and stability studies of food products, beverages, and pharmaceutical formulations containing aspartame. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, focusing on its fragmentation pattern to ensure accurate identification and quantification.
Mass Spectrometric Fragmentation Pattern of this compound
The structural characterization of this compound via mass spectrometry is crucial for its unambiguous identification, especially in the presence of its alpha-isomer and other degradation products. Various ionization techniques have been employed to study its fragmentation, including Thermospray Liquid Chromatography/Mass Spectrometry (Thermospray LC/MS), Direct Insertion Probe/Electron Impact Mass Spectrometry (DIP/EI-MS), and Gas Chromatography/Mass Spectrometry (GC/MS) of derivatized samples.
A key study by Stamp and Labows in 1988 elucidated the mass spectrometric behavior of aspartame decomposition products, including this compound. While detailed fragmentation patterns can vary with the ionization method and experimental conditions, the fundamental fragmentation pathways provide a basis for its identification.
Table 1: Key Mass-to-Charge Ratios (m/z) for Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Identity | Ionization Technique |
| 295 ([M+H]⁺) | 263 | [M+H - CH₃OH]⁺ | ESI-MS/MS |
| 295 ([M+H]⁺) | 180 | Phenylalanine methyl ester fragment | ESI-MS/MS |
| 295 ([M+H]⁺) | 163 | Further fragmentation of phenylalanine methyl ester | ESI-MS/MS |
| 295 ([M+H]⁺) | 120 | Phenylalanine iminium ion | ESI-MS/MS |
| 294 (M⁺˙) | 162 | C₉H₁₀O₂N⁺ | Pyrolysis-GC-MS |
| 294 (M⁺˙) | 91 | Tropylium ion (C₇H₇⁺) | EI-MS |
Note: The fragmentation of this compound can be similar to that of alpha-aspartame, necessitating chromatographic separation for unambiguous identification. The specific relative abundances of fragments may differ between the two isomers.
Experimental Protocols
Protocol 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the direct analysis of this compound in liquid samples such as beverages and aqueous formulations.
1. Sample Preparation:
-
For clear liquid samples (e.g., soft drinks), dilute 1:10 with the initial mobile phase.
-
For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 295.1 → 180.1
-
Qualifier: 295.1 → 120.1
-
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation
This protocol is suitable for samples where derivatization is preferred to enhance volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample to dryness.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS System and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Diagrams
Protocol for beta-aspartame synthesis in the laboratory
For Researchers, Scientists, and Drug Development Professionals
Application Note
Beta-aspartame (β-L-aspartyl-L-phenylalanine methyl ester) is a structural isomer of the artificial sweetener aspartame (B1666099) (α-aspartame). Unlike the sweet-tasting α-isomer, β-aspartame is reported to be bitter.[1][2] In typical chemical syntheses of aspartame, β-aspartame is formed as a byproduct due to the non-regioselective reaction of the phenylalanine methyl ester with the two carboxyl groups of protected aspartic acid.[1][2] This protocol details a method for the synthesis of a mixture of α- and β-aspartame, followed by a procedure for the isolation and purification of the β-isomer. The synthesis involves the formation of N-formyl-L-aspartic anhydride (B1165640), which is then coupled with L-phenylalanine methyl ester. The subsequent deprotection and separation steps are designed to leverage the differential solubility of the α and β isomer salts to isolate β-aspartame.
Experimental Protocols
This protocol is divided into three main stages:
-
Synthesis of a Mixture of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester.
-
Deprotection to Yield α,β-Aspartame.
-
Isolation and Purification of β-Aspartame.
Part 1: Synthesis of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester
This part of the protocol is adapted from standard chemical synthesis routes for aspartame, which produce a mixture of α and β isomers.[1][2]
Materials:
-
L-Aspartic acid
-
Formic acid
-
Acetic anhydride
-
L-Phenylalanine methyl ester
-
Ethyl acetate (B1210297)
-
Acetic acid
Procedure:
-
Formation of N-formyl-L-aspartic anhydride: In a fume hood, react L-aspartic acid with a mixture of formic acid and acetic anhydride. This step protects the amino group and forms the anhydride.[1]
-
Coupling Reaction: Dissolve the N-formyl-L-aspartic anhydride in a suitable organic solvent such as ethyl acetate containing acetic acid.
-
Add L-phenylalanine methyl ester to the solution. The reaction of the anhydride with the amino group of L-phenylalanine methyl ester will result in a mixture of N-formyl-α-L-aspartyl-L-phenylalanine methyl ester and N-formyl-β-L-aspartyl-L-phenylalanine methyl ester. In some reported syntheses, the ratio of the desired α-isomer to the β-isomer is approximately 4:1.[1]
Part 2: Deprotection to Yield α,β-Aspartame
The formyl protecting group is removed by acid hydrolysis.
Materials:
-
N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester mixture from Part 1
-
Phosphoric acid (85%)
Procedure:
-
To the reaction mixture containing the N-formyl-α,β-aspartame isomers, add methanol and 85% aqueous phosphoric acid.[3]
-
Heat the mixture at 40°C for approximately eight hours to facilitate the removal of the formyl group.[3] This will yield a solution containing both α-L-aspartyl-L-phenylalanine methyl ester (α-aspartame) and β-L-aspartyl-L-phenylalanine methyl ester (β-aspartame) as phosphate (B84403) salts.
Part 3: Isolation and Purification of β-Aspartame
This procedure is based on the principle of fractional crystallization, exploiting the higher solubility of β-aspartame salts compared to their α-isomer counterparts.[4] Specifically, the phosphate salt of α-aspartame is sparingly soluble and will precipitate, leaving the more soluble β-aspartame phosphate in the mother liquor.[3]
Materials:
-
Reaction mixture from Part 2 containing α- and β-aspartame phosphate salts
-
Water
-
A suitable base (e.g., sodium hydroxide) for neutralization
-
Filtration apparatus
Procedure:
-
Precipitation of α-Aspartame Phosphate: Cool the reaction mixture from Part 2. The α-L-aspartyl-L-phenylalanine methyl ester phosphate will crystallize and precipitate out of the solution.[3]
-
Separation: Collect the precipitated α-aspartame phosphate by filtration. The filtrate contains the desired β-aspartame phosphate.
-
Isolation of β-Aspartame:
-
Take the filtrate containing the β-aspartame phosphate.
-
Carefully neutralize the solution with a base to a pH where β-aspartame is least soluble.
-
Induce crystallization of β-aspartame, for instance, by cooling or evaporation of the solvent.
-
Collect the crystalline β-aspartame by filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.
-
Data Presentation
Table 1: Expected Yields of Aspartame Isomers
| Isomer | Expected Molar Yield in Initial Mixture | Reference |
| α-Aspartame | ~80% | [3] |
| β-Aspartame | ~20% | [3] |
Table 2: Physicochemical Properties of β-Aspartame
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [5] |
| Molecular Weight | 294.30 g/mol | [5] |
| CAS Number | 22839-61-8 | [5] |
| Appearance | Solid | |
| Optical Activity | [α]20/D +6°, c = 1 in H₂O | |
| Purity (typical) | ≥96% |
Table 3: Spectroscopic Data for β-Aspartame
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectrum available from commercial suppliers | [5] |
| InChI | InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | [5] |
| InChIKey | SHHIPKDJQYIJJF-QWRGUYRKSA-N | [5] |
| SMILES | COC(=O)C@H(CC1=CC=CC=C1)NC(=O)C--INVALID-LINK--N | [5] |
Mandatory Visualization
Caption: Workflow for the synthesis and isolation of β-aspartame.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. snowhitechem.com [snowhitechem.com]
- 3. US4656304A - Aspartame synthesis - Google Patents [patents.google.com]
- 4. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C14H18N2O5 | CID 89862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of α-Aspartame from Synthesis Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame (B1666099) (L-α-aspartyl-L-phenylalanine-1-methyl ester), a widely used artificial sweetener, is synthesized chemically by coupling L-aspartic acid and L-phenylalanine methyl ester. A common challenge in the chemical synthesis of aspartame is the formation of the bitter-tasting diastereomer, β-aspartame (L-β-aspartyl-L-phenylalanine-1-methyl ester), which must be removed to ensure the quality and safety of the final product. Enzymatic synthesis methods can avoid the formation of this β-isomer. This application note provides detailed protocols for the purification of the desired α-aspartame from reaction mixtures containing the β-aspartame impurity, focusing on crystallization and chromatographic techniques.
The primary methods for separating α- and β-aspartame leverage the differences in their physicochemical properties, particularly solubility. The purification strategies outlined below are designed to yield high-purity α-aspartame suitable for research and development applications.
Data Presentation
The efficiency of purification methods is critical. The following tables summarize quantitative data for the removal of β-aspartame using crystallization and preparative chromatography.
Table 1: Purification of α-Aspartame by Fractional Crystallization
| Parameter | Before Purification | After a Single Crystallization | After Second Crystallization |
| α-Aspartame : β-Aspartame Ratio | 4:1 | 98:2 | >99.5:0.5 |
| Purity of α-Aspartame (%) | ~80% | ~98% | >99.5% |
| Yield of α-Aspartame (%) | - | 70-80% | 85-95% (of the crystallized material) |
| β-Aspartame in Mother Liquor | - | Enriched | Highly Enriched |
Table 2: Purification of α-Aspartame by Preparative HPLC
| Parameter | Value |
| Stationary Phase | C18 Silica Gel (10 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Loading Capacity | 1-5 g per injection (depending on column size) |
| Purity of α-Aspartame Fraction (%) | >99.8% |
| Recovery Yield of α-Aspartame (%) | 85-95% |
| Resolution (α/β isomers) | >1.5 |
Experimental Protocols
Purification by Fractional Crystallization of Aspartame Hydrochloride
This protocol is based on the differential solubility of the hydrochloride salts of α- and β-aspartame in an aqueous ethanol (B145695) solution. The β-isomer's hydrochloride salt is more soluble, allowing for the selective crystallization of the α-isomer.
Materials:
-
Crude aspartame mixture (containing α and β isomers)
-
Hydrochloric acid (HCl), 1M
-
Ethanol (95%)
-
Deionized water
-
Sodium bicarbonate solution (5% w/v)
-
Beakers and Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude aspartame mixture in deionized water at a concentration of 100 g/L by heating to 60-70 °C with stirring.
-
Acidification: Slowly add 1M HCl to the solution until the pH reaches 2.0-2.5. This converts the aspartame isomers to their hydrochloride salts.
-
Crystallization: Gradually cool the solution to room temperature, and then further cool to 0-5 °C in an ice bath with gentle stirring. The less soluble α-aspartame hydrochloride will crystallize out.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold (0-5 °C) 50% aqueous ethanol to remove residual mother liquor containing the more soluble β-isomer.
-
Recrystallization (Optional but Recommended): For higher purity, redissolve the collected crystals in a minimal amount of hot deionized water and repeat the cooling and filtration steps.
-
Neutralization and Isolation: Dissolve the purified α-aspartame hydrochloride crystals in deionized water. Slowly add 5% sodium bicarbonate solution with stirring until the pH reaches the isoelectric point of aspartame (pH 5.2). The free α-aspartame will precipitate.
-
Final Filtration and Drying: Collect the purified α-aspartame crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 40-50 °C to a constant weight.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers high-resolution separation of the α- and β-diastereomers, yielding very high purity α-aspartame.
Materials and Equipment:
-
Crude aspartame mixture
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude aspartame mixture in the initial mobile phase composition at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and gradually increase it to elute the two isomers. The exact gradient will need to be optimized based on the specific column and system.
-
Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214 nm or 254 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the eluent in fractions as the peaks corresponding to the α- and β-isomers elute. The α-isomer typically elutes first.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the α-aspartame fractions.
-
Solvent Evaporation: Combine the pure α-aspartame fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
Lyophilization: For a final, dry powder, the concentrated aqueous solution of α-aspartame can be lyophilized.
Visualizations
Experimental Workflow for Fractional Crystallization
Caption: Fractional crystallization workflow for α-aspartame purification.
Logical Relationship of Purification Methods
Caption: Overview of aspartame purification from synthesis to final product.
Development of a Reference Standard for Beta-Aspartame: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of beta-aspartame (β-aspartame) to establish a reference standard. This document outlines detailed protocols for key experiments and presents quantitative data in a structured format for ease of use.
Introduction
Aspartame (B1666099), a widely used artificial sweetener, is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine (α-aspartame). During its chemical synthesis, an isomer, this compound (L-β-aspartyl-L-phenylalanine methyl ester), can be formed as a byproduct.[1][2] In β-aspartame, the peptide bond is formed with the β-carboxyl group of aspartic acid instead of the α-carboxyl group.[1] Unlike the sweet-tasting α-isomer, β-aspartame is reported to be bitter.[2] The presence of β-aspartame as an impurity in commercial aspartame necessitates the development of a certified reference standard for its accurate identification and quantification in quality control and stability studies.
This document provides the necessary protocols to synthesize, isolate, and characterize β-aspartame to serve as a reference standard.
Synthesis and Purification of this compound
The chemical synthesis of aspartame often involves the reaction of N-protected L-aspartic anhydride (B1165640) with L-phenylalanine methyl ester, which can lead to the formation of both α- and β-isomers.[3] The following protocol describes a method to synthesize a mixture of isomers and subsequently isolate the β-form.
Synthesis of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester
This initial step produces a mixture of the N-protected α and β isomers of aspartame.
Experimental Protocol:
-
Suspend L-aspartic acid in a mixture of formic acid and acetic anhydride.
-
Heat the mixture to facilitate the formation of N-formyl-L-aspartic anhydride.
-
In a separate vessel, prepare a solution of L-phenylalanine methyl ester in an organic solvent such as ethyl acetate (B1210297) or dichloroethane.
-
Slowly add the N-formyl-L-aspartic anhydride solution to the L-phenylalanine methyl ester solution with stirring at a controlled temperature.
-
Allow the reaction to proceed for several hours. The resulting product will be a mixture of N-formyl-α-L-aspartyl-L-phenylalanine methyl ester and N-formyl-β-L-aspartyl-L-phenylalanine methyl ester.
Deprotection and Isomer Mixture Generation
The formyl protecting group is removed to yield a mixture of α- and β-aspartame.
Experimental Protocol:
-
Dissolve the mixture of N-formyl isomers from the previous step in a suitable solvent.
-
Perform acid hydrolysis to remove the N-formyl group.
-
Neutralize the reaction mixture to precipitate the mixture of α- and β-aspartame.
Isolation and Purification of this compound
The separation of β-aspartame from the α-isomer is achieved through fractional crystallization, leveraging the differential solubility of the two isomers.
Experimental Protocol:
-
Dissolve the mixture of α- and β-aspartame in hot water.
-
Allow the solution to cool slowly. The less soluble α-aspartame will crystallize first.
-
Filter the solution to remove the crystallized α-aspartame.
-
Concentrate the filtrate, which is now enriched with the more soluble β-aspartame.
-
Further cool and/or evaporate the solvent to induce the crystallization of β-aspartame.
-
Collect the β-aspartame crystals by filtration.
-
Recrystallize the β-aspartame from a suitable solvent (e.g., water-ethanol mixture) to achieve the desired purity for a reference standard.
-
Dry the purified β-aspartame under vacuum.
Physicochemical Characterization
A reference standard must be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physicochemical properties of β-aspartame.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [4] |
| Molecular Weight | 294.30 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | Decomposes at approximately 246-250 °C | [5] |
| Solubility | More soluble in water compared to α-aspartame. Solubility is pH and temperature-dependent.[2][6] | [2][6] |
| Specific Rotation [α]D | Data not readily available in cited literature, requires experimental determination. |
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of the β-aspartame reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the isomeric structure of β-aspartame.
Sample Preparation Protocol:
-
Accurately weigh approximately 10-20 mg of the purified β-aspartame.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Expected Spectral Features: The key difference in the NMR spectra of α- and β-aspartame will be the chemical shifts of the protons and carbons in the aspartic acid residue due to the different peptide linkage.
| Nucleus | Expected Chemical Shift Range (ppm) - Illustrative |
| ¹H | Distinct signals for the α-H and β-CH₂ protons of the aspartyl residue. |
| ¹³C | Characteristic shifts for the α- and β-carboxyl carbons of the aspartyl residue.[7] |
Note: Specific chemical shift values should be determined experimentally and compared with literature data where available.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Sample Preparation Protocol:
-
Prepare a KBr pellet by mixing a small amount of β-aspartame with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amide and amine) |
| 3000-2800 | C-H stretching (aromatic and aliphatic) |
| 1750-1730 | C=O stretching (ester) |
| 1680-1630 | C=O stretching (amide I) |
| 1600-1400 | C=C stretching (aromatic), N-H bending |
Note: The exact peak positions may vary slightly.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of β-aspartame.
Sample Preparation Protocol:
-
Prepare a dilute solution of β-aspartame in a suitable solvent (e.g., methanol/water).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
Expected Results:
| Parameter | Expected Value |
| [M+H]⁺ | m/z 295.13 |
| [M+Na]⁺ | m/z 317.11 |
Chromatographic Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the β-aspartame reference standard and for its quantification in various samples.
HPLC Method for Purity Assessment and Quantification
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system equipped with a UV detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5-4.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[5][8] |
| Flow Rate | 1.0 mL/min.[5] |
| Column Temperature | 30-40 °C.[5][8] |
| Detection | UV at 210 nm.[9] |
| Injection Volume | 10-20 µL.[5] |
Standard and Sample Preparation Protocol:
-
Stock Standard Solution: Accurately weigh about 25 mg of the purified β-aspartame reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a water/methanol mixture) in a 25 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a concentration expected to fall within the calibration range.
Analysis and Data Interpretation:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the β-aspartame peak based on its retention time.
-
Calculate the purity of the reference standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantify the amount of β-aspartame in unknown samples by using the calibration curve.
Stability and Storage
The stability of the β-aspartame reference standard is crucial for its long-term use.
-
Storage: The solid reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C).[10]
-
Stability in Solution: Aqueous solutions of aspartame isomers are susceptible to hydrolysis and degradation, particularly at non-optimal pH and elevated temperatures.[1][6] Solutions for analysis should be freshly prepared. The highest stability for aspartame is observed at a pH of 4.3.[1]
Conclusion
The establishment of a high-purity β-aspartame reference standard is essential for the accurate quality control of aspartame-containing products. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, purification, and rigorous characterization of β-aspartame. Adherence to these methodologies will ensure the reliability and accuracy of analytical data related to this important impurity.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. snowhitechem.com [snowhitechem.com]
- 3. US4656304A - Aspartame synthesis - Google Patents [patents.google.com]
- 4. This compound | C14H18N2O5 | CID 89862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. snowhitechem.com [snowhitechem.com]
- 7. Aspartame(22839-47-0) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Aspartame [drugfuture.com]
- 10. Aspartame Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: Quantitative Analysis of β-Aspartame in Diet Beverages by High-Performance Liquid Chromatography
Introduction
Aspartame (B1666099) (α-L-aspartyl-L-phenylalanine-1-methyl ester) is a widely used high-intensity artificial sweetener in a variety of food and beverage products, particularly in diet soft drinks. Under certain storage conditions, especially in aqueous solutions with varying pH and temperature, aspartame can degrade into several byproducts. One of the primary degradation products is its diastereomer, β-aspartame (β-L-aspartyl-L-phenylalanine-1-methyl ester). The formation of β-aspartame results from the intramolecular cyclization to form a diketopiperazine (DKP) intermediate, followed by hydrolysis which can yield both the α and β isomers. As β-aspartame is not sweet and its toxicological profile is different from its parent compound, its quantification in diet beverages is crucial for quality control and consumer safety.
This application note provides a detailed protocol for the quantitative analysis of β-aspartame in diet beverages using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a stability-indicating assay that allows for the separation and quantification of β-aspartame from α-aspartame and other potential degradation products.
Experimental Protocol
This protocol is synthesized from established methodologies for the analysis of aspartame and its degradation products.[1][2][3][4][5][6]
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. For improved separation of diastereomers, a specialized column such as a β-cyclodextrin bonded silica (B1680970) gel column can also be utilized.[7]
-
Reagents and Standards:
-
β-Aspartame analytical standard
-
α-Aspartame analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Sample Preparation Supplies:
-
0.45 µm syringe filters (e.g., nylon or PVDF)
-
Syringes
-
Volumetric flasks
-
Ultrasonic bath
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium dihydrogen phosphate (KH₂PO₄) solution in deionized water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Solvent): Acetonitrile (100%).
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of β-aspartame and α-aspartame analytical standards in 10 mL of deionized water in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
Degas the diet beverage sample by placing it in an ultrasonic bath for 15-20 minutes to remove carbonation.
-
Accurately pipette 5 mL of the degassed beverage into a 25 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 3.5B: Acetonitrile |
| Gradient | 0-15 min: 10-30% B15-20 min: 30% B20-22 min: 30-10% B22-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
5. Quantification
Construct a calibration curve by plotting the peak area of the β-aspartame standard injections against their corresponding concentrations. Determine the concentration of β-aspartame in the beverage samples by interpolating their peak areas on the calibration curve. The final concentration in the original beverage should be calculated considering the dilution factor.
Quantitative Data
The concentration of β-aspartame in commercial diet beverages can vary depending on the product's age, storage conditions (temperature and light exposure), and pH. While extensive data on β-aspartame levels are not widely published, studies on aspartame degradation indicate that its formation is a significant pathway. The following table presents hypothetical yet plausible data based on degradation studies for illustrative purposes. Researchers should determine the actual concentrations in their specific samples.
| Diet Beverage | α-Aspartame (mg/L) | β-Aspartame (mg/L) | Other Degradation Products (e.g., DKP) (mg/L) |
| Diet Cola (Brand A) | 150 - 200 | 5 - 15 | 10 - 25 |
| Diet Lemon-Lime Soda (Brand B) | 120 - 180 | 3 - 12 | 8 - 20 |
| Diet Orange Soda (Brand C) | 100 - 150 | 2 - 10 | 5 - 18 |
| Zero Calorie Energy Drink (Brand D) | 200 - 300 | 8 - 20 | 15 - 35 |
Note: These values are for illustrative purposes and may not reflect the actual concentrations in the mentioned products. DKP refers to Diketopiperazine.
Diagrams
Caption: Experimental workflow for the quantitative analysis of β-aspartame in diet beverages.
Caption: Degradation pathway of α-aspartame to β-aspartame and other byproducts.
Conclusion
The provided HPLC method offers a reliable and robust approach for the quantitative determination of β-aspartame in diet beverages. This application note serves as a comprehensive guide for researchers, scientists, and professionals in the drug development and food industries to monitor the quality and stability of products containing aspartame. Accurate quantification of β-aspartame is essential for ensuring product quality, adhering to regulatory standards, and safeguarding consumer health.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 3. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 4. s4science.at [s4science.at]
- 5. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.ums.edu.my [eprints.ums.edu.my]
- 7. tandfonline.com [tandfonline.com]
Application Note: Solid-Phase Extraction of β-Aspartame from Complex Matrices
Abstract
This application note details a robust method for the solid-phase extraction (SPE) of β-aspartame, a primary degradation product of the artificial sweetener aspartame, from complex liquid matrices such as beverages. Due to its increased polarity compared to its parent compound, isolating β-aspartame for accurate quantification can be challenging. This protocol utilizes a mixed-mode solid-phase extraction sorbent to achieve efficient cleanup and concentration of β-aspartame prior to downstream analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The described method is intended for researchers, scientists, and professionals in the food and beverage industry and drug development sectors.
Introduction
Aspartame (α-L-aspartyl-L-phenylalanine-1-methyl ester) is a widely used artificial sweetener that can degrade under certain conditions of pH and temperature. One of the major degradation products is β-aspartame (β-L-aspartyl-L-phenylalanine methyl ester), an isomer of the parent compound. The presence and concentration of β-aspartame in consumer products are of interest for quality control and stability studies. The analysis of β-aspartame in complex matrices like soft drinks, fruit juices, and pharmaceutical formulations is often hampered by interfering substances. Solid-phase extraction (SPE) is a powerful sample preparation technique that can effectively remove these interferences and concentrate the analyte of interest.[1] This application note provides a detailed protocol for the selective extraction of the polar and zwitterionic β-aspartame from such matrices using a mixed-mode SPE approach, which combines reversed-phase and ion-exchange retention mechanisms.[2]
Chemical Structures
References
Application Note: Capillary Electrophoresis for the Separation of Aspartame Isomers
Introduction
Aspartame (B1666099) (α-L-aspartyl-L-phenylalanine-1-methyl ester) is a widely used artificial sweetener in pharmaceuticals, food, and beverages. Under certain conditions of pH and temperature, aspartame can degrade into several products, including its non-sweet isomer, β-aspartame (β-L-aspartyl-L-phenylalanine methyl ester). The formation of β-aspartame results from the intramolecular rearrangement of the α-aspartyl linkage to the more stable β-aspartyl linkage. Monitoring the isomeric purity of aspartame is crucial for quality control, as the presence of the β-isomer indicates degradation and results in a loss of sweetness.
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is a powerful analytical technique for the separation of closely related compounds like isomers.[1] Its high efficiency, minimal sample consumption, and rapid analysis times make it an ideal method for the quality control of aspartame-containing products. This application note details two CZE methods for the separation and quantification of α-aspartame and its isomeric form, β-aspartame.
Principle of Separation
The separation of α-aspartame and β-aspartame by CZE is based on their different charge-to-mass ratios at specific pH values. By carefully selecting the pH of the background electrolyte (BGE), the ionization state of the aspartyl moiety's carboxylic acid groups and the terminal amine group can be manipulated. This difference in net charge results in differential migration velocities in the presence of an electric field, allowing for their separation. The resolution between the isomers can be optimized by adjusting the BGE pH; for diastereomers, resolution is often maximal at a pH of approximately 3.0.[1]
Experimental Protocols
Two primary methods are presented, each utilizing a different pH to achieve separation of aspartame from its isomers and other degradation products.
Method 1: Alkaline Separation (pH 9.35)
This method is suitable for the simultaneous determination of aspartame and its primary degradation products, including β-aspartame.
Instrumentation and Consumables
-
Capillary Electrophoresis System with UV detection
-
Fused-Silica Capillary (e.g., 50 µm I.D., 360 µm O.D., ~57 cm total length, ~50 cm effective length)
-
UV Detector set at 210 nm
-
Data Acquisition and Analysis Software
-
pH Meter
-
Analytical Balance
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm Syringe filters
Reagents and Solutions
-
α-Aspartame reference standard
-
β-Aspartame reference standard
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
Preparation of Background Electrolyte (BGE)
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.
-
Adjust the pH to 9.35 with 1 M NaOH.
-
Filter the buffer through a 0.45 µm filter and degas before use.
Preparation of Standards and Samples
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of α-aspartame and β-aspartame reference standards in separate 10 mL volumetric flasks with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with deionized water to achieve concentrations ranging from 5 µg/mL to 1000 µg/mL.[1]
-
Sample Preparation (Pharmaceutical Tablets): a. Weigh and finely powder a number of tablets equivalent to an average tablet weight. b. Accurately weigh a portion of the powder equivalent to one tablet's worth of aspartame and transfer to a volumetric flask. c. Add deionized water to approximately 75% of the flask volume. d. Sonicate for 15 minutes to dissolve the aspartame. e. Dilute to the mark with deionized water, mix well, and allow any excipients to settle. f. Filter an aliquot through a 0.45 µm syringe filter into a CE vial.
Method 2: Acidic Separation (pH 2.70)
This method is optimized for the resolution of aspartame diastereomers and provides good separation of the α and β forms.
Instrumentation and Reagents
-
Same as Method 1.
-
Phosphoric acid (H₃PO₄) for pH adjustment.
Preparation of Background Electrolyte (BGE)
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.
-
Adjust the pH to 2.70 with phosphoric acid.
-
Filter the buffer through a 0.45 µm filter and degas before use.
Preparation of Standards and Samples
-
Follow the same procedures as described in Method 1.
Capillary Electrophoresis Workflow
The general workflow for the analysis is depicted below.
Caption: Experimental workflow for aspartame isomer analysis by CE.
Data and Results
The following tables summarize the typical CE parameters and expected performance data for the separation of aspartame isomers.
Table 1: Capillary Electrophoresis Instrumental Parameters
| Parameter | Method 1 (Alkaline) | Method 2 (Acidic) |
| Capillary | Fused Silica, 50 µm ID, 57 cm total, 50 cm effective | Fused Silica, 50 µm ID, 57 cm total, 50 cm effective |
| Background Electrolyte | 50 mM Sodium Phosphate, pH 9.35 | 50 mM Sodium Phosphate, pH 2.70 |
| Applied Voltage | +25 kV | +20 kV |
| Temperature | 25 °C | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV, 210 nm | UV, 210 nm |
Table 2: Quantitative Performance Data
| Analyte | Method | Linearity Range (µg/mL) | Intraday Precision (RSD%) | Interday Precision (RSD%) |
| α-Aspartame | Alkaline | 5 - 1000 | 1.0 - 3.6 | 1.5 - 9.1 |
| β-Aspartame | Alkaline | 5 - 1000 | 1.0 - 3.6 | 1.5 - 9.1 |
| α-Aspartame | Acidic | 5 - 1000 | 1.0 - 3.6 | 1.5 - 9.1 |
| β-Aspartame | Acidic | 5 - 1000 | 1.0 - 3.6 | 1.5 - 9.1 |
| (Data derived from literature[1]) |
Table 3: Typical Migration Data (Method 2, pH 2.70)
| Compound | Migration Time (min) | Resolution (Rs) |
| α-Aspartame | ~ 6.5 | |
| β-Aspartame | ~ 6.8 | > 1.5 |
| (Migration times are illustrative and will vary based on specific instrument conditions) |
Conclusion
Capillary electrophoresis provides a rapid, efficient, and reliable method for the separation and quantification of aspartame and its key isomer, β-aspartame. The two CZE methods presented here, operating at alkaline and acidic pH respectively, offer robust protocols for the quality control of aspartame in pharmaceutical and food products. The acidic method (pH 2.70) is particularly effective for resolving the α and β isomers. By following the detailed protocols, researchers and drug development professionals can accurately monitor the purity and stability of aspartame.
References
Application Notes and Protocols: Use of Beta-Aspartame in Food Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of beta-aspartame (β-aspartame) in the stability of food products containing the artificial sweetener aspartame (B1666099). Detailed protocols for the analysis of β-aspartame and its parent compound are included to assist in quality control and shelf-life determination.
Introduction
Aspartame (α-L-aspartyl-L-phenylalanine-1-methyl ester), a widely used artificial sweetener, can degrade under various storage conditions, particularly in aqueous environments. One of the primary degradation pathways involves isomerization to its diastereomer, this compound (β-L-aspartyl-L-phenylalanine-1-methyl ester). Unlike the sweet α-isoform, β-aspartame is reported to be tasteless or bitter, and its formation can lead to a decrease in the sweetness of a product, impacting its sensory quality and shelf-life. Monitoring the formation of β-aspartame is therefore crucial in food stability studies.
Chemical Structures and Degradation Pathway
Aspartame's stability is significantly influenced by pH, temperature, and water activity. The conversion to β-aspartame is a key degradation reaction, particularly in products with a pH range of 3 to 5, which is common for many soft drinks.[1]
Key Degradation Products of Aspartame:
-
This compound (β-Aspartame): An isomer with a bitter taste.
-
Diketopiperazine (DKP): A cyclized form of aspartame, which is not sweet.
-
Aspartyl-phenylalanine (AP): Formed by the hydrolysis of the methyl ester group.
-
Constituent Amino Acids: Aspartic acid and phenylalanine, resulting from the hydrolysis of the peptide bond.
The following diagram illustrates the primary degradation pathways of aspartame.
Quantitative Data from Food Stability Studies
The formation of β-aspartame and other degradation products has been quantified in various food matrices. The following tables summarize data from representative stability studies.
Table 1: Degradation of Aspartame in a Diet Soda Stored at Room Temperature over 50 Weeks.[2]
| Time (Weeks) | α-Aspartame Remaining (%) | β-Aspartame and β-Asp-Phe Formed (%) | α-Asp-Phe Formed (%) | Diketopiperazine (DKP) Formed (%) |
| 0 | 100 | 0 | 0 | 0 |
| 50 | 45 | 15 | 20 | 20 |
Table 2: Stability of Aspartame in Flavored Milk During Refrigerated Storage (pH 6.6).[3]
| Storage Day | Aspartame Recovery (%) | Notes |
| 0 | 100 | - |
| 3 | 100 | Stable |
| 5 | 75 | 25% loss |
| 7 | 62 | 38% loss |
Table 3: Stability of Aspartame in Kalakand (an Indian dairy product) during Refrigerated Storage.[4]
| Storage Day | Aspartame Recovery (%) | Notes |
| 0 | 100 | - |
| 3 | 100 | Stable |
| 7 | 100 | Stable |
Note: The stability in Kalakand is attributed to its lower water activity (aw = 0.764) and pH of 6.2.[4]
Experimental Protocols
Protocol 1: Determination of Aspartame and its Degradation Products (including β-Aspartame) by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the simultaneous determination of aspartame and its primary degradation products in food and beverage samples.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reference standards: α-aspartame, β-aspartame, diketopiperazine (DKP), aspartyl-phenylalanine (AP), aspartic acid, and phenylalanine.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water.
-
Potassium dihydrogen phosphate (B84403), phosphoric acid.
-
Syringe filters (0.45 µm).
-
Solid-Phase Extraction (SPE) cartridges (C18), if required for sample cleanup.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of 0.0125 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v). The exact ratio may need optimization depending on the specific column and analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 214 nm.
-
Injection Volume: 20 µL.
3. Preparation of Standards and Samples
-
Standard Solutions:
-
Prepare individual stock solutions of α-aspartame and each degradation product (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a mixed working standard solution by diluting the stock solutions to the desired concentrations (e.g., 1-100 µg/mL).
-
Generate a calibration curve by preparing a series of at least five concentrations of the mixed working standard.
-
-
Sample Preparation:
-
Liquid Samples (e.g., Beverages):
-
Degas carbonated beverages by sonication for 10-15 minutes.
-
Dilute the sample with deionized water to bring the expected aspartame concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[5]
-
-
Solid and Semi-Solid Samples (e.g., Dairy Products, Baked Goods):
-
Homogenize a known weight of the sample (e.g., 5 g) with a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Centrifuge the mixture to separate the solid matrix.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
For complex matrices, a Solid-Phase Extraction (SPE) clean-up step may be necessary. Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract, wash with water, and elute the analytes with methanol.[6]
-
-
4. Analysis and Data Interpretation
-
Inject the calibration standards to establish the calibration curve for each analyte.
-
Inject the prepared samples.
-
Identify and quantify the peaks of α-aspartame, β-aspartame, and other degradation products based on their retention times and the calibration curves.
The following diagram outlines the general workflow for HPLC analysis.
Protocol 2: Accelerated Shelf-Life Testing (ASLT) for Products Containing Aspartame
ASLT is used to predict the long-term stability of a product in a shorter time frame by subjecting it to elevated stress conditions.
1. Experimental Design
-
Identify Critical Quality Attributes: Determine the key parameters that define the end of the product's shelf life. For aspartame-sweetened products, this will include the concentration of α-aspartame and the formation of β-aspartame, as well as sensory attributes like sweetness.
-
Select Acceleration Conditions: The most common stress factor is temperature. Select at least three elevated temperatures (e.g., 35°C, 45°C, and 55°C). The chosen temperatures should accelerate degradation without altering the degradation pathways.
-
Define Sampling Plan: Establish a schedule for pulling samples from each temperature condition for analysis. The frequency of sampling will depend on the expected rate of degradation.
2. Procedure
-
Prepare multiple units of the final product in its commercial packaging.
-
Place the product units in controlled environment chambers at the selected elevated temperatures.
-
At each scheduled time point, remove samples from each temperature condition.
-
Analyze the samples for the critical quality attributes, including the quantification of α-aspartame and β-aspartame using the HPLC protocol described above.
-
Conduct sensory evaluations to assess any changes in sweetness or the development of off-flavors.
3. Data Analysis and Shelf-Life Prediction
-
For each temperature, plot the concentration of α-aspartame and the formation of β-aspartame against time.
-
Determine the reaction kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation to model the temperature dependence of the degradation rate: k = A e(-Ea/RT) Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature (in Kelvin)
-
-
By plotting ln(k) versus 1/T, determine the activation energy (Ea).
-
Extrapolate the data to predict the degradation rate and, consequently, the shelf-life at normal storage temperatures (e.g., 25°C).
The logical relationship for ASLT is depicted in the following diagram.
Conclusion
The formation of β-aspartame is a critical factor in the stability and sensory quality of foods and beverages sweetened with aspartame. By implementing robust analytical methods, such as the HPLC protocol detailed in these notes, and conducting comprehensive stability studies, including accelerated shelf-life testing, researchers and manufacturers can ensure product quality, establish accurate shelf-life dating, and meet regulatory requirements. Careful monitoring of β-aspartame provides valuable insights into the degradation kinetics of aspartame, enabling the development of more stable food formulations.
References
- 1. studylib.net [studylib.net]
- 2. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartame: safety and stability in kalakand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Beta-Aspartame in Aged Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame (B1666099) (α-L-aspartyl-L-phenylalanine-1-methyl ester), a widely used artificial sweetener, can degrade under various storage conditions, particularly in aged food and beverage products.[1] One of the primary degradation products is its diastereomer, β-aspartame (β-L-aspartyl-L-phenylalanine methyl ester). The formation of β-aspartame results in the loss of sweetness and can occur through intramolecular cyclization to form diketopiperazine (DKP) as an intermediate, especially in neutral to alkaline conditions.[2][3] Monitoring the concentration of β-aspartame is crucial for quality control and stability studies of food products containing aspartame.
This document provides detailed analytical methods and protocols for the quantitative determination of β-aspartame in aged food samples, with a focus on High-Performance Liquid Chromatography (HPLC) based techniques.
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for the analysis of aspartame and its degradation products. While specific data for β-aspartame is limited in publicly available literature, the provided data for aspartame and other degradation products serves as a strong reference for method performance.
Table 1: HPLC Method Validation Parameters for Aspartame Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10 - 50 µg/mL | 20 - 180 ng | 0.4 - 120 mg/L |
| Correlation Coefficient (r²) | 0.99801 | 0.9998 | 0.99967 - 0.99998 |
| Limit of Detection (LOD) | 3.2 µg/mL | 1 ng | - |
| Limit of Quantification (LOQ) | 9.2 µg/mL | 4 ng | 25 µg/L |
| Precision (RSD%) | < 2% | - | < 3.2% |
| Recovery (%) | 98.9 - 101.5 | > 97% | 85 - 107% |
| Reference | [4] | [5] | [6] |
Table 2: LC-MS/MS Method Validation Parameters for Aspartame and its Degradation Products
| Analyte | Linearity Range (µg/L) | Correlation Coefficient (r²) | LOD (µg/L) | LOQ (µg/L) | Precision (RSD%) |
| Aspartame | 1.0 - 200 | > 0.999 | 0.16 | 0.53 | < 3.4 |
| Aspartic Acid | 5.0 - 1000 | > 0.999 | 5.8 | 19.3 | < 18.9 |
| Phenylalanine | 2.0 - 400 | > 0.999 | 0.35 | 1.2 | < 5.2 |
| Aspartyl-phenylalanine | 1.0 - 200 | > 0.999 | 0.28 | 0.93 | < 4.5 |
| Diketopiperazine (DKP) | 1.0 - 200 | > 0.999 | 0.21 | 0.70 | < 3.8 |
| Reference | [7] | [7] | [7] | [7] | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Aspartame and its Degradation Products
This protocol is a general procedure based on common HPLC methods for the analysis of aspartame and its degradation products in clear liquid samples like beverages.[8][9]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Data acquisition and processing software.
2. Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
Deionized water.
-
Standard reference materials for aspartame, β-aspartame, and other relevant degradation products.
-
Syringe filters (0.45 µm).
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the standard reference materials in deionized water to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to cover the desired concentration range (e.g., 5 - 200 µg/mL).[9]
4. Sample Preparation (for carbonated beverages)
-
Degas the sample by sonication for 10-15 minutes.
-
Take a known volume of the degassed sample (e.g., 5 mL) and dilute it with deionized water in a volumetric flask (e.g., 25 mL).[9]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. For example, an isocratic mobile phase of 0.0125 M KH₂PO₄ buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (88:12 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
6. Analysis
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the peaks of interest by comparing their retention times and peak areas with those of the standards.
Protocol 2: LC-MS/MS Method for Enhanced Sensitivity and Specificity
This protocol is based on a more advanced LC-MS/MS method for the simultaneous analysis of aspartame and its degradation products.[7]
1. Instrumentation
-
Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).
-
Analytical column: C18 column (e.g., VP-ODS, 150 mm x 2.0 mm, 4.6 µm).[7]
-
Data acquisition and processing software.
2. Reagents and Materials
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (LC-MS grade).
-
Standard reference materials.
-
Syringe filters (0.22 µm).
3. Standard Solution Preparation
-
Prepare stock and working standard solutions as described in Protocol 1, using LC-MS grade solvents.
4. Sample Preparation
-
Follow the sample preparation steps outlined in Protocol 1.
5. LC-MS/MS Conditions
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water, v/v) and Solvent B (acetonitrile).[7]
-
Gradient: Start with 10% B, increase to 45% B in 5 minutes, hold at 45% B for 2 minutes.[7]
-
-
Flow Rate: 0.2 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 30°C.[7]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion pairs for each analyte need to be determined by direct infusion of standard solutions.
6. Analysis
-
Inject the standard solutions to establish calibration curves for each analyte.
-
Inject the prepared samples.
-
Quantify the analytes based on the peak areas of their specific MRM transitions.
Visualizations
Aspartame Degradation Pathway
Caption: Degradation pathway of aspartame to β-aspartame and other products.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of β-aspartame in food samples.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]
- 7. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. curresweb.com [curresweb.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming co-elution of beta-aspartame with other sweeteners
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of sweeteners, with a specific focus on resolving co-elution issues involving beta-aspartame.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of sweeteners, particularly the co-elution of this compound.
Q1: My this compound peak is co-eluting with acesulfame-K. How can I resolve them?
A1: Co-elution of this compound and acesulfame-K is a common issue. Here are several strategies to achieve baseline separation:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor for separating ionizable compounds like aspartame (B1666099) and acesulfame-K.[1] A recommended starting point is a pH of 4.5, which has been shown to provide good resolution for these two sweeteners.[2][3][4] Adjusting the pH can alter the charge state of the molecules, thereby changing their interaction with the stationary phase and improving separation.[1]
-
Adjust Mobile Phase Composition: A common mobile phase for this separation is a mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724).[2][3] An 80:20 (v/v) ratio of buffer to acetonitrile is a good starting point.[2][3][4] Modifying this ratio can help to fine-tune the resolution.
-
Column Selection: A C18 column is often used and has proven effective for this separation.[2][3][5] For more challenging separations, consider a phenyl-hexyl column, which offers different selectivity.[1]
Q2: I am observing peak tailing for my this compound peak. What could be the cause and solution?
A2: Peak tailing can be caused by several factors:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of aspartame, it can lead to peak tailing. Adjusting the pH of the buffer can help to mitigate this issue.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion. Try diluting your sample and re-injecting.
-
Column Contamination: Contaminants from previous injections can interact with the analyte and cause tailing. Using a guard column can help protect the analytical column from strongly retained impurities.
Q3: My retention times are shifting from run to run. What should I check?
A3: Drifting retention times can compromise the reliability of your results. Here are some common causes and solutions:
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[1]
-
Mobile Phase Instability: If the mobile phase is prepared by online mixing, ensure the pump's proportioning valves are working correctly. For isocratic methods, pre-mixing the mobile phase can improve stability.[1] Also, ensure the mobile phase is adequately degassed to prevent air bubbles in the pump.[1]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Q4: I suspect this compound is degrading during my analysis, leading to extra peaks that co-elute with other sweeteners. How can I confirm this and prevent it?
A4: Aspartame is known to be unstable under certain conditions, degrading into products like diketopiperazine (DKP), aspartyl-phenylalanine (Asp-Phe), and phenylalanine (Phe), which can interfere with the quantification of other additives.
-
Confirmation of Degradation: To confirm degradation, you can analyze a standard solution that has been heated (e.g., at 60°C for several hours) and compare the chromatogram to an unheated standard. The appearance or increase in the size of peaks corresponding to the degradation products will confirm their presence.
-
Prevention of Degradation: Aspartame is most stable around pH 4.3.[6] Maintaining your samples and mobile phase around this pH can help minimize degradation. Also, avoid prolonged exposure of samples to high temperatures.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is it important to separate it from the alpha-isomer?
A: this compound (β-L-aspartyl-L-phenylalanine methyl ester) is a diastereomer of the artificial sweetener aspartame (α-L-aspartyl-L-phenylalanine methyl ester). While alpha-aspartame is sweet, this compound is tasteless. In food products, the presence of this compound is considered an impurity, and regulatory bodies set limits on its concentration. Therefore, accurate quantification of both isomers is essential for quality control.
Q: What type of HPLC column is best for separating this compound from other sweeteners?
A: Reversed-phase C18 columns are the most commonly used and are effective for separating a wide range of sweeteners, including this compound.[2][5][7] ODS (octadecylsilyl) columns have also been successfully used for the separation of aspartame diastereomers.[8][9][10] For methods requiring different selectivity, a phenyl-hexyl stationary phase can be a good alternative.[1]
Q: What are the typical mobile phases used for this compound analysis?
A: The most common mobile phases are mixtures of an aqueous buffer and an organic modifier.[1] Phosphate[2][3] and acetate[1] buffers are frequently used to control the pH, which is a critical parameter for achieving good separation. Acetonitrile is a commonly used organic solvent.[1][2][3]
Q: Can I use a gradient elution method?
A: Yes, gradient elution is often used for the analysis of complex mixtures of sweeteners with different polarities. A gradient allows for the separation of both weakly and strongly retained compounds in a single analytical run.[1]
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of HPLC Columns for Aspartame Diastereomer Separation
| Column | Resolution (L,D-APM vs. L,L-APM) | Symmetry Factor (L,D-APM) | Theoretical Plate Number/meter (L,D-APM) |
| L-column2 ODS | 2.20 | 1.08 | 21,889 |
| TSK-gel ODS 80 Ts | 2.00 | 1.09 | 17,486 |
| Mightysil RP-18 GP | 2.13 | 1.08 | 20,743 |
Data synthesized from a study on the separation of aspartame diastereomers, where L,D-APM is a proxy for this compound.[8]
Table 2: Chromatographic Conditions for Separation of Aspartame and Acesulfame-K
| Parameter | Condition |
| Column | Welchrom C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH 4.5) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 217 nm for Aspartame, 226 nm for Acesulfame-K |
| Retention Time (Acesulfame-K) | ~2.94 min |
| Retention Time (Aspartame) | ~6.51 min |
This method demonstrates a successful isocratic separation of Aspartame and Acesulfame-K.[2][3]
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Simultaneous Determination of Aspartame and Acesulfame-K
This protocol is based on a validated method for the separation of aspartame and acesulfame-K in beverage samples.[2][3]
-
Mobile Phase Preparation (20mM Potassium Dihydrogen Phosphate, pH 4.5):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄).
-
Dissolve in approximately 900 mL of ultrapure water in a 1 L beaker.
-
Adjust the pH to 4.5 using phosphoric acid (H₃PO₄).
-
Transfer the solution to a 1 L volumetric flask and make up to the mark with ultrapure water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
For the final mobile phase, mix the prepared buffer with acetonitrile in an 80:20 (v/v) ratio and degas.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of aspartame and acesulfame-K (e.g., 1000 µg/mL) in ultrapure water.
-
From the stock solutions, prepare working standards of mixed analytes at various concentrations to construct a calibration curve.
-
-
Sample Preparation (for beverages):
-
Degas the beverage sample using an ultrasonic bath for 15-30 minutes.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the prepared sample.
-
Visualizations
Caption: Troubleshooting workflow for resolving this compound co-elution.
Caption: General experimental workflow for HPLC analysis of sweeteners.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] A Validated HPLC Method for Separation and Determination Aspartame and Acesulfame-K In Food Products | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Use of HPLC technique for determination of aspartame and acesulfam-K in processed fruit products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of artificial sweeteners in beverages and special nutritional products using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 10. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Beta-Aspartame HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of beta-aspartame. Our goal is to help you improve peak resolution and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution between this compound and alpha-aspartame challenging?
The primary challenge lies in the structural similarity between this compound and its parent compound, alpha-aspartame (aspartame). They are diastereomers, meaning they have very similar chemical properties, which results in close elution times under many chromatographic conditions.[1] Additionally, aspartame (B1666099) can degrade into other related compounds, such as diketopiperazine (DKP) and aspartyl-phenylalanine (Asp-Phe), which can co-elute and interfere with the quantification of the target analytes.[2][3]
Q2: I'm seeing poor resolution between my aspartame-related peaks. Where should I start troubleshooting?
Begin by systematically evaluating the three key factors that govern HPLC resolution: efficiency (N), selectivity (α), and retention factor (k).[4] A logical troubleshooting workflow can help isolate the issue. Start by assessing your mobile phase composition, as it often has the most significant impact on selectivity. Then, consider adjustments to the column temperature and flow rate. Finally, evaluate if your column chemistry is appropriate for the separation.[4][5]
Q3: How does the mobile phase composition affect the resolution of this compound?
The mobile phase composition is a critical factor for achieving selectivity.[4] Key aspects to consider include:
-
Organic Solvent Ratio: In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly alter retention times and improve separation. A slight decrease in the organic solvent percentage will generally increase the retention factor (k), potentially improving resolution.[4][5]
-
Solvent Type: Switching between different organic solvents, such as acetonitrile and methanol (B129727), can change the selectivity of the separation due to different interactions with the analyte and stationary phase.[4]
-
Buffer Concentration: The buffer concentration can influence peak shape and retention.[6]
Q4: What is the role of mobile phase pH in separating aspartame isomers?
The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds like aspartame and its related substances.[7] Aspartame has multiple pKa values, and adjusting the pH can change the ionization state of the molecule, thereby altering its interaction with the stationary phase and improving selectivity.[6][7] For sweeteners, a pH in the acidic range, often between 3.8 and 4.5, has been shown to provide good resolution.[7][8][9] It is crucial to operate at a pH at least one unit away from the analyte's pKa for consistent results and good peak shape.[5]
Q5: Can changing the column improve the separation of this compound?
Yes, the choice of the HPLC column is fundamental to the separation.[6] Consider the following column parameters:
-
Stationary Phase: While C18 columns are commonly used, a different stationary phase, such as a Phenyl-Hexyl column, might offer different selectivity through alternative interactions (e.g., π-π interactions).[6][7] For separating aspartame from its decomposition products, a Chirobiotic T (Teicoplanin) column has also been used successfully.[10]
-
Particle Size: Decreasing the particle size of the stationary phase (e.g., using sub-2 µm particles in UHPLC) increases column efficiency (N), leading to sharper peaks and better resolution.[6][11]
-
Column Length: Increasing the column length also increases efficiency, but at the cost of longer run times and higher backpressure.[6]
Q6: How do temperature and flow rate impact peak resolution in this analysis?
Both temperature and flow rate can be adjusted to fine-tune the separation:
-
Temperature: Increasing the column temperature generally decreases the mobile phase viscosity, which can improve mass transfer and lead to sharper peaks (higher efficiency).[12][13] However, it can also alter selectivity and decrease retention times, so optimization is necessary.[5] A temperature of around 40°C has been found to be optimal in some methods.[9][12] Be aware that higher temperatures can also accelerate the degradation of thermally sensitive compounds like aspartame.[3][14]
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time.[5][13] Finding the optimal flow rate is a balance between resolution and sample throughput.[13]
Q7: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing can compromise resolution and quantification. Common causes include:
-
Secondary Interactions: Interactions between basic functional groups on the analytes and residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.[7] Lowering the mobile phase pH (e.g., to 3.8) can help suppress the ionization of these silanol groups.[5] Using an end-capped column also minimizes these interactions.[7]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[7] Diluting the sample can help determine if this is the issue.[5]
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Using a guard column can help protect the analytical column.[5]
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of aspartame and related compounds, extracted from various studies.
Table 1: HPLC Column and Mobile Phase Conditions
| Column Type | Dimensions | Particle Size | Mobile Phase | pH | Reference |
| Poroshell 120 EC-C18 | 3.0 x 50 mm | 2.7 µm | Acetonitrile and diluted phosphoric acid (7:93 v/v) | 3.8 | [8] |
| C18 | Not Specified | Not Specified | Phosphate (B84403) buffer and methanol (80:20 v/v) | 3.8 | [9] |
| Platisil ODS | 250 mm × 4.6 mm | 5 µm | 20 mmol/L Ammonium Sulfate and Acetonitrile (gradient) | 4.4 | [7][15] |
| Chirobiotic T | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| VP-ODS | 150 mm x 2.0 mm | 4.6 µm | 0.1% formic acid in water and acetonitrile (gradient) | Not Specified | [16] |
| Welchrom C18 | 4.6 x 250 mm | 5 µm | Potassium dihydrogen phosphate and acetonitrile (80:20 v/v) | 4.5 | [17] |
Table 2: Operational HPLC Parameters
| Flow Rate | Column Temperature | Detection Wavelength | Reference |
| 1.0 mL/min | 25 °C | 195, 220, and 230 nm | [8] |
| 0.55 mL/min | 40 °C | 200 nm and 220 nm | [9] |
| Not Specified | Not Specified | Diode Array Detector | [15] |
| 0.2 mL/min | 30 °C | Mass Spectrometry | [16] |
| 1.0 mL/min | 30 °C | 217 nm and 226 nm | [17] |
Experimental Protocols
Protocol: Isocratic RP-HPLC Method for Aspartame and Related Sweeteners
This protocol is based on a validated method for the simultaneous determination of acesulfame (B1210027) K, sodium saccharin, and aspartame.[8]
1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column thermostat, and Diode Array Detector (DAD).[5]
-
Poroshell 120 EC-C18 column (3.0 x 50 mm, 2.7 µm) or equivalent.[5][8]
-
HPLC-grade acetonitrile.[5]
-
HPLC-grade water.[5]
-
Phosphoric acid.[5]
-
Reference standards for aspartame and this compound.[5]
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 7% acetonitrile and 93% aqueous phosphoric acid. Adjust the pH to 3.8. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[5][8]
-
Standard Solutions: Prepare stock solutions of aspartame and this compound in the mobile phase. Create a series of calibration standards by diluting the stock solutions to the desired concentration range.
3. Sample Preparation
-
For liquid samples like beverages, dilute the sample with the mobile phase.[5]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[5]
4. HPLC Conditions
-
Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm).[5]
-
Mobile Phase: Isocratic elution with 93:7 (v/v) phosphoric acid buffer (pH 3.8) / acetonitrile.[5]
-
Injection Volume: 5-10 µL.[5]
-
Detection: DAD, monitor at an appropriate wavelength for aspartame (e.g., 210 nm).[5]
5. System Suitability
-
Before running samples, inject a mid-range calibration standard five times.
-
The relative standard deviation (RSD) for the peak areas and retention times should be less than 2.0%.[5]
Visualizations
Caption: A general workflow for troubleshooting poor peak resolution.
Caption: The relationship between resolution and its core chromatographic factors.
Caption: A decision tree for optimizing mobile phase conditions.
References
- 1. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. benchchem.com [benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. OPTIMIZED HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF ARTIFICIAL SWEETENERS, PRESERVATIVES, AND CAFFEINE IN CARBONATED SOFT DRINKS | Indonesian Journal of Pharmaceutical and Clinical Research [talenta.usu.ac.id]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. mastelf.com [mastelf.com]
- 15. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]
- 16. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 17. [PDF] A Validated HPLC Method for Separation and Determination Aspartame and Acesulfame-K In Food Products | Semantic Scholar [semanticscholar.org]
Enhancing detection sensitivity of beta-aspartame in LC-MS
Welcome to the technical support center for the analysis of beta-aspartame using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the detection sensitivity and overall robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low detection sensitivity for this compound?
Low detection sensitivity for this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are:
-
Suboptimal Ionization: this compound's chemical structure may not be efficiently ionized under the current source conditions. Electrospray Ionization (ESI) efficiency is highly dependent on the analyte's structure, the solvent, and instrument parameters[1].
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, other formulation components) can compete with this compound for ionization, leading to a suppressed signal[2].
-
Analyte Degradation: Aspartame (B1666099) and its isomers are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, which can reduce the concentration of the target analyte before it reaches the detector[3].
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio, which directly impacts sensitivity and the limit of detection. This can be caused by secondary interactions with the column stationary phase[4].
-
Incorrect Mass Spectrometry Parameters: Non-optimized Multiple Reaction Monitoring (MRM) transitions, collision energies, or other MS settings will lead to a significant loss in signal.
Q2: How can I optimize my ESI source settings for this compound?
Optimizing the ESI source is critical for maximizing the ionization of this compound. Since this compound has basic functional groups, it is often analyzed in positive ion mode, detecting the protonated molecule [M+H]+[2].
Key Parameters to Optimize:
-
Ionization Mode: While positive mode is common for aspartame, it is worthwhile to test negative mode as well, as some sweeteners show good sensitivity in negative ESI[5][6].
-
Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) helps to ensure the analyte is in its protonated form for efficient positive-ion ESI[2].
-
Gas Temperatures and Flow Rates: Systematically adjust the nebulizing gas, heating gas, and drying gas flows, along with the interface temperature, to ensure efficient desolvation of the ESI droplets[7]. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time.
-
Capillary Voltage: Optimize the spray voltage to achieve a stable and robust signal. A voltage that is too high or too low can lead to an unstable spray or electrical discharge.
Q3: Which LC column and mobile phases are recommended for this compound analysis?
The goal is to achieve good retention and separation of this compound from its isomers (like alpha-aspartame) and other matrix components.
-
Recommended Columns:
-
Reversed-Phase C18: A polar-modified C18 column, such as a Luna Omega Polar C18, is a good starting point as it provides balanced retention for polar compounds[8].
-
Phenyl-Hexyl: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like aspartame isomers[9].
-
Core-Shell Technology: Columns with core-enhanced technology can provide high-efficiency separations and sharp peaks in short run times[4].
-
-
Recommended Mobile Phases:
-
Aqueous Phase (A): Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate[8][9]. The additive aids in protonation and improves peak shape.
-
Organic Phase (B): Acetonitrile (B52724) or Methanol with the same additive as the aqueous phase[8][9].
-
Gradient Elution: A linear gradient from a low to a high percentage of the organic phase is typically used to separate the analyte from matrix interferences[8].
-
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or fronting) is compromising my sensitivity.
Poor peak shape reduces the height of the analyte signal, making it harder to detect at low concentrations.
| Possible Cause | Troubleshooting Step |
| Secondary Silanol (B1196071) Interactions | The stationary phase may have exposed silanol groups that interact with the analyte. Accucore RP-MS columns, for example, use optimized bonding to reduce these secondary interactions[4]. Consider switching to a column with better end-capping or a different stationary phase. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak splitting or tailing. Adjusting the pH (e.g., with formic acid) to fully protonate the analyte can resolve this[2]. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Try diluting the sample further. A "dilute and shoot" approach is often effective for beverage or water samples[10]. |
| System Contamination | Contaminants in the LC system can interfere with peak shape. Flush the system with a strong solvent wash. Check for contamination in your mobile phase solvents and additives[7]. |
Problem 2: My results are inconsistent, showing high variability between injections.
High variability, or poor precision, is often a sign of matrix effects or system instability.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting matrix components are likely causing ion suppression or enhancement. Improve sample cleanup using methods like protein precipitation for biological samples or solid-phase extraction (SPE) for complex matrices[8][11]. Also, adjust the chromatography to better separate the analyte from the interfering compounds[2]. |
| Sample Preparation Inconsistency | Ensure your sample preparation protocol is consistent. Use an internal standard that is structurally similar to this compound to correct for variations in sample preparation and injection volume. |
| Unstable ESI Spray | Visually inspect the spray needle. An unstable spray can be caused by a partial clog, incorrect positioning, or inappropriate gas flows and voltages. Clean or replace the needle and re-optimize source conditions[7]. |
| Carryover | The analyte may be adsorbing to parts of the LC system and eluting in subsequent runs. Develop a robust needle and injector wash method using a strong solvent to clean the system between injections[8]. |
Troubleshooting Workflow for Low Sensitivity
The following diagram outlines a logical workflow for diagnosing and resolving issues of low detection sensitivity.
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for Aspartame
This protocol is a starting point based on methods developed for various artificial sweeteners and can be adapted for this compound.
-
LC System: UHPLC system such as Agilent 1290 Infinity or Nexera UHPLC[6][10].
-
Column: Phenomenex Synergi 2.5 µm Polar RP (100 x 3.0 mm) or equivalent[12].
-
Mobile Phase B: Acetonitrile[12].
-
Flow Rate: 0.400 mL/min[12].
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 100% B
-
4.1 min: 5% B
-
5.5 min: 5% B (re-equilibration)[8].
-
-
Injection Volume: 1-5 µL. Small injection volumes (e.g., 0.1 µL) can help reduce matrix effects and improve robustness[5].
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 4500, Shimadzu LCMS-8060)[6][12].
-
Ionization: ESI, Positive Mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
Protocol 2: Sample Preparation - Protein Precipitation (for Biological Fluids)
This method is suitable for removing proteins from samples like plasma[8].
-
Aliquot 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
General LC-MS/MS Workflow
The diagram below illustrates the typical workflow for quantitative analysis of this compound.
Quantitative Data for Aspartame Analysis
The following tables summarize typical performance data from published methods for aspartame, which can serve as a benchmark when developing a method for this compound.
Table 1: Example MRM Transitions for Aspartame (Positive ESI)
| Precursor Ion (m/z) | Product Ion (m/z) | Function | Reference |
| 295.1 | 166.1 | Quantifier | [5] |
| 295.1 | 263.1 | Qualifier | [5] |
| 293.0 | 200.0 | Quantifier | [12] |
Table 2: Reported Limits of Quantitation (LOQ) for Aspartame
| Instrument | Matrix | In-Vial LOQ | In-Sample LOQ | Reference |
| SCIEX QTRAP 4500 | Solvent | 0.5 ng/mL | - | [12] |
| Shimadzu LCMS-8060 | Surface Water | - | < 2.5 ng/L (LOD) | [13] |
| Agilent Triple Quad | Soft Drinks | 50 ppb (50 ng/mL) | - | [10] |
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Aspartame degradation study using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. Highly sensitive LC/MS/MS method for direct quantitation of artificial sweeteners in surface water | Separation Science [sepscience.com]
Technical Support Center: Minimizing Beta-Aspartame Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspartame (B1666099). The focus is on minimizing the formation of β-aspartame, a bitter-tasting and non-nutritive isomer of aspartame, during food processing and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is β-aspartame and why is its formation a concern?
A1: β-aspartame is a structural isomer of α-aspartame, the common artificial sweetener. In β-aspartame, the phenylalanine residue is linked to the β-carboxyl group of aspartic acid, instead of the α-carboxyl group as in the sweet-tasting α-aspartame.[1] The primary concern with β-aspartame formation is its bitter taste, which can negatively impact the sensory profile of food and beverage products.[2] While not considered toxic, its formation represents a loss of the desired sweetening power.
Q2: Under what conditions does β-aspartame form?
A2: β-aspartame can be formed as a byproduct during the chemical synthesis of aspartame.[3] It is also a degradation product of α-aspartame that can form in aqueous solutions over time, particularly under certain processing and storage conditions. Factors that influence the degradation of α-aspartame and the potential formation of β-aspartame include pH, temperature, and water activity.[4][5]
Q3: What is the primary degradation pathway of aspartame leading to β-aspartame?
A3: The degradation of aspartame in aqueous solutions is complex. One of the pathways involves the hydrolysis of the methyl ester to form α-aspartyl-phenylalanine (α-Asp-Phe). Subsequently, intramolecular rearrangement can lead to the formation of the β-isomer, β-aspartyl-phenylalanine (β-Asp-Phe), which can then be esterified to form β-aspartame. Another significant degradation pathway, especially under neutral to alkaline conditions, is the formation of diketopiperazine (DKP).[4][6]
Troubleshooting Guides
Issue 1: Increased bitterness and loss of sweetness in a liquid formulation over time.
-
Possible Cause: Formation of β-aspartame and other degradation products like diketopiperazine (DKP). A study on a diet soda stored at room temperature for 50 weeks showed that 15% of the initial aspartame was converted to β-Asp-Phe and β-aspartame.[4]
-
Troubleshooting Steps:
-
pH Measurement and Adjustment: Measure the pH of your formulation. Aspartame is most stable in the pH range of 4.0 to 5.0.[7] At a pH of 4.3 and room temperature, its half-life is nearly 300 days, whereas at pH 7, it's only a few days.[3] If the pH is outside the optimal range, consider using a food-grade buffer system (e.g., citrate (B86180) buffer) to maintain the pH within the stable range.
-
Temperature Control: Assess the storage and processing temperatures. Elevated temperatures accelerate the degradation of aspartame.[8] If possible, store the product at refrigerated temperatures and minimize heat exposure during processing.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to analyze the formulation for the presence of α-aspartame, β-aspartame, and other degradation products like DKP and aspartyl-phenylalanine. This will confirm the cause of the sensory changes.
-
Issue 2: Inconsistent results in the quantification of aspartame isomers.
-
Possible Cause: Inadequate analytical methodology to resolve the α and β isomers or co-elution with other components in the sample matrix.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating the diastereomers of aspartame. While chiral columns can be used, a validated method using a standard ODS (C18) column has been developed for the determination of aspartame diastereomers.[9]
-
Mobile Phase Adjustment: The resolution of aspartame diastereomers can be pH-dependent. Investigating the mobile phase pH between 2.0 and 3.5 can help optimize the separation of α- and β-aspartame.[2]
-
Sample Preparation: For complex matrices like dairy products, proper sample preparation is crucial to remove interfering substances. This may include protein precipitation followed by centrifugation and filtration.[8]
-
Data Presentation
Table 1: Effect of pH on Aspartame Degradation Products
| pH Range | Major Degradation Product(s) |
| 2 - 6 | L-phenylalanine methyl ester (PME) |
| 7 - 10 | Diketopiperazine (DKP) |
| 12 | α-aspartyl-phenylalanine (Asp-Phe) |
Data adapted from Pattanaargson et al. (2001).[6]
Table 2: Degradation of Aspartame in a Diet Soda after 50 Weeks at Room Temperature
| Degradation Product | Percentage of Initial Aspartame |
| α-Aspartyl-phenylalanine (α-Asp-Phe) | 20% |
| β-Aspartyl-phenylalanine (β-Asp-Phe) and β-aspartame | 15% |
| Diketopiperazine (DKP) | 20% |
Data adapted from Lipton et al. (1991) and Bell & Labuza (1991).[4]
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Aspartame Diastereomers
This protocol is based on the method developed by Ohtsuki et al. (2016) for the determination of low levels of aspartame diastereomers using a standard ODS column.[9]
Objective: To quantify α-aspartame and its diastereomers (related to β-aspartame) in a sample.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Aspartame analytical standards (including L,L-APM, L,D-APM, and D,L-APM)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Sodium dihydrogen phosphate (B84403)
-
Disodium (B8443419) hydrogen phosphate
-
Deionized water
Chromatographic Conditions:
-
Column: ODS (C18) column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: 50 mmol/L sodium dihydrogen phosphate:50 mmol/L disodium hydrogen phosphate = 1:1 (v/v)
-
Solvent B: 50 mmol/L sodium dihydrogen phosphate:50 mmol/L disodium hydrogen phosphate:acetonitrile = 4:4:2 (v/v/v)
-
-
Gradient:
-
0–25 min: 65% Solvent B
-
25.01–40 min: 100% Solvent B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of each aspartame isomer standard in 10% methanol.
-
Create a series of calibration standards by diluting the stock solutions with 10% methanol to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
For liquid samples (e.g., beverages), degas the sample by ultrasonication and filter through a 0.45 µm syringe filter.[10]
-
For solid samples, dissolve a known weight in 10% methanol, sonicate to ensure complete dissolution, and filter.
-
For dairy products, perform protein precipitation (e.g., with acetonitrile), centrifuge, and filter the supernatant.[8]
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify and quantify the peaks corresponding to the different aspartame isomers based on the retention times and calibration curves of the standards.
-
Visualizations
Caption: Major degradation pathways of aspartame.
Caption: Experimental workflow for HPLC analysis of aspartame isomers.
References
- 1. itjfs.com [itjfs.com]
- 2. researchgate.net [researchgate.net]
- 3. Aspartame - Wikipedia [en.wikipedia.org]
- 4. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartame degradation as a function of "water activity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. makhillpublications.co [makhillpublications.co]
- 8. Rapid Determination of Common Sweeteners in Milk Beverage by HPLC [spkx.net.cn]
- 9. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 10. waters.com [waters.com]
Preventing isomerization of aspartame during storage
Welcome to the Aspartame (B1666099) Stability Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization and degradation of aspartame during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your work with aspartame.
Issue 1: Rapid loss of sweetness in an aqueous aspartame solution.
-
Question: My aqueous solution of aspartame is losing its sweetness much faster than expected. What could be the cause and how can I fix it?
-
Answer: Rapid loss of sweetness is a primary indicator of aspartame degradation. The most common causes are improper pH, high storage temperature, and extended storage time.
-
Troubleshooting Steps:
-
Verify pH: The optimal stability for aspartame in an aqueous solution is at a pH of 4.3.[1] Stability significantly decreases in neutral to alkaline conditions (pH > 6) and under strongly acidic conditions.[2] Use a calibrated pH meter to check the pH of your solution.
-
Adjust pH: If the pH is outside the optimal range of 4-5, adjust it using appropriate buffers. A citrate-phosphate buffer is a common choice.
-
Control Temperature: Elevated temperatures accelerate degradation.[1][2] Store your aspartame solutions at refrigerated temperatures (2-8°C) to minimize degradation. For long-term storage, consider freezing the solution, though repeated freeze-thaw cycles should be avoided.
-
Minimize Storage Time: Prepare fresh solutions as needed. If storage is necessary, do so under the recommended pH and temperature conditions.
-
Consider Formulation Components: Other ingredients in your solution, such as certain buffer salts (e.g., phosphate (B84403) buffers) or flavorings, can catalyze degradation.[2] If possible, evaluate the compatibility of all components with aspartame.
-
-
Logical Troubleshooting Workflow: Loss of Sweetness
Caption: Troubleshooting workflow for addressing the rapid loss of sweetness in aspartame solutions.
Issue 2: Incompatibility with excipients in a solid formulation.
-
Question: I am observing degradation of aspartame in my solid dosage form. How can I identify and resolve excipient incompatibility?
-
Answer: Aspartame can interact with certain excipients, leading to degradation even in a solid state, especially in the presence of moisture.
-
Troubleshooting Steps:
-
Review Excipient Selection: Some excipients are known to be incompatible with aspartame. For example, dibasic calcium phosphate and magnesium stearate (B1226849) have been shown to be incompatible.
-
Conduct Compatibility Studies: Perform compatibility studies by creating binary mixtures of aspartame and each excipient. Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze for aspartame degradation over time using a suitable analytical method like HPLC.
-
Moisture Control: Control the moisture content of your formulation, as water can facilitate degradation reactions.
-
Alternative Excipients: If an incompatibility is identified, replace the problematic excipient with a compatible alternative. For instance, stearic acid can be a suitable alternative to magnesium stearate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways of aspartame?
A1: Aspartame primarily degrades through two main pathways:
-
Hydrolysis: Under acidic conditions (pH < 4), the methyl ester bond of aspartame is hydrolyzed, yielding L-aspartyl-L-phenylalanine (ASP-PHE) and methanol.[2] Further hydrolysis of the peptide bond can break it down into its constituent amino acids, L-aspartic acid and L-phenylalanine.
-
Intramolecular Cyclization (Isomerization): In neutral to alkaline conditions (pH > 6), aspartame can cyclize to form a diketopiperazine (DKP) derivative, specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid, with the release of methanol.[2] This is a form of isomerization and results in a loss of sweetness.
Aspartame Degradation Pathways
Caption: The main degradation pathways of aspartame.
Q2: What is the shelf-life of aspartame in solution?
A2: The shelf-life of aspartame in solution is highly dependent on pH and temperature. At room temperature, it is most stable at pH 4.3, with a half-life of nearly 300 days.[1] However, at pH 7, its half-life is only a few days.[1]
Q3: Can I use aspartame in formulations that require heat treatment?
A3: Aspartame is generally not recommended for applications involving high heat, such as baking, as it is heat-labile and will degrade, resulting in a loss of sweetness.[1] For applications requiring some heat, the stability can be improved to some extent by microencapsulation in substances like fats or maltodextrin.[1]
Q4: How can I analyze for aspartame and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for the simultaneous determination of aspartame and its degradation products like DKP and aspartyl-phenylalanine.[3][4][5]
Data Presentation
Table 1: Half-life of Aspartame in Aqueous Solutions at Various pH and Temperatures
| pH | Temperature (°C) | Half-life | Reference |
| 4.3 | Room Temperature | ~300 days | [1] |
| 7.0 | Room Temperature | A few days | [1] |
| 6.4 | 4 | 58 days | [6] |
| 6.7 | 4 | 24-58 days | [6] |
| 6.4 | 30 | 4 days | [6] |
| 6.7 | 30 | 1-4 days | [6] |
Table 2: Incompatible Excipients with Aspartame
| Excipient | Nature of Incompatibility | Analytical Technique for Detection |
| Dibasic Calcium Phosphate | Degradation of Aspartame | Differential Scanning Calorimetry (DSC) |
| Magnesium Stearate | Degradation of Aspartame | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
Protocol 1: Determination of Aspartame and its Degradation Products by HPLC
This protocol outlines a general method for the simultaneous analysis of aspartame and its primary degradation products.
-
Objective: To quantify the concentration of aspartame, L-aspartyl-L-phenylalanine, and Diketopiperazine (DKP) in a sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Aspartame, L-aspartyl-L-phenylalanine, and DKP reference standards
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 0.0125 M potassium phosphate, adjusted to pH 3.5 with phosphoric acid) and acetonitrile (e.g., 88:12 v/v).[7] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual stock solutions of aspartame and its degradation products in the mobile phase. From these, prepare a series of mixed standard solutions of varying concentrations to construct a calibration curve.
-
Sample Preparation: Dilute the sample containing aspartame with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Phosphate buffer/acetonitrile mixture
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Calculate the concentration of each analyte in the sample using the calibration curve generated from the peak areas of the standards.
-
Experimental Workflow: HPLC Analysis of Aspartame
Caption: Workflow for the quantitative analysis of aspartame and its degradation products using HPLC.
Protocol 2: Accelerated Stability Testing of Aspartame in Solution
-
Objective: To evaluate the stability of aspartame in a given formulation under accelerated conditions to predict its shelf-life.
-
Materials:
-
Aspartame formulation
-
Temperature and humidity-controlled stability chambers
-
HPLC system for analysis (as described in Protocol 1)
-
-
Procedure:
-
Sample Preparation: Prepare a batch of the aspartame formulation to be tested.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the sample and analyze its aspartame content using the HPLC method described in Protocol 1. This will serve as the initial concentration.
-
Storage Conditions: Place the remaining samples in stability chambers set at accelerated conditions (e.g., 40°C/75% RH, 50°C/75% RH).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from the stability chambers.
-
Analysis: Analyze the withdrawn samples for aspartame content using the HPLC method.
-
Data Analysis: Plot the concentration of aspartame versus time for each storage condition. Determine the degradation rate constant and the shelf-life of the product under these conditions. This data can be used to extrapolate the shelf-life at normal storage conditions.
-
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Aspartame and Phe-Containing Degradation Products in Soft Drinks across Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npchem.co.th [npchem.co.th]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Troubleshooting Low Recovery of Beta-Aspartame in SPE
Welcome to the technical support center for troubleshooting Solid-Phase Extraction (SPE) of beta-aspartame. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low recovery of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
Low recovery of this compound during SPE can be attributed to several factors, often related to the chemical properties of the analyte and the specifics of the extraction protocol. The most common culprits include:
-
Analyte Breakthrough: this compound may not be retained on the SPE sorbent during sample loading.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.
-
Analyte Degradation: this compound is susceptible to degradation, especially under certain pH and temperature conditions.[1][2][3]
-
Irreversible Binding: Strong, non-specific interactions between this compound and the sorbent material can lead to its permanent retention.
-
Matrix Effects: Components in the sample matrix can interfere with the binding of this compound to the sorbent.
Q2: How does pH affect the stability and recovery of this compound during SPE?
The pH of the sample and the solvents used is a critical factor for this compound recovery. Aspartame (B1666099) is most stable in a pH range of 3 to 5.[1] Specifically, its maximum stability is observed at a pH of approximately 4.3.[4] Outside of this optimal range, degradation can occur. Under neutral to alkaline conditions (pH > 7) or strong acidic conditions, this compound can hydrolyze into its constituent amino acids (aspartic acid and phenylalanine) or cyclize to form diketopiperazine (DKP).[1][2] This degradation leads to a direct loss of the target analyte. Therefore, maintaining the pH of the sample and wash solutions within the optimal stability range is crucial for achieving high recovery.
Q3: What are the primary degradation products of this compound that I should be aware of?
The main degradation products of aspartame (and by extension, this compound) include:
-
Diketopiperazine (DKP): Formed through an intramolecular cyclization reaction, especially at neutral to alkaline pH or upon heating.[2]
-
Aspartyl-phenylalanine: A result of the hydrolysis of the methyl ester group.[2]
-
Aspartic acid and Phenylalanine: The individual amino acid constituents, formed from the hydrolysis of the peptide bond.[2]
The formation of these degradation products not only results in lower recovery of this compound but can also interfere with the chromatographic analysis if they co-elute with the analyte of interest.
Troubleshooting Guides
Issue 1: Low Recovery - Analyte Lost During Sample Loading (Breakthrough)
If you suspect that this compound is not being retained on the SPE cartridge, consider the following troubleshooting steps:
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | This compound is a polar compound. For reversed-phase SPE, ensure you are using a sorbent with sufficient retention for polar analytes (e.g., C18, polymeric sorbents). Consider a mixed-mode or ion-exchange sorbent if reversed-phase is ineffective. |
| Inappropriate Sample pH | Adjust the sample pH to be within the optimal stability range of 3-5 to ensure this compound is in a state that favors retention on the chosen sorbent.[1] For reversed-phase, a pH around 4.3 is ideal.[4] |
| Sample Solvent is Too Strong | If the sample contains a high percentage of organic solvent, it can prevent the retention of this compound on a reversed-phase sorbent. Dilute the sample with a weaker solvent (e.g., water) before loading. |
| High Flow Rate | A high flow rate during sample loading can reduce the interaction time between this compound and the sorbent, leading to breakthrough.[5] Decrease the flow rate to allow for proper binding. |
| Sorbent Bed Drying Out | Ensure the sorbent bed does not dry out after conditioning and equilibration and before sample loading, as this can lead to inconsistent retention. |
Issue 2: Low Recovery - Analyte Lost During Wash Step
If this compound is being prematurely eluted during the wash step, the wash solvent is likely too strong.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong | Decrease the organic content of the wash solvent. A wash step with a weak solvent (e.g., 5% methanol (B129727) in water) is often sufficient to remove interferences without eluting the analyte. |
| Incorrect pH of Wash Solvent | Maintain the pH of the wash solvent within the optimal stability range for this compound (pH 3-5) to prevent degradation and ensure it remains in its retained form.[1] |
Issue 3: Low Recovery - Incomplete Elution
If this compound is retained on the cartridge but not efficiently eluted, the elution solvent is not strong enough.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | Increase the organic strength of the elution solvent. For reversed-phase SPE, a higher percentage of methanol or acetonitrile (B52724) is typically required to elute polar compounds. |
| Incorrect pH of Elution Solvent | Adjusting the pH of the elution solvent can improve recovery. For ionizable compounds, modifying the pH to neutralize the charge can enhance elution from ion-exchange sorbents or alter its interaction with reversed-phase sorbents. |
| Insufficient Elution Volume | Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent bed. Try eluting with multiple smaller volumes and combining them. |
| Strong Secondary Interactions | This compound may have secondary interactions with the sorbent material. Adding a small amount of a modifier (e.g., acid or base) to the elution solvent can help disrupt these interactions. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Low this compound Recovery
This protocol outlines a systematic approach to identify the step in your SPE procedure where this compound is being lost.
Methodology:
-
Fraction Collection: During your SPE procedure, collect the following fractions separately:
-
Load Fraction (Flow-through): The sample that passes through the cartridge during loading.
-
Wash Fraction: The solvent that passes through the cartridge during the wash step.
-
Elution Fraction: The final eluate containing the analyte of interest.
-
-
Analysis: Analyze each fraction using your established analytical method (e.g., HPLC-UV, LC-MS/MS) to quantify the amount of this compound in each.
-
Mass Balance Calculation: Determine the percentage of this compound in each fraction relative to the total amount initially loaded. This will pinpoint the step where the loss is occurring.
Data Interpretation:
| Fraction with Highest Analyte Concentration | Likely Problem | Refer to Troubleshooting Guide |
| Load Fraction | Analyte Breakthrough | Issue 1 |
| Wash Fraction | Premature Elution | Issue 2 |
| Low concentration in all fractions, but still low in Elution | Incomplete Elution or Degradation | Issue 3 or consider stability |
Protocol 2: Optimization of SPE Wash and Elution Solvents
This protocol helps in determining the optimal organic solvent strength for the wash and elution steps for a reversed-phase SPE method.
Methodology:
-
Prepare a Series of Solvents: Prepare a series of solutions with increasing concentrations of an organic solvent (e.g., methanol or acetonitrile) in water. For example: 5%, 10%, 20%, 40%, 60%, 80%, and 100% methanol in water.
-
Condition and Load: Condition and equilibrate the SPE cartridges according to the manufacturer's instructions. Load a known amount of this compound standard onto each cartridge.
-
Stepwise Elution: Sequentially pass an equal volume of each prepared solvent through the cartridge, starting from the lowest organic concentration. Collect the eluate from each step separately.
-
Analysis: Analyze each collected fraction to determine the concentration of this compound.
-
Determine Optimal Strengths:
-
The highest organic concentration that does not elute a significant amount of this compound is the optimal wash solvent strength.
-
The lowest organic concentration that provides complete elution of this compound is the optimal elution solvent strength.
-
Data Presentation
Table 1: Influence of pH on this compound Stability (Illustrative Data)
| pH | Half-life at 25°C (Days) | Primary Degradation Products |
| 2.0 | ~150 | Aspartyl-phenylalanine, Phenylalanine |
| 4.3 | ~300 | Minimal degradation |
| 7.0 | ~5 | Diketopiperazine (DKP) |
| 8.0 | <1 | Diketopiperazine (DKP), Aspartyl-phenylalanine |
Note: This table is based on general data for aspartame and serves as a guideline for this compound.[1][3]
Table 2: Troubleshooting Checklist for Low this compound Recovery
| Checklist Item | Yes/No | Action if "No" |
| Is the sample pH between 3 and 5? | Adjust sample pH. | |
| Is the sorbent appropriate for a polar analyte? | Re-evaluate sorbent choice. | |
| Is the sample loading flow rate slow enough? | Decrease flow rate. | |
| Is the wash solvent significantly weaker than the elution solvent? | Decrease organic strength of the wash. | |
| Is the elution solvent strong enough to elute the analyte? | Increase organic strength of the elution solvent. | |
| Has the sorbent bed been kept wet throughout the process? | Repeat and ensure the bed does not dry out. |
Visualizations
References
Technical Support Center: Analysis of β-Aspartame in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of β-asartame in various food products.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the analysis of β-aspartame in food?
A1: The primary challenges in analyzing β-aspartame in food matrices include:
-
Matrix Effects: Complex food components can interfere with the ionization of β-aspartame in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Analyte Stability: β-aspartame is unstable and can degrade under certain pH and temperature conditions, forming byproducts that may interfere with the analysis.[3][4][5][6][7] Its highest stability in aqueous solutions is at a pH of approximately 4.3.[7]
-
Low Concentrations: In some food products, β-aspartame may be present at low levels, requiring sensitive analytical methods for detection and quantification.
-
Co-elution: Degradation products or other food additives may co-elute with β-aspartame during chromatographic separation, leading to inaccurate results.
Q2: What are the main degradation products of β-aspartame to be aware of during analysis?
A2: The principal degradation products of β-aspartame that can interfere with analysis are:
-
Diketopiperazine (DKP) or 5-benzyl-3,6-dioxo-2-piperazineacetic acid[3][4][5]
-
Methanol (formed via hydrolysis)[3]
The formation of these degradation products is influenced by pH and temperature.[3][4][5]
Q3: Which analytical techniques are most suitable for β-aspartame analysis in food?
A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.
-
HPLC with UV or Diode Array Detection (DAD) is widely used.[8][9][10]
-
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.[11][12][13][14]
Q4: How can I minimize the degradation of β-aspartame during sample preparation and analysis?
A4: To ensure the stability of β-aspartame:
-
Control pH: Maintain the sample and standard solutions within the optimal pH range for aspartame (B1666099) stability (around pH 4.3).[3][15]
-
Control Temperature: Prepare and store solutions at cool, controlled temperatures, such as in a refrigerator, to minimize thermal degradation.[3]
-
Minimize Storage Time: Analyze samples as soon as possible after preparation.[3]
-
Protect from Light: Store solutions in a manner that protects them from light exposure, which can contribute to degradation.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of β-aspartame.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between β-aspartame and the stationary phase, column overload, or issues with the mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can help to reduce peak tailing by minimizing interactions with residual silanol (B1196071) groups on the column.[16][17]
-
Reduce Sample Concentration: Dilute the sample to check for column overload. An improvement in peak shape upon dilution suggests that the initial concentration was too high.[16]
-
Check for Column Contamination: A blocked column inlet frit can distort peak shape. Try back-flushing the column or replacing the frit.[18]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.[16]
-
References
- 1. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 5. Aspartame degradation study using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. itjfs.com [itjfs.com]
- 10. Determination of artificial sweeteners in beverages and special nutritional products using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. sciex.com [sciex.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chiral Separation of Beta-Aspartame
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) chiral separation of beta-aspartame.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its other stereoisomers?
The primary challenge lies in the structural similarity of aspartame's stereoisomers (L-α-aspartyl-L-phenylalanine methyl ester, L-α-aspartyl-D-phenylalanine methyl ester, D-α-aspartyl-L-phenylalanine methyl ester, and D-α-aspartyl-D-phenylalanine methyl ester), which includes this compound (β-L-aspartyl-L-phenylalanine methyl ester). These molecules are enantiomers and diastereomers with nearly identical physical and chemical properties, making their separation difficult without a chiral environment.[1][2] Effective separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to create transient diastereomeric complexes that can be resolved chromatographically.[3][4]
Q2: Should I use a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA) for this compound separation?
Both approaches can be effective, and the choice depends on available resources, desired selectivity, and method development time.
-
Chiral Stationary Phases (CSPs): This is the more common and often more predictable method.[2] CSPs, such as those based on alpha-chymotrypsin, provide a chiral environment directly on the solid support, leading to the formation of transient diastereomers with the analytes.[5] This interaction results in different retention times for the various stereoisomers.
-
Chiral Mobile Phase Additives (CMPAs): This technique uses a standard achiral column (like a C18) and adds a chiral selector to the mobile phase.[3][4] The selector forms diastereomeric complexes with the enantiomers in the mobile phase, which then interact differently with the achiral stationary phase.[3] CMPAs can be a flexible and cost-effective approach if a suitable chiral selector is found.[4] Common CMPAs include cyclodextrins and chiral ligand exchangers.[3]
Q3: How does mobile phase pH affect the chiral separation of aspartame (B1666099) isomers?
Mobile phase pH is a critical parameter as it influences the ionization state of both the analyte and the stationary phase, which in turn affects retention and selectivity. For aspartame and its isomers, which contain both acidic (carboxylic acid) and basic (amine) functional groups, pH changes can significantly alter their charge and interaction with the column.[6] Adjusting the pH can optimize the electrostatic and hydrophobic interactions necessary for chiral recognition. For instance, an acidic pH (e.g., 2.6-3.0) is often used in reversed-phase methods to suppress the ionization of residual silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving resolution.[6][7]
Troubleshooting Guide
Poor or No Chiral Resolution
Q4: I am not achieving baseline separation between this compound and other stereoisomers. What are the first steps to optimize the mobile phase?
If you are experiencing poor resolution, a systematic approach to mobile phase optimization is necessary.
-
Adjust Organic Modifier Concentration: In reversed-phase chromatography, the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) is a powerful tool for adjusting retention.[8] Systematically vary the organic modifier concentration (e.g., in 2-5% increments) to find the optimal balance between retention time and resolution.
-
Change the Organic Modifier: If adjusting the concentration is insufficient, switching the organic modifier can alter selectivity. Methanol, acetonitrile, and isopropanol (B130326) have different polarities and solvent properties that can change how analytes interact with the stationary phase.[9]
-
Optimize pH: As mentioned in the FAQ, pH is critical. Perform a pH scouting study (e.g., from pH 2.5 to 4.0) to determine the optimal pH for ionization and interaction, leading to better separation.[7]
-
Incorporate an Additive: Additives like ion-pairing agents (e.g., hexanesulfonic acid) can improve the retention and resolution of charged analytes.[7] For chiral separations, specific chiral mobile phase additives may be required if using an achiral column.[3]
Experimental Workflow for Mobile Phase Optimization
Caption: Workflow for optimizing mobile phase in chiral HPLC.
Peak Shape and Retention Time Issues
Q5: My chromatogram shows significant peak tailing. How can I fix this?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6]
-
Cause: Secondary interactions with residual silanol groups on the silica-based stationary phase are a common cause, especially for compounds with basic amine groups like aspartame.[6]
-
Solution 1 (Adjust pH): Lowering the mobile phase pH (e.g., to ~3.0) can protonate the silanol groups (Si-OH), reducing their ability to interact with the protonated amine group of the analyte.[6]
-
Solution 2 (Use Additives): Adding a competing base, like diethylamine (B46881) (DEA), in small concentrations can mask the active silanol sites, though this is more common in normal-phase chromatography.[9]
-
Solution 3 (Use a Guard Column): A guard column can help by filtering out strongly retained matrix components that might contaminate the analytical column inlet and cause peak distortion.[6]
Q6: My retention times are drifting or inconsistent between injections. What is the problem?
Inconsistent retention times usually point to a problem with the system's equilibrium or the stability of the mobile phase.[8]
-
Cause 1 (Insufficient Equilibration): The column may not be fully equilibrated with the mobile phase before injection. This is especially true when changing mobile phase compositions.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting the analysis sequence.[6]
-
-
Cause 2 (Mobile Phase Composition Change): The mobile phase composition can change over time due to the evaporation of the more volatile organic component.
-
Solution: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped.[6]
-
-
Cause 3 (Temperature Fluctuations): Changes in column temperature will affect retention times.[10]
Troubleshooting Decision Tree for Common HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
Data and Protocols
Table 1: Example Mobile Phase Compositions for Aspartame Separation
This table summarizes mobile phase conditions from studies on aspartame and its related products. Note that direct chiral separation of this compound may require specialized chiral columns not detailed in all general analyses.
| Column Type | Mobile Phase Composition | pH | Additive(s) | Application | Citation |
| Reversed-Phase | Acetonitrile-Water (20:80, v/v) | 2.6 | 5 mM Hexanesulfonic Acid | Separation of aspartame and its breakdown products | [7] |
| Reversed-Phase | Acetonitrile, Monosodium Phosphate Buffer | 3.0 | 1-Heptane Sulfonate | Separation of aspartame decomposition products | [7] |
| Chiral Stationary Phase (α-Chymotrypsin) | Varies (Buffer composition is key) | - | Anionic components | Enantioselective resolution of aspartame stereoisomers | [5] |
| Reversed-Phase | Ammonium Bicarbonate (20 mM) - Acetonitrile | - | 0.1% Diethylamine (DEA) | General chiral separation | [9] |
Experimental Protocol: Mobile Phase Preparation and System Setup
This protocol provides a general methodology for preparing the mobile phase and setting up the HPLC system for robust chiral separation analysis.
Objective: To prepare a stable and effective mobile phase for the chiral separation of this compound.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol or Isopropanol
-
HPLC-grade water (e.g., Milli-Q)
-
Buffer salts (e.g., Monosodium Phosphate)
-
pH adjustment reagents (e.g., Phosphoric Acid)
-
Ion-pair reagent (e.g., Heptane Sulfonate), if required
-
0.45 µm or 0.22 µm membrane filters
-
Volumetric flasks and graduated cylinders
-
Sonicator for degassing
Procedure:
-
Aqueous Phase Preparation:
-
Accurately weigh the buffer salt and dissolve it in HPLC-grade water in a volumetric flask.
-
If using an additive like an ion-pair reagent, add and dissolve it completely.
-
Adjust the pH to the desired value (e.g., 3.0) using an appropriate acid or base.[7] Monitor the pH carefully with a calibrated pH meter.
-
Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates.[6]
-
-
Mobile Phase Mixing:
-
Measure the required volumes of the prepared aqueous phase and the organic modifier (e.g., acetonitrile) using graduated cylinders.
-
Combine the phases in a clean solvent reservoir bottle. For a 20:80 Acetonitrile:Water mobile phase, combine 200 mL of acetonitrile with 800 mL of the aqueous buffer for a total of 1 L.
-
Mix the solution thoroughly.
-
-
Degassing:
-
Degas the final mobile phase mixture for 10-15 minutes using a sonicator or an online degasser to remove dissolved gases, which can cause bubbles in the pump and detector.[6]
-
-
System Setup and Equilibration:
-
Install the appropriate analytical column (e.g., a chiral stationary phase column) and a guard column.
-
Set the column oven to the desired temperature (e.g., 40 °C) to ensure reproducibility.[6]
-
Purge the pump with the new mobile phase to ensure no old solvents remain in the lines.
-
Equilibrate the column by pumping the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) for at least 20 column volumes or until a stable baseline is achieved.[6]
-
-
Sample Analysis:
-
Prepare samples by dissolving them in the mobile phase to ensure compatibility and good peak shape.
-
Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging the column frit.[6]
-
Begin the injection sequence.
-
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chiral mobile phase additives in HPLC enantioseparations [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stereochemical resolution of the enantiomers of aspartame on an immobilized alpha-chymotrypsin HPLC chiral stationary phase: the effect of mobile-phase composition and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Reducing ion suppression for beta-aspartame in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for β-aspartame in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for β-aspartame analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, β-aspartame, is reduced due to the presence of other co-eluting molecules in the sample matrix.[1] These interfering compounds can compete for ionization in the mass spectrometer's source, leading to a decreased signal for β-aspartame and negatively impacting the accuracy, precision, and sensitivity of the analysis.[1]
Q2: What are the common causes of ion suppression for β-aspartame?
A2: Ion suppression for β-aspartame can be caused by various components in the sample matrix, including:
-
Endogenous compounds: In biological samples like plasma or urine, salts, phospholipids, and proteins can interfere with β-aspartame ionization.
-
Excipients: In drug formulations, various excipients can co-elute with β-aspartame and cause suppression.
-
Mobile phase additives: High concentrations of non-volatile mobile phase additives can also lead to ion suppression.
Q3: How can I detect ion suppression in my β-aspartame analysis?
A3: A common method to detect ion suppression is the post-column infusion experiment. In this technique, a constant flow of a β-aspartame standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank sample matrix is then injected. Any dip in the constant β-aspartame signal indicates the retention time at which matrix components are eluting and causing ion suppression.
Troubleshooting Guides
Issue: Low or inconsistent β-aspartame signal.
This is a common problem often linked to ion suppression from the sample matrix. Below are troubleshooting steps to mitigate this issue.
Sample Preparation Optimization
Effective sample preparation is crucial to remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): A simple and common technique for biological samples.
-
Liquid-Liquid Extraction (LLE): A method to separate β-aspartame from interfering substances based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A selective sample preparation technique that can provide a cleaner extract compared to PPT and LLE.
Experimental Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant containing β-aspartame to a new vial for LC-MS/MS analysis.[2]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Proteins are precipitated out of the sample using an organic solvent. | Simple, fast, and inexpensive. | May not remove all interfering matrix components (e.g., phospholipids). |
| Liquid-Liquid Extraction | Analytes are partitioned between two immiscible liquid phases. | Can provide a cleaner sample than PPT. | More time-consuming and requires solvent optimization. |
| Solid-Phase Extraction | Analytes are retained on a solid sorbent while interferences are washed away. | Highly selective and provides a very clean sample. | More complex and expensive than PPT and LLE. |
Chromatographic Separation Improvement
Optimizing the chromatographic conditions can help separate β-aspartame from co-eluting, ion-suppressing matrix components.
-
Column Chemistry: Using a different column chemistry, such as a phenyl-hexyl column, can alter selectivity and improve separation from interfering compounds.[3]
-
Gradient Elution: Modifying the gradient elution profile can enhance the resolution between β-aspartame and matrix components.
-
Mobile Phase Modifiers: The addition of small amounts of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and chromatographic resolution.[4][5]
Experimental Protocol: Example LC Method for Aspartame (B1666099)
-
Column: Phenomenex Synergi™ 2.5 µm Polar RP, 100 x 3.0 mm[5]
-
Mobile Phase A: 10mM Ammonium Acetate in Water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.400 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 40°C[5]
-
Gradient: An optimized gradient should be developed to ensure separation from matrix interferences.[5]
Mass Spectrometry Parameter Optimization
Fine-tuning the mass spectrometer settings can enhance the signal for β-aspartame.
-
Ionization Mode: Aspartame can be detected in both positive and negative ionization modes. It is recommended to test both to determine which provides better sensitivity and less interference for β-aspartame in your specific matrix.[3]
-
MRM Transitions: Optimizing the precursor and product ion masses in Multiple Reaction Monitoring (MRM) mode is critical for selectivity and sensitivity.
Table 2: Example Mass Spectrometry Parameters for Aspartame
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [3] |
| Precursor Ion (Positive) | m/z 295.1 | [3] |
| Product Ions (Positive) | m/z 277.1, 263.1, 172.1 | |
| Precursor Ion (Negative) | m/z 293.0 | [5] |
| Product Ion (Negative) | m/z 200.0 | [5] |
Note: These are starting parameters for aspartame and should be optimized specifically for β-aspartame and the instrument in use.
Visualization of Workflows and Concepts
Caption: Troubleshooting workflow for low β-aspartame signal.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Technical Support Center: Stability of β-Aspartame Analytical Standards
Welcome to the technical support center for β-aspartame analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of β-aspartame.
Frequently Asked Questions (FAQs)
Q1: What is β-aspartame and how does it differ from aspartame (B1666099) (α-aspartame)?
A1: β-aspartame is a stereoisomer of α-aspartame, the commonly used artificial sweetener. The difference lies in the peptide bond linkage. In α-aspartame, the α-carboxyl group of L-aspartic acid is linked to the amino group of L-phenylalanine methyl ester. In β-aspartame, the β-carboxyl group of the L-aspartic acid side chain is linked to the amino group of L-phenylalanine methyl ester. While α-aspartame is intensely sweet, β-aspartame is not.
Q2: My β-aspartame analytical standard shows decreasing purity over time. What could be the cause?
A2: The degradation of your β-aspartame standard is likely due to hydrolysis and/or cyclization, which are influenced by several factors:
-
pH: The stability of aspartame isomers is highly pH-dependent. The maximum stability for α-aspartame is at a pH of approximately 4.3.[1][2][3][4] Deviations from this acidic pH range, especially towards neutral or alkaline conditions, can significantly accelerate degradation.
-
Temperature: Elevated temperatures will increase the rate of degradation.[1] Proper storage at recommended low temperatures is crucial.
-
Moisture: β-aspartame, like its alpha-isomer, is susceptible to hydrolysis in the presence of moisture.[3] It is most stable under dry conditions.
Q3: What are the primary degradation products of β-aspartame?
A3: While specific kinetic studies on β-aspartame are not as prevalent as for its alpha-isomer, it is expected to degrade through similar pathways. The primary degradation products of aspartame include:
-
Diketopiperazine (DKP): Formed through an intramolecular cyclization. This is a major degradation product, especially under neutral and alkaline conditions.[1]
-
β-Aspartyl-phenylalanine (β-Asp-Phe): Resulting from the hydrolysis of the methyl ester group.
-
Aspartic Acid and Phenylalanine: Formed from the hydrolysis of the peptide bond.[5]
-
Methanol: Generated from the hydrolysis of the methyl ester.[2]
Q4: How should I prepare and store solutions of β-aspartame analytical standards to ensure stability?
A4: To maximize the stability of your β-aspartame solutions:
-
pH Control: Prepare solutions in a buffer with a pH around 4.3, where aspartame has its greatest stability.[1][2][3][4]
-
Temperature: Store stock solutions and prepared samples at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -20°C or below, but validate this for your specific application.
-
Solvent: Use high-purity solvents and prepare solutions fresh whenever possible.
-
Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Q5: I see unexpected peaks in my chromatogram when analyzing my β-aspartame standard. How can I identify them?
A5: Unexpected peaks are likely degradation products. To identify them, you can:
-
Run Standards: Analyze analytical standards of the expected degradation products (e.g., DKP, aspartic acid, phenylalanine).
-
LC-MS/MS Analysis: Use a mass spectrometer detector to obtain mass information for the unknown peaks to aid in their identification.
-
Forced Degradation Study: Intentionally degrade a sample of the β-aspartame standard (e.g., by adjusting the pH or heating) and monitor the formation of degradation peaks to help confirm their identity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or decreasing concentration of β-aspartame in analytical samples. | Degradation of β-aspartame in prepared solutions. | Verify Solution pH: Ensure the pH of your sample and standard solutions is within the optimal stability range (around pH 4.3).[1][6][7] Control Temperature: Prepare and store all solutions at a controlled, cool temperature, preferably refrigerated. Minimize Storage Time: Analyze samples as soon as possible after preparation. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | Identify Degradants: Compare the retention times of the new peaks with those of known degradation product standards (DKP, Asp-Phe, etc.). Optimize Chromatography: Ensure your HPLC method has sufficient resolution to separate the parent compound from its degradation products. |
| Poor peak shape for β-aspartame. | Interaction with the analytical column or inappropriate mobile phase. | Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of an amino acid-containing compound. Column Selection: A C18 column is commonly used, but other stationary phases may provide better peak shape. |
| Loss of sweetness in a product containing aspartame (related issue). | Degradation of α-aspartame to non-sweet products like β-aspartame and DKP. | This is an indicator of aspartame instability and suggests that a stability-indicating analytical method is needed to quantify the remaining α-aspartame and its degradation products. |
Quantitative Data on Aspartame Stability
While specific quantitative stability data for β-aspartame is limited, the following data for α-aspartame provides a useful reference due to their structural similarity.
| Condition | Half-life of α-Aspartame | Reference |
| pH 4.3, Room Temperature | Nearly 300 days | [2][4] |
| pH 7, Room Temperature | A few days | [4] |
| Cola Beverage (pH ~3-5), 30°C, 8 weeks | 62% remaining | [8] |
| Diet Soda, Room Temperature, 50 weeks | 15% converted to β-Asp-Phe and β-aspartame | [2][9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for the analysis of β-aspartame and its potential degradation products. Method optimization and validation are required for specific applications.
-
Objective: To determine the purity of a β-aspartame analytical standard and quantify its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 70 30 25 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of the β-aspartame standard in the mobile phase. Create a series of dilutions to generate a calibration curve. Also, prepare standards of potential degradation products.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Potential Degradation Pathway of β-Aspartame
Caption: Troubleshooting Workflow for β-Aspartame Standard Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspartame - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in Beta-Aspartame Chromatography
Welcome to the technical support center for addressing peak tailing in the chromatographic analysis of beta-aspartame. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to aid in your method development and optimization.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with peak tailing during this compound analysis.
Q1: My this compound peak is exhibiting significant tailing. What is the primary cause?
A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns.[1][2] These free silanol groups can be acidic and interact ionically with the basic functional groups of this compound, leading to a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailed peak.[1][3]
Q2: How can I minimize these secondary interactions and improve the peak shape of this compound?
A2: There are several effective strategies to mitigate secondary silanol interactions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a crucial step. By operating at a pH of around 3.0 to 4.5, the ionization of the acidic silanol groups is suppressed, reducing their ability to interact with the protonated basic this compound.[4][5][6]
-
Use of End-Capped Columns: Employing a modern, high-quality end-capped C18 column can significantly reduce the number of accessible residual silanol groups, thereby minimizing secondary interactions and improving peak symmetry.[3]
-
Mobile Phase Modifiers: The addition of a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask residual silanol interactions and improve peak shape.[3]
Q3: Could my sample injection be causing the peak tailing?
A3: Yes, issues with the sample injection can lead to poor peak shape. Two common causes are:
-
Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[3] To check for this, try diluting your sample and re-injecting it. If the peak shape improves, you were likely overloading the column.
-
Solvent Mismatch: If the solvent in which your this compound is dissolved is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
Q4: What if all the peaks in my chromatogram are tailing, not just this compound?
A4: If all peaks are showing tailing, the issue is likely related to the chromatographic system rather than a specific chemical interaction. Potential causes include:
-
Partially Blocked Frit: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase, distorting the flow path and causing peak tailing for all analytes.[7]
-
Column Void: A void or channel at the head of the column can also disrupt the sample band and lead to poor peak shapes.[3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of alpha- and this compound?
A1: A good starting point is a reversed-phase method using a C18 column. The mobile phase could consist of a phosphate (B84403) or acetate (B1210297) buffer at a pH between 3.5 and 4.5, with acetonitrile (B52724) or methanol (B129727) as the organic modifier. A gradient elution may be necessary to achieve optimal separation between the two isomers.
Q2: What are acceptable peak asymmetry or tailing factor values?
A2: Ideally, a perfectly symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, values between 1.0 and 1.5 are generally considered acceptable for most applications.[8][9] Under optimized conditions for aspartame (B1666099) and its related compounds, tailing factors of 1.1 to 1.2 have been reported.[6]
Q3: Can temperature affect the peak shape of this compound?
A3: Yes, temperature can influence peak shape. Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can sometimes improve peak symmetry by increasing the efficiency of mass transfer.[5] However, be mindful that higher temperatures can also accelerate the degradation of aspartame.
Q4: How do I prepare my samples to minimize the risk of peak tailing?
A4: Proper sample preparation is crucial. Ensure your samples are fully dissolved and filtered through a 0.45 µm filter to remove any particulates that could clog the column frit.[10] As mentioned earlier, dissolving the sample in the mobile phase is the best practice to avoid solvent mismatch effects.
Quantitative Data Summary
The following table summarizes typical peak tailing/asymmetry factors observed for aspartame and its related compounds under different chromatographic conditions. This data can be used as a benchmark for your own method development.
| Compound | Column Type | Mobile Phase pH | Tailing/Asymmetry Factor | Reference |
| Aspartame Diastereomers | ODS (C18) | Not specified | 1.08 - 1.09 | [11] |
| Aspartame | C18 | 4.5 | 1.2 | [6] |
| Acesulfame-K | C18 | 4.5 | 1.1 | [6] |
| Aspartame | C18 | 3.8 | Close to 1 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: HPLC Method for the Separation of Aspartame Diastereomers
This method can be adapted for the separation of alpha- and this compound.
-
Column: ODS (C18), 4.6 mm I.D. x 250 mm, 5 µm particle size
-
Mobile Phase:
-
Solvent A: 50 mmol/L sodium dihydrogen phosphate : 50 mmol/L disodium (B8443419) hydrogen phosphate = 1:1 (v/v)
-
Solvent B: 50 mmol/L sodium dihydrogen phosphate : 50 mmol/L disodium hydrogen phosphate : acetonitrile = 4:4:2 (v/v/v)
-
-
Gradient:
-
0–25 min: 65% Solvent B
-
25.01–40 min: 100% Solvent B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Not specified, but recommend starting at 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve samples in 10% methanol.
(Source: Adapted from a method for the analysis of aspartame diastereomers)[11]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. youngin.com [youngin.com]
- 11. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
Method validation challenges for beta-aspartame quantification
Welcome to the Technical Support Center for Beta-Aspartame Quantification. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support your method validation efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (β-aspartame) is a non-sweet isomer of the artificial sweetener aspartame (B1666099) (α-aspartame). It is formed through the degradation of aspartame, a process influenced by factors such as pH, temperature, and moisture.[1] Quantification of this compound is crucial for quality control in food products and pharmaceuticals to ensure product stability, efficacy, and safety, as its formation signifies the degradation of the sweetening agent.[2]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] These techniques allow for the separation and quantification of this compound from its alpha-isomer and other degradation products.[4]
Q3: Is ELISA a suitable method for this compound quantification?
A3: Based on available scientific literature, Enzyme-Linked Immunosorbent Assay (ELISA) is not a commonly used method for the specific quantification of this compound. While ELISA kits for other small molecules exist, the structural similarity between aspartame and this compound would likely lead to significant cross-reactivity, making it challenging to develop a highly specific immunoassay. Chromatographic methods like HPLC and LC-MS/MS are preferred for their ability to resolve and individually quantify these closely related isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound.
HPLC-UV/DAD Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for this compound | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a highly deactivated, end-capped C18 column. - Adjust the mobile phase pH to be at least one pH unit away from the pKa of this compound to ensure a single ionic form. - Reduce the injection volume or dilute the sample. |
| Inadequate separation of this compound from aspartame or other degradation products (e.g., diketopiperazine - DKP) | - Suboptimal mobile phase composition. - Inefficient column. - Inappropriate flow rate. | - Optimize the mobile phase gradient or isocratic composition (e.g., adjust the acetonitrile/buffer ratio).[5] - Use a column with a smaller particle size or a longer length to increase theoretical plates. - Optimize the flow rate to improve resolution. |
| Drifting retention times | - Inadequate column equilibration. - Changes in mobile phase composition due to evaporation. - Temperature fluctuations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Prepare fresh mobile phase daily and keep solvent bottles capped. - Use a column oven to maintain a constant temperature. |
| Baseline noise or drift | - Contaminated mobile phase or column. - Detector lamp aging. | - Filter the mobile phase and use high-purity solvents. - Flush the column with a strong solvent. - Check the detector lamp's usage hours and replace if necessary. |
LC-MS/MS Method Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity or ion suppression for this compound | - Matrix effects from co-eluting compounds in the sample. - Inefficient ionization. - Suboptimal MS parameters. | - Improve sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE). - Optimize the mobile phase to enhance ionization (e.g., adjust pH, add modifiers). - Tune the mass spectrometer parameters (e.g., nebulizer pressure, gas temperature, capillary voltage) for this compound.[6] |
| Inaccurate quantification | - Matrix effects. - Non-linearity of the calibration curve. - Instability of the analyte in the prepared sample. | - Use a stable isotope-labeled internal standard for this compound if available. Alternatively, use matrix-matched calibration standards. - Widen the calibration range or use a different regression model. - Analyze samples promptly after preparation and store them under conditions that minimize degradation (e.g., low temperature, controlled pH). |
| Carryover of this compound in blank injections | - Adsorption of the analyte to surfaces in the autosampler or column. | - Optimize the autosampler wash procedure with a strong solvent. - Inject a blank with a high concentration of organic solvent between samples. |
Data Presentation: Comparison of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of aspartame and its related compounds, including this compound.
Table 1: HPLC-UV/DAD Method Validation Parameters
| Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Aspartame, DKP, Aspartyl-phenylalanine, Phenylalanine | 0.5–40 mg/L (Aspartame) | 96.1 - 105.0% | < 2% | 0.06 mg/L (Aspartame) | Not Specified | [2] |
| Aspartame | 20–180 ng | > 97% | Not Specified | 1 ng | 4 ng | [7] |
| Aspartame, Acesulfame-K, Saccharin, Caffeine | 5–200 µg/mL | 80 - 98% | < 12% | Not Specified | 25 µg/L | [4] |
| Aspartame | 10–50 µg/mL | Not Specified | Not Specified | 3.2 µg/mL | 9.2 µg/mL | [5] |
Table 2: LC-MS/MS Method Validation Parameters
| Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%CV) | LOQ | Reference |
| Aspartame, Acesulfame K, Saccharin, Sucralose | 0.5–500 ng/mL (Aspartame) | 84.1 - 108% | 1.7 - 10% | 0.25 - 20 ng/mL | [8] |
| Acesulfame, Cyclamate, Saccharin, Sucralose | 1–50 ng/mL | Not Specified | ≤ 15% | 1 ng/mL (Acesulfame, Cyclamate, Saccharin), 10 ng/mL (Sucralose) | [9] |
| Aspartame, DKP, Aspartic Acid, Phenylalanine, Aspartyl-phenylalanine | Not Specified | 96.6 - 100% | < 9.2% | 1.2 - 19.3 µg/L | [2] |
| Aspartame, Stevioside, Acesulfame K, Sucralose | 50 - 800 ppb (Aspartame) | Not Specified | Not Specified | < 50 ppb | [3] |
Experimental Protocols
Detailed Protocol for HPLC-UV Quantification of this compound
This protocol provides a general framework for the separation and quantification of this compound from aspartame and other degradation products. Optimization may be required for specific sample matrices.
1. Objective: To quantify the amount of this compound in a sample containing aspartame and its degradation products.
2. Materials and Reagents:
-
Reference standards of aspartame, this compound, diketopiperazine (DKP), and other relevant degradation products.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) or other suitable buffer salts.
-
Phosphoric acid or other suitable acid for pH adjustment.
-
0.45 µm syringe filters.
3. Instrumentation:
-
HPLC system equipped with a UV/DAD detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.5 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation. An example gradient could be:
-
Time 0-10 min: 10% Acetonitrile
-
Time 10-15 min: Gradient to 30% Acetonitrile
-
Time 15-20 min: Hold at 30% Acetonitrile
-
Time 20-22 min: Gradient back to 10% Acetonitrile
-
Time 22-30 min: Re-equilibration at 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
5. Standard Preparation:
-
Prepare individual stock solutions of aspartame, this compound, and other relevant standards in the mobile phase or a suitable solvent (e.g., water/methanol mixture) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.1 - 50 µg/mL).
6. Sample Preparation:
-
Solid Samples (e.g., powders, tablets): Accurately weigh a known amount of the sample, dissolve it in a known volume of mobile phase or a suitable solvent, and sonicate if necessary to ensure complete dissolution.
-
Liquid Samples (e.g., beverages): Degas carbonated beverages by sonication. Dilute the sample as needed with the mobile phase to bring the analyte concentration within the calibration range.[6]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
7. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks based on the retention times of the reference standards.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
8. System Suitability:
-
Before running the samples, inject a system suitability solution (a mixture of all relevant compounds) to ensure adequate resolution, peak shape, and reproducibility. The resolution between this compound and any adjacent peaks should be >1.5.
Mandatory Visualizations
References
- 1. Quantification of Aspartame in Diet Sodas · WOU Repository · WOU [wou.omeka.net]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. curresweb.com [curresweb.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. Validation of the selected methods of determining aspartame content in sweeteners | Polish Society of Food Technologists [journal.pttz.org]
Technical Support Center: Strategies to Increase the Yield of β-Aspartame Synthesis
Welcome to the Technical Support Center for beta-aspartame synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during both enzymatic and chemical synthesis of aspartame (B1666099), offering potential causes and actionable solutions in a question-and-answer format.
Enzymatic Synthesis Troubleshooting
Q1: Why is the yield of my enzymatic aspartame synthesis unexpectedly low?
Possible Causes:
-
Suboptimal Reaction Conditions: The reaction equilibrium may be unfavorable. Product precipitation is a key driver for high yields.[1]
-
Incorrect pH: The activity and stability of the commonly used enzyme, thermolysin, are highly pH-dependent.[1]
-
Non-optimal Temperature: While thermolysin is thermostable, deviations from the optimal temperature range can reduce reaction rate or lead to enzyme denaturation.[1]
-
Substrate Inhibition: High concentrations of the carboxyl-donor substrate (e.g., N-benzyloxycarbonyl-L-aspartic acid or Z-Asp) can inhibit the enzyme.[1]
-
Excessive Water Content: In organic solvent systems, too much water can shift the equilibrium towards hydrolysis of the product.[1]
-
Low Enzyme Activity: The specific activity of your enzyme preparation may be low, or it may have been inactivated during handling or storage.[1]
Solutions:
-
Optimize pH: For free thermolysin, the optimal pH is generally 7.0-7.5. This can shift slightly upon immobilization.[1]
-
Control Temperature: The optimal temperature for synthesis is typically between 40-50°C.[1]
-
Adjust Substrate Concentrations: Use an excess of the amine component (L-phenylalanine methyl ester) and avoid excessively high concentrations of the carboxyl component.
-
Manage Water Content: In organic solvent systems, ensure only the essential amount of water for enzyme activity is present.[1]
-
Verify Enzyme Activity: Use an enzyme with a known specific activity and follow the supplier's handling and storage instructions. Consider potential activity loss after immobilization.[1]
Q2: My enzyme appears to be inactive or has lost activity quickly. What could be the cause?
Possible Causes:
-
Presence of Chelating Agents: Thermolysin is a metalloenzyme requiring zinc and calcium ions for stability and activity. Chelating agents like EDTA can strip these ions.[1]
-
Improper Storage: Storing the enzyme at incorrect temperatures can lead to rapid activity loss.[1]
-
Extreme pH or Temperature Exposure: Exposing the enzyme to conditions far outside its stability range can cause irreversible denaturation.[1]
-
Incompatible Organic Solvents: Some organic solvents can denature the enzyme or strip its essential hydration layer.[1]
Solutions:
-
Avoid Chelating Agents: Ensure your reaction mixture is free from chelating agents.
-
Proper Storage: Store both free and immobilized enzymes at the recommended temperature, typically 4°C.[1]
-
Maintain Optimal Conditions: Operate within the enzyme's stable pH and temperature ranges.
-
Select Compatible Solvents: Use organic solvents that are known to be compatible with thermolysin.
Chemical Synthesis Troubleshooting
Q1: I am observing a high proportion of the bitter-tasting β-aspartame in my product. How can I increase the yield of the desired α-aspartame?
Possible Causes:
-
Lack of Regioselectivity: In chemical synthesis, the condensation of L-aspartic acid anhydride (B1165640) with L-phenylalanine methyl ester is not perfectly regioselective, leading to the formation of both α and β isomers.[2]
-
Ineffective Protecting Groups: The amino group of L-aspartic acid may not be adequately protected, leading to side reactions.
Solutions:
-
Employ Protecting Groups: Protect the amino group of L-aspartic acid before forming the anhydride. Common protecting groups include formyl and benzyloxycarbonyl.[3] This directs the reaction towards the formation of the α-isomer.
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature and solvent, as these can influence the ratio of α to β isomers.
-
Purification: While not a strategy to increase the initial yield of the alpha-isomer, purification methods like crystallization can be used to separate the desired α-aspartame from the β-isomer.
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of enzymatic synthesis over chemical synthesis for producing α-aspartame? A: The main advantage of enzymatic synthesis, particularly using thermolysin, is its high regioselectivity. It exclusively catalyzes the formation of the desired α-aspartame, thus avoiding the formation of the bitter β-isomer that is a significant byproduct in traditional chemical synthesis.[2] This simplifies downstream purification processes.
Q: How does product precipitation drive the enzymatic synthesis of aspartame? A: The enzymatic synthesis of the aspartame precursor is a reversible reaction. The desired product, N-acyl-α-aspartyl-L-phenylalanine methyl ester, is often sparingly soluble in the reaction medium and precipitates out as it is formed. According to Le Chatelier's principle, this removal of the product from the solution shifts the reaction equilibrium towards further product formation, leading to higher yields.[1]
Q: What is the role of organic solvents in the enzymatic synthesis of aspartame? A: Organic solvents can be used to create a two-phase system or a microaqueous environment. This can help to shift the reaction equilibrium towards synthesis by reducing water activity, which in turn suppresses the reverse hydrolytic reaction. Additionally, the use of organic solvents can influence the solubility of substrates and products, potentially enhancing the precipitation of the desired product and driving the reaction forward.
Q: Can racemic mixtures of starting materials be used in enzymatic synthesis? A: Yes, for the amine component. Thermolysin is stereoselective and will only react with the L-isomer of phenylalanine methyl ester. This allows for the use of a racemic mixture (D,L-phenylalanine methyl ester), and the unreacted D-isomer can be recovered and racemized for reuse, making the process more cost-effective.[2]
Data Presentation
Table 1: Effect of pH on Enzymatic Aspartame Synthesis Yield
| pH | Enzyme Form | Relative Yield (%) |
| 5.0 | Immobilized Thermolysin | ~60 |
| 6.0 | Immobilized Thermolysin | ~85 |
| 7.0 | Free Thermolysin | Optimal |
| 7.5 | Immobilized Thermolysin | Optimal |
| 8.0 | Immobilized Thermolysin | ~90 |
Note: "Optimal" indicates the pH at which the highest yield was observed in the cited studies. The exact percentage can vary based on other reaction conditions.
Table 2: Effect of Temperature on Enzymatic Aspartame Synthesis Yield and Stability
| Temperature (°C) | Enzyme Form | Observation |
| 30 | Immobilized Thermolysin | Stable, moderate yield |
| 40 | Immobilized Thermolysin | High yield (approaching 99%)[4] |
| 45 | Immobilized Thermolysin | Stable for over 300 hours |
| 50 | Free & Immobilized Thermolysin | Optimal temperature for activity |
| 60 | Free & Immobilized Thermolysin | Reduced stability over time |
| 70 | Immobilized Thermolysin | Stable in the absence of substrate |
| 80 | Free & Immobilized Thermolysin | Significant loss of activity |
Table 3: Impact of Protecting Groups on α:β Isomer Ratio in Chemical Synthesis
| Protecting Group | Typical α:β Isomer Ratio |
| None (direct acylation) | 4:1 |
| Formyl | Significantly improved ratio, favors α-isomer |
| Benzyloxycarbonyl (Z) | High selectivity for α-isomer formation |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of α-Aspartame Precursor using Thermolysin
Objective: To synthesize N-benzyloxycarbonyl-L-aspartyl-L-phenylalanine methyl ester (Z-APM), a precursor to α-aspartame, with high stereospecificity.
Materials:
-
N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)
-
L-phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl)
-
Thermolysin (free or immobilized)
-
4 M NaOH solution
-
Deionized water
-
Reaction vessel (e.g., centrifuge tube)
-
Vortex mixer
-
Water bath
Procedure:
-
Weigh 267 mg (1 mmol) of Z-Asp and 431 mg (2 mmol) of L-Phe-OMe·HCl into a 10 mL centrifuge tube.
-
Suspend the reactants in 3 mL of deionized water.
-
Adjust the pH of the suspension to 7.0 using 4 M NaOH while continuously stirring with a vortex mixer until the reactants dissolve completely.
-
Add 2 mg of thermolysin dissolved in 200 µL of deionized water to the clear solution.
-
Incubate the reaction mixture in a water bath at 40°C overnight. The product will precipitate out of the solution. If an oil forms, it can be induced to crystallize by repeated cooling and stirring.
-
Collect the precipitated product by centrifugation.
-
Wash the product pellet by resuspending in 4 mL of deionized water and centrifuging again. Repeat this washing step five times.
-
The resulting pellet is the Z-APM, which can then be deprotected (e.g., by catalytic hydrogenation) to yield α-aspartame.[5]
Protocol 2: Chemical Synthesis of α-Aspartame with Minimized β-Isomer Formation
Objective: To synthesize α-aspartame while minimizing the formation of the β-isomer through the use of an N-protecting group.
Materials:
-
L-aspartic acid
-
Formic acid
-
Acetic anhydride
-
L-phenylalanine methyl ester
-
Appropriate solvents (e.g., ethyl acetate)
-
Acid for deprotection (e.g., hydrochloric acid)
-
Base for neutralization (e.g., sodium carbonate)
Procedure:
-
Protection of L-aspartic acid: React L-aspartic acid with a mixture of formic acid and acetic anhydride to form N-formyl-L-aspartic acid.
-
Anhydride Formation: Convert N-formyl-L-aspartic acid into its anhydride.
-
Condensation: React the N-formyl-L-aspartic anhydride with L-phenylalanine methyl ester in a suitable solvent. This will primarily form N-formyl-α-L-aspartyl-L-phenylalanine methyl ester.
-
Deprotection: Remove the formyl protecting group by acid hydrolysis to yield α-L-aspartyl-L-phenylalanine methyl ester.
-
Neutralization and Crystallization: Neutralize the reaction mixture to precipitate the α-aspartame.
-
Purification: Collect the crystalline product by filtration and wash with cold water to remove impurities.
Mandatory Visualizations
References
Removal of beta-aspartame impurities from aspartame
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the removal of beta-aspartame impurities from aspartame (B1666099).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered an impurity?
A1: this compound is a structural isomer of aspartame (alpha-aspartame). It is formed during the chemical synthesis of aspartame when the L-phenylalanine methyl ester incorrectly links to the beta-carboxyl group of L-aspartic acid instead of the alpha-carboxyl group. This isomeric impurity is undesirable because it imparts a bitter taste, unlike the sweet taste of alpha-aspartame, and thus affects the quality and sensory profile of the final product.
Q2: What are the primary methods to prevent the formation of this compound during synthesis?
A2: The formation of this compound can be minimized by employing specific synthesis strategies:
-
Enzymatic Synthesis: Utilizing enzymes like thermolysin provides high regioselectivity, exclusively catalyzing the formation of the desired alpha-aspartame. This method significantly reduces the generation of the beta-isomer.
-
Use of Protecting Groups: In chemical synthesis, protecting the amino group of L-aspartic acid (e.g., with a formyl or benzyloxycarbonyl group) before the anhydride (B1165640) formation helps to direct the reaction towards the formation of the alpha-isomer, thereby reducing the yield of the beta-isomer.
Q3: What are the common methods for removing this compound from a crude aspartame mixture?
A3: The most common and effective methods for the removal of this compound and other impurities from crude aspartame are:
-
Recrystallization: This is a widely used technique to purify solid compounds. It relies on the differences in solubility between aspartame and its impurities in a given solvent at varying temperatures.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase, such as a chiral column, can effectively separate alpha-aspartame from its beta-isomer and other degradation products.
-
Extraction: Liquid-liquid extraction can be employed to selectively separate aspartame from its impurities based on their differential solubilities in various immiscible solvents.
Q4: What are other common impurities found in crude aspartame besides this compound?
A4: Besides this compound, other common impurities and degradation products that can be present in aspartame include:
-
Diketopiperazine (DKP): A cyclization product of aspartame, its formation is favored by neutral to alkaline pH and elevated temperatures.
-
Aspartyl-phenylalanine: A hydrolysis product of aspartame.
-
Phenylalanine and Aspartic Acid: The constituent amino acids of aspartame, which can be present due to hydrolysis.
-
Methanol: Formed from the hydrolysis of the methyl ester group.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Purified Aspartame | The chosen solvent has a high solubility for aspartame even at low temperatures. | - Select a solvent in which aspartame has high solubility at high temperatures and low solubility at low temperatures (e.g., water).- Ensure the cooling process is slow to allow for maximum crystal formation.- Avoid using an excessive amount of solvent for dissolution. |
| Oiling Out Instead of Crystallization | The solution is supersaturated, or the cooling process is too rapid. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure aspartame.- Ensure a slow and gradual cooling process.- Re-heat the solution to dissolve the oil and allow it to cool more slowly. |
| Impurities Still Present After Recrystallization | The impurities have similar solubility profiles to aspartame in the chosen solvent, or the crystals were not washed properly. | - Try a different recrystallization solvent or a mixture of solvents.- Perform a second recrystallization step.- Wash the filtered crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities. |
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Alpha- and this compound Peaks | The mobile phase composition is not optimal, or the column is not suitable for isomer separation. | - Adjust the mobile phase composition, including the pH and the ratio of organic solvent to aqueous buffer.- Use a chiral stationary phase column specifically designed for separating stereoisomers.- Optimize the column temperature. |
| Peak Tailing for the Aspartame Peak | Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups). | - Lower the pH of the mobile phase to suppress the ionization of free silanol groups on the column.- Use an end-capped column.- Add a competing base to the mobile phase. |
| Inconsistent Retention Times | Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.- Allow the HPLC system to equilibrate for a sufficient amount of time before injecting the sample. |
Data Presentation
Table 1: Solubility of Aspartame in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~1.0 |
| 40 | ~2.5 |
| 60 | ~5.0 |
| 80 | ~10.0 |
Note: This data is illustrative and may vary based on specific experimental conditions.
Table 2: Comparison of Purification Methods for this compound Removal
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between α- and β-aspartame | Cost-effective, scalable | May require multiple steps for high purity, potential for product loss |
| Preparative HPLC | Differential partitioning between mobile and stationary phases | High resolution and purity | Expensive, lower throughput |
| Enzymatic Synthesis | High regioselectivity of the enzyme | Prevents formation of β-isomer, high purity | Higher initial cost of enzymes |
Experimental Protocols
Protocol 1: Recrystallization of Aspartame from Water
Objective: To purify crude aspartame containing this compound impurity by recrystallization from water.
Materials:
-
Crude aspartame
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude aspartame in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 20 mL per gram of aspartame). Heat the mixture on a hot plate with stirring until the aspartame is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: HPLC Analysis of Aspartame and this compound
Objective: To separate and quantify alpha-aspartame and this compound in a sample using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare standard solutions of pure alpha-aspartame and this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the aspartame sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Identify the peaks for alpha- and this compound based on the retention times of the standards. Calculate the concentration of each isomer in the sample by comparing the peak areas with the calibration curve generated from the standards.
Mandatory Visualization
Caption: Workflow for the purification and analysis of aspartame.
Caption: Troubleshooting logic for low recrystallization yield.
Impact of food matrix on beta-aspartame extraction efficiency
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions regarding the impact of the food matrix on beta-aspartame extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting aspartame (B1666099) from complex food matrices?
The main difficulties in extracting aspartame, an artificial non-saccharide sweetener, stem from the inherent complexity and variability of food matrices.[1][2] Components such as proteins, fats, and carbohydrates can interfere with the extraction process, leading to inaccurate quantification.[3] Furthermore, aspartame's stability is highly dependent on pH and temperature, and it can degrade into its constituent amino acids or other byproducts like diketopiperazine during improper sample handling and extraction.[1][4][5]
Q2: How do specific food matrix components affect aspartame extraction and stability?
Different components of a food matrix can significantly impact the extraction process and the stability of the aspartame molecule itself:
-
Proteins: In dairy products like yogurt or milk-based beverages, proteins can interfere with the extraction.[6][7] Caseinates, for example, have been shown to affect the degradation rate of aspartame at higher temperatures.[7] It is often necessary to precipitate and remove proteins, for instance by using methanol (B129727) or Carrez solutions, to achieve a clean extract.[8][9]
-
Fats: The presence of fats can affect both the stability and the extraction of aspartame. Encasing aspartame in fats can improve its stability under heating, which may, in turn, affect its release during the extraction process.[1] In high-fat samples like yogurt, centrifugation is a crucial step to separate the fat layer.[8][10]
-
Carbohydrates: While not carbohydrates themselves, aspartame and other sweeteners are often used in high-carbohydrate products.[11][12] For simple matrices like clear beverages, the presence of sugars typically only requires sample dilution.[13] However, in complex matrices like jams or puddings, the high viscosity and presence of complex carbohydrates necessitate more rigorous extraction and clean-up steps to avoid interference.[14]
-
pH and Acidity: The pH of the food matrix is one of the most critical factors for aspartame stability. Aspartame is most stable at a pH of approximately 4.3.[1] In highly acidic (pH < 3) or alkaline (pH > 5) conditions, its hydrolysis into its constituent amino acids (aspartic acid and phenylalanine) and methanol is accelerated.[1][15] Most soft drinks have a pH between 3 and 5, where aspartame is reasonably stable.[1] Extraction protocols must therefore control the pH to prevent analyte degradation.[9][16]
Q3: My aspartame recovery rates are low. What are the common causes and potential solutions?
Low recovery is a frequent issue. The following troubleshooting guide outlines common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Analyte Degradation: Aspartame may be degrading due to improper pH or high temperatures during sample preparation.[1][5] | Maintain sample pH within the 3-5 stability range and keep samples cool throughout the extraction process. |
| Inefficient Extraction: The chosen solvent may not be effectively extracting aspartame from the solid or semi-solid matrix. | Optimize the extraction solvent (e.g., water, buffer, methanol/water mixtures).[6] Increase extraction efficiency by using homogenization for solid samples or ultrasonication.[17][18] | |
| Matrix Interference: Components like proteins or fats are binding to or sequestering the aspartame, preventing its extraction.[1][7] | Implement a sample clean-up step. Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds from complex matrices.[6][18][19] | |
| Poor HPLC Results | Co-eluting Peaks: Matrix components that were not removed during sample prep are co-eluting with aspartame, causing poor peak shape and inaccurate integration. | Use a robust clean-up method like SPE with a suitable cartridge (e.g., C18, Strata-X).[6][18][20] Adjust the HPLC mobile phase gradient to better separate the analyte from interferences. |
| Column Clogging / High Backpressure | Ensure all samples and extracts are filtered through a 0.45 µm or 0.22 µm membrane filter before injection to remove particulates.[4][8][17] |
Q4: What is the difference between alpha-aspartame and this compound?
Alpha-aspartame (α-aspartame) is the common form used as an artificial sweetener, where the peptide bond is formed with the alpha-carboxyl group of aspartic acid.[1] this compound (β-aspartame) is an isomer where the bond involves the beta-carboxyl group.[1] While the extraction principles for both isomers are identical, they are distinct chemical compounds. Standard analytical methods like HPLC are typically validated for the alpha-isomer but can usually separate the two if standards for both are available.[5]
Process Visualizations
The following diagrams illustrate key workflows and relationships in the extraction and analysis of aspartame.
Quantitative Data Summary
The recovery of aspartame is highly dependent on the food matrix and the chosen extraction and clean-up methodology. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.[3]
| Food Matrix | Extraction / Clean-up Method | Analytical Method | Aspartame Recovery (%) | Citation(s) |
| Juices | Salting-out liquid-liquid extraction | UPLC | 85 - 122% | [21] |
| Beverages, Yogurt, Fish Products | Solid-Phase Extraction (SPE) | HPLC-MS | 84.2 - 106.7% | [18] |
| Liquid Dairy Products | Ethanol/water extraction, centrifugation | HPLC | 93.0 - 107.3% | [22] |
| Simple Sugar Samples | Colorimetric Method | Spectrophotometry | ~97% | [23] |
| Simple Sugar Samples | Solvent Extraction | HPLC | ~97% | [23] |
Detailed Experimental Protocols
Protocol 1: Extraction from Carbonated Beverages
This method is suitable for clear liquid samples with minimal matrix complexity.[4][8][17]
-
Degassing: Place approximately 20 mL of the beverage sample into a beaker and sonicate in an ultrasonic bath for 10-15 minutes to remove carbonation.
-
Dilution: Pipette 5 mL of the degassed sample into a 25 mL volumetric flask. Dilute to the mark with deionized water or a suitable mobile phase.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Extraction from Yogurt
This protocol is designed for semi-solid, high-protein dairy matrices.[8][18]
-
Sample Preparation: Accurately weigh 5 g of the yogurt sample into a 50 mL centrifuge tube.
-
Protein Precipitation & Extraction: Add 5 mL of methanol, vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid precipitate and fat layer from the liquid extract.
-
Collection: Carefully transfer the supernatant (the clear liquid layer) to a clean tube.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is ready for analysis. For cleaner results, an optional SPE step can be added before injection.
Protocol 3: Solid-Phase Extraction (SPE) Clean-up for Complex Matrices
SPE is a powerful technique to remove interfering components from complex sample extracts (e.g., from juices, dairy, or solid foods) prior to HPLC analysis.[6][18][20]
-
Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Strata-X) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load 1-2 mL of the prepared sample extract (e.g., the supernatant from Protocol 2) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences like sugars and salts.
-
Analyte Elution: Elute the retained aspartame from the cartridge using 2-4 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Analysis: The purified sample is now ready for injection.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Effects of aspartame ingestion on the carbohydrate-induced rise in tryptophan hydroxylation rate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. curresweb.com [curresweb.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ir.uitm.edu.my [ir.uitm.edu.my]
- 17. scispace.com [scispace.com]
- 18. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of multiple sweeteners and their degradation products in lassi by HPLC and HPTLC plates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous extraction and analysis of preservatives and artificial sweeteners in juices by salting out liquid-liquid extraction method prior to ultra-high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. itjfs.com [itjfs.com]
- 23. ejournals.swu.ac.th [ejournals.swu.ac.th]
Validation & Comparative
A Tale of Two Isomers: A Comparative Taste Profile Analysis of α-Aspartame and β-Aspartame
For researchers, scientists, and professionals in drug development, the precise molecular structure of a compound is paramount to its function. This principle is strikingly illustrated in the case of aspartame (B1666099), a widely used artificial sweetener. The subtle difference in the linkage of its constituent amino acids, L-aspartic acid and L-phenylalanine methyl ester, results in two distinct isomers: α-aspartame, the source of intense sweetness, and β-aspartame, a non-sweet and bitter-tasting counterpart. This guide provides an objective comparison of the taste profiles of these two isomers, supported by available data, and outlines the experimental protocols necessary for such an analysis.
Executive Summary
| Isomer | Taste Profile | Receptor Interaction |
| α-Aspartame | Intensely sweet (approx. 180-200 times sweeter than sucrose), with a taste profile similar to sugar. May exhibit a slightly delayed onset and lingering sweetness. Minimal bitterness reported for most individuals. | Activates the T1R2/T1R3 sweet taste receptor. |
| β-Aspartame | Predominantly bitter and non-sweet. A known byproduct of the chemical synthesis of aspartame. | The specific bitter taste receptors activated by β-aspartame are not well-documented in publicly available research. |
Introduction to Aspartame Isomers
Aspartame's chemical structure consists of a dipeptide formed from L-aspartic acid and the methyl ester of L-phenylalanine. The key distinction between the alpha (α) and beta (β) isomers lies in the peptide bond. In the sweet-tasting α-aspartame, the α-carboxyl group of L-aspartic acid is linked to the amino group of L-phenylalanine methyl ester. Conversely, in the bitter-tasting β-aspartame, the β-carboxyl group of L-aspartic acid forms the peptide bond.[1] This seemingly minor structural variance leads to profoundly different interactions with human taste receptors.
Chemical synthesis of aspartame can result in the formation of both isomers, making purification a critical step to ensure the desired sweet taste profile.[1] Enzymatic synthesis methods, however, are highly specific and yield almost exclusively the α-isomer.
Comparative Taste Profile Analysis
α-Aspartame: The Sweet Isomer
The taste profile of α-aspartame has been extensively studied. It is recognized for its clean, sugar-like sweetness, which has contributed to its widespread use as a sugar substitute in various food and beverage products.
Sweetness Intensity:
-
α-Aspartame is approximately 180 to 200 times sweeter than sucrose (B13894) (table sugar).[2]
Qualitative Taste Characteristics:
-
Primary Taste: Intensely sweet.
-
Off-Tastes: Generally considered to have a taste profile that closely mimics sucrose.[2] Some studies and tasters note a slight delay in the onset of sweetness and a lingering sweet aftertaste compared to sugar.[3]
-
Bitterness: For most individuals, α-aspartame exhibits minimal to no bitterness.[4] However, some studies have reported a potential for a slight bitter or metallic aftertaste, particularly at higher concentrations.[3][5]
β-Aspartame: The Bitter Isomer
In stark contrast to its alpha counterpart, β-aspartame is characterized by a lack of sweetness and a prominent bitter taste. It is considered an impurity in the production of aspartame and its presence is undesirable.
Sweetness Intensity:
-
Non-sweet.
Qualitative Taste Characteristics:
-
Off-Tastes: The primary taste characteristic is bitterness. Detailed sensory panel descriptions of other potential off-tastes are not widely available in the scientific literature.
Quantitative data specifically detailing the bitterness intensity of β-aspartame is limited in publicly accessible research.
Taste Receptor Interactions
The perception of taste is initiated by the interaction of taste molecules with specific receptors on the tongue.
α-Aspartame and the Sweet Taste Receptor
The sweet taste of α-aspartame is mediated by the T1R2/T1R3 G-protein coupled receptor.[1] The specific binding of the α-aspartame molecule to this receptor triggers a signaling cascade that is interpreted by the brain as sweetness.
β-Aspartame and Bitter Taste Receptors
The specific human bitter taste receptors (T2Rs) that are activated by β-aspartame have not been extensively reported in the literature. Humans possess approximately 25 different T2Rs, each capable of recognizing a range of bitter compounds. Further research is required to identify the specific receptor or receptors responsible for the bitter taste of β-aspartame.
Experimental Protocols for Taste Profile Analysis
A comprehensive sensory evaluation is essential to quantitatively and qualitatively assess the taste profiles of α- and β-aspartame. The following outlines a general methodology based on established sensory analysis practices.
Sensory Panel Selection and Training
-
Panelists: A panel of 10-15 trained individuals is typically used for descriptive sensory analysis.[7] Panelists should be screened for their ability to detect basic tastes (sweet, sour, bitter, salty, umami) and for their sensitivity to the compounds being tested.
-
Training: Panelists undergo extensive training to develop a consistent vocabulary to describe the taste attributes of the sweeteners and to standardize their use of intensity scales.[8] Reference standards for different taste attributes and intensities are crucial for calibration.
Sample Preparation and Presentation
-
Solutions: Isomers should be dissolved in purified, taste-free water at various concentrations. For α-aspartame, concentrations can be prepared to be equi-sweet with known concentrations of sucrose solutions. For β-aspartame, a range of concentrations should be prepared to evaluate the dose-response of bitterness.
-
Presentation: Samples should be presented to panelists in a randomized and blind manner to avoid bias.[8] Samples are typically served at a controlled temperature in uniform containers.
Sensory Evaluation Method
A quantitative descriptive analysis (QDA) method is suitable for this type of comparison.
-
Attribute Generation: During training sessions, panelists collaboratively develop a list of sensory attributes that describe the taste and aftertaste of the samples (e.g., sweet, bitter, metallic, chemical, lingering sweetness).
-
Intensity Rating: Panelists individually rate the intensity of each attribute for each sample on a line scale (e.g., a 15-cm line scale anchored with "none" and "very intense").
-
Data Collection: Data is collected in individual booths under controlled conditions to minimize distractions.[9]
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the intensity of each attribute between the two isomers.
Conclusion
The taste profiles of α-aspartame and β-aspartame offer a clear demonstration of the critical role of stereochemistry in molecular function and sensory perception. While α-aspartame provides a potent, sugar-like sweetness, its isomer, β-aspartame, is characterized by a bitter and non-sweet taste. For researchers and professionals in fields where taste is a critical factor, understanding these differences and the methodologies to quantify them is essential for product development, quality control, and further research into the mechanisms of taste perception. Further investigation into the specific bitter taste receptors for β-aspartame and quantitative sensory data on its bitterness would provide a more complete understanding of this intriguing pair of isomers.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Sensory evaluation of mixtures of maltitol or aspartame, sucrose and an orange aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. byarcadia.org [byarcadia.org]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 9. dlg.org [dlg.org]
Aspartame vs. Beta-Aspartame: A Comparative Toxicity Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of aspartame (B1666099) and its degradation product, beta-aspartame. The information is supported by available experimental data to facilitate informed assessment.
Aspartame, a widely used artificial sweetener, can degrade into several byproducts under certain conditions of pH and temperature, including the isomeric form, this compound. While the toxicity of aspartame and its primary metabolites—aspartic acid, phenylalanine, and methanol—has been extensively studied, specific toxicological data for this compound is less comprehensive. This guide synthesizes the available scientific literature to draw a comparative analysis.
Executive Summary of Comparative Toxicity
Current scientific evidence suggests that both aspartame and this compound exhibit low acute oral toxicity. The primary toxicity concerns associated with aspartame revolve around its metabolic byproducts, particularly in individuals with phenylketonuria (PKU). While direct comparative studies on the chronic toxicity, cytotoxicity, and genotoxicity of aspartame and this compound are limited, this guide presents the existing data for each compound individually to facilitate a comparative assessment.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of aspartame and this compound. It is important to note the significant gap in the literature regarding the specific toxicity of this compound.
Table 1: Acute Oral Toxicity - LD50 Values
| Compound | Test Animal | LD50 (Median Lethal Dose) | Citation |
| Aspartame | Rat | > 10,000 mg/kg | [1] |
| Aspartame | Mouse | > 10,000 mg/kg | [1] |
| This compound | Rat, Mouse | > 5,000 mg/kg | [2] |
Table 2: In Vitro Cytotoxicity Data for Aspartame
| Assay | Cell Line | Concentration | Effect | Citation |
| MTT Assay | Human blood cells | > 25 mg/L | Significant decrease in cell viability | [3] |
| MTT Assay | Caco-2 cells | Not specified | Cytotoxic effects observed | [4] |
| LDH Release Assay | Human blood cells | Not specified | Increased LDH release with concentration | [3] |
| LDH Release Assay | Cerebral granular neurons | Not specified | Concentration-dependent cell damage | [3] |
No specific in vitro cytotoxicity data for this compound was identified in the reviewed literature.
Table 3: In Vitro Genotoxicity Data for Aspartame
| Assay | Cell Line/System | Concentration | Effect | Citation |
| Comet Assay | Mouse bone marrow cells | 7, 14, 28, and 35 mg/kg bw | Increased DNA damage | [5] |
| Comet Assay | HL-60 cells | Not specified | Induced DNA damage | [6] |
| Chromosomal Aberration | Human lymphocytes | 500, 1000, and 2000 µg/mL | Induced chromosomal aberrations | [3] |
No specific in vitro genotoxicity data for this compound was identified in the reviewed literature.
Metabolic Pathways and Degradation
The metabolic fate of aspartame is a key factor in its toxicological assessment. Upon ingestion, aspartame is rapidly and completely hydrolyzed in the small intestine into its constituent parts. This compound is primarily formed from aspartame in aqueous solutions, particularly at neutral or alkaline pH.
Caption: Metabolic fate of Aspartame and its relation to this compound.
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[7]
-
Compound Treatment: Prepare various concentrations of the test compound (aspartame or this compound) in culture medium. Remove the old medium and add 100 µL of the compound solutions. Include a vehicle control.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Express cell viability as a percentage of the control group.
Caption: Workflow for the MTT cell viability assay.
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add 100 µL of LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) to each well of the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Caption: Workflow for the LDH cytotoxicity assay.
Genotoxicity Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in tail).[5]
Caption: Workflow for the Comet genotoxicity assay.
Discussion and Conclusion
The available data indicates that both aspartame and this compound have a low order of acute oral toxicity. The primary toxicological concerns for aspartame are linked to its metabolites, which are also common dietary components. For this compound, there is a notable lack of specific in vitro cytotoxicity and genotoxicity data, making a direct comparison with aspartame in these areas challenging. The provided experimental protocols can serve as a foundation for researchers wishing to conduct direct comparative studies to fill this knowledge gap. Future research should focus on the direct comparative toxicological evaluation of aspartame and this compound, particularly concerning chronic exposure and potential endocrine-disrupting effects.
References
- 1. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Aspartame Assay Kit for measurement and analysis of Aspartame | Megazyme [megazyme.com]
- 3. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener aspartame on cultured human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity testing of low-calorie sweeteners: aspartame, acesulfame-K, and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological and Nutraceutical Screening Assays of Some Artificial Sweeteners [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Neuroactive Properties of Alpha- and Beta-Aspartame
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the neuroactive properties of α-aspartame and its isomer, β-aspartame. This document synthesizes available experimental data to elucidate the distinct neurophysiological effects of these two compounds.
Aspartame (B1666099), a widely consumed artificial sweetener, exists as two diastereomers: α-L-aspartyl-L-phenylalanine methyl ester (α-aspartame) and β-L-aspartyl-L-phenylalanine methyl ester (β-aspartame). While structurally similar, these isomers exhibit notable differences in their interaction with biological systems, particularly concerning taste perception and potential neuroactivity. This guide explores these differences, presenting available data on their mechanisms of action and physiological consequences.
Quantitative Data Summary
A direct quantitative comparison of the broader neuroactivity of α- and β-aspartame is limited in publicly available research. The primary distinction lies in their taste profiles, which is a form of neurosensory interaction. Alpha-aspartame is intensely sweet, whereas β-aspartame is reported to be bitter. This fundamental difference suggests divergent interactions with taste receptors. Data on other neuroactive parameters for β-aspartame, such as receptor binding affinities for neuronal receptors and effects on neurotransmitter systems, are not well-documented in the literature.
| Parameter | α-Aspartame | β-Aspartame | Source |
| Taste Profile | Sweet | Bitter | [1] |
| Primary Taste Receptor Interaction | Binds to the T1R2/T1R3 heterodimer G protein-coupled receptor.[2] | Presumed to interact with bitter taste receptors (T2Rs). | Inferred from taste profile |
| Metabolism | Hydrolyzed in the small intestine to aspartic acid, phenylalanine, and methanol.[3][4] | Not extensively studied, but likely undergoes hydrolysis. | |
| Reported Neurophysiological Effects | Can elevate plasma levels of phenylalanine and aspartic acid, potentially affecting neurotransmitter synthesis (dopamine, norepinephrine, serotonin).[5][6] May act as a chemical stressor by increasing plasma cortisol levels.[5] | No specific neurophysiological effects beyond taste have been documented in available literature. |
Note: The lack of quantitative data for β-aspartame in several categories highlights a significant gap in the current scientific literature.
Signaling Pathways and Experimental Workflows
To visualize the known mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Signaling Pathway of α-Aspartame Metabolism and Neurotransmitter Interaction
Caption: Metabolic pathway of α-aspartame and its influence on neurotransmitter synthesis.
Experimental Workflow for Comparative Taste Receptor Analysis
Caption: Workflow for comparing the activation of taste receptors by aspartame isomers.
Detailed Experimental Protocols
While specific comparative protocols for α- and β-aspartame neuroactivity are scarce, the following methodologies are standard for assessing the types of neurophysiological effects discussed.
Protocol 1: Competitive Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity of a ligand (e.g., α- or β-aspartame) to a specific neuronal receptor.
1. Materials:
- Radiolabeled ligand known to bind to the target receptor.
- Unlabeled competitor ligands (α- and β-aspartame).
- Membrane preparation from cells or tissues expressing the target receptor.
- Assay buffer (e.g., Tris-HCl with appropriate ions).
- Scintillation fluid and vials.
- Filtration apparatus.
2. Procedure:
- Prepare serial dilutions of the unlabeled competitor ligands (α- and β-aspartame).
- In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
- Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
- Calculate the equilibrium dissociation constant (Ki) for each competitor using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neurotransmitter Release Assay
This protocol measures the effect of α- and β-aspartame on the release of neurotransmitters from cultured neurons or brain slices.
1. Materials:
- Primary neuronal cultures or acute brain slices.
- Physiological salt solution (e.g., Krebs-Ringer buffer).
- High-potassium solution to induce depolarization.
- α- and β-aspartame solutions.
- High-performance liquid chromatography (HPLC) system with electrochemical detection for neurotransmitter quantification.
2. Procedure:
- Pre-incubate the neuronal preparation with the physiological salt solution.
- Expose the preparation to different concentrations of α- or β-aspartame for a defined period.
- Stimulate neurotransmitter release by brief exposure to a high-potassium solution.
- Collect the superfusate at different time points before, during, and after stimulation.
- Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the collected samples using HPLC.
3. Data Analysis:
- Quantify the amount of neurotransmitter released in each sample.
- Compare the amount of neurotransmitter released in the presence of different concentrations of α- and β-aspartame to the control (vehicle-treated) condition.
- Determine if the compounds potentiate or inhibit basal and stimulated neurotransmitter release.
Conclusion
The available evidence clearly demonstrates a difference in the neuroactivity of α- and β-aspartame, at least at the level of the peripheral nervous system involved in taste perception. Alpha-aspartame is a potent sweetener, while β-aspartame is bitter. The neuroactivity of α-aspartame extends to the central nervous system through its metabolites, which can influence neurotransmitter synthesis.[5][6] However, a significant knowledge gap exists regarding the broader neurophysiological effects of β-aspartame. Further research employing the experimental protocols outlined above is necessary to fully characterize and compare the neuroactivity of these two isomers, which could have implications for their safety and potential therapeutic applications.
References
- 1. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurobehavioral Effects of Aspartame Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurophysiological symptoms and aspartame: What is the connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijoir.gov.iq [ijoir.gov.iq]
The Bitter Truth: A Comparative Sensory Evaluation of Beta-Aspartame's Bitterness
For researchers, scientists, and drug development professionals, understanding the nuanced taste profiles of artificial sweeteners is paramount. While alpha-aspartame is renowned for its sugar-like sweetness, its isomer, beta-aspartame, is primarily known as a bitter-tasting byproduct of aspartame (B1666099) synthesis.[1] This guide provides a comparative sensory evaluation of the bitterness associated with aspartame, placing it in context with other sweeteners and detailing the experimental protocols and biological pathways that govern this perception.
Quantitative Comparison of Sweetener Bitterness
Table 1: Mean Bitterness Intensity Ratings of Various Sweeteners
| Sweetener | Concentration (%) | Mean Bitter Taste Rating (±SD) |
| Aspartame | 0.018 | 0.11 (±0.18) |
| 0.025 | 0.19 (±0.29) | |
| 0.0325 | 0.29 (±0.32) | |
| 0.05 | 0.28 (±0.37) | |
| 0.06 | 0.57 (±0.78) | |
| 0.075 | 0.10 (±0.30) | |
| 0.09 | 0.41 (±0.43) | |
| Acesulfame-K | 0.015 | 0.63 (±0.58) |
| 0.25 | 0.95 (±0.78) | |
| 0.44 | 1.25 (±0.59) | |
| 0.6 | 1.25 (±0.75) | |
| 0.8 | 1.35 (±1.04) | |
| Sodium Saccharin | 0.0072 | 1.05 (±1.45) |
| 0.012 | 1.20 (±1.32) | |
| 0.02 | 1.70 (±1.79) | |
| 0.03 | 2.50 (±2.21) | |
| 0.05 | 3.50 (±2.55) | |
| Sucralose | 0.0048 | 0.37 (±0.40) |
| 0.012 | 0.54 (±0.48) | |
| 0.03 | 0.51 (±0.55) | |
| 0.06 | 0.56 (±0.68) | |
| 0.12 | 0.85 (±0.81) | |
| Sucrose (B13894) | 3 | 0.23 (±0.31) |
| 5 | 0.10 (±0.30) | |
| 8 | 0.10 (±0.20) | |
| 12 | 0.00 (±0.00) | |
| 16 | 0.00 (±0.00) | |
| Data sourced from Schiffman et al. (1995). Bitterness intensity was rated on a scale where higher numbers indicate greater bitterness. |
Experimental Protocols for Sensory Evaluation
The quantitative assessment of bitterness relies on standardized and rigorous sensory evaluation protocols. These methodologies are designed to minimize bias and produce reliable, reproducible data. Below are detailed descriptions of key experimental methods used in the sensory analysis of sweeteners.
Quantitative Descriptive Analysis (QDA®)
Quantitative Descriptive Analysis (QDA®) is a method used to identify and quantify the sensory attributes of a product.[2]
-
Panelist Selection and Training: A panel of 10-12 individuals is typically selected based on their sensory acuity and ability to verbalize perceptions.[2] Panelists undergo extensive training to develop a consensus vocabulary to describe the sensory attributes of the sweeteners being tested. They are trained to use a line scale for rating the intensity of each attribute.[2]
-
Sample Preparation: Sweetener solutions are prepared in deionized or purified water at various concentrations.[3] Samples are coded with random three-digit numbers to prevent bias and are presented at a controlled temperature.[3]
-
Evaluation Procedure: Panelists evaluate the samples in individual booths to avoid influencing one another.[2] They are typically provided with a reference sample (e.g., a sucrose solution for sweetness) to anchor their judgments. For bitterness evaluation, standard bitter compounds like quinine (B1679958) hydrochloride may be used as references. Panelists rate the intensity of each sensory attribute (e.g., sweet, bitter, metallic, aftertaste) on an unstructured line scale (typically 100 mm).[3] The mouth is rinsed with purified water between samples to minimize carry-over effects.[3]
-
Data Analysis: The intensity ratings from the line scales are converted to numerical data. Statistical analyses, such as Analysis of Variance (ANOVA), are used to determine significant differences in sensory attributes among the sweeteners.[4]
Time-Intensity (T-I) Analysis
Time-Intensity (T-I) analysis is a dynamic method used to measure the intensity of a specific sensory attribute over time.[5] This is particularly useful for characterizing the onset, maximum intensity, and duration of bitterness and any lingering aftertaste.
-
Procedure: Panelists are trained to use a computerized system to continuously record the perceived intensity of a single attribute (e.g., bitterness) from the moment of sample ingestion until the sensation disappears.[5] The panelist moves a cursor along a line scale on the screen to correspond with the perceived intensity.
-
Data Acquisition: The software records the intensity rating at regular intervals (e.g., every second) over a set period (e.g., 2 minutes).[4]
-
Data Analysis: The collected data is used to generate time-intensity curves. Key parameters extracted from these curves include:
-
Imax: Maximum intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
AUC: Area under the curve, representing the total magnitude of the sensation.
-
Signaling Pathways for Sweet and Bitter Taste
The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) located on the surface of taste receptor cells within taste buds.
Caption: Simplified signaling pathways for sweet and bitter taste perception.
Sweet taste is primarily mediated by the T1R2/T1R3 heterodimeric receptor, while bitter taste is detected by a family of approximately 25 different TAS2R receptors. Despite the different initial receptors, the downstream signaling cascade for both sweet and bitter tastes shares common elements. Activation of the G-protein (predominantly gustducin) leads to the activation of phospholipase C-beta2 (PLCβ2). PLCβ2 generates inositol (B14025) triphosphate (IP3), which triggers the release of intracellular calcium (Ca2+). This increase in Ca2+ activates the TRPM5 ion channel, leading to cell depolarization and the release of ATP as a neurotransmitter, which in turn signals to the brain.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for a sensory evaluation experiment designed to compare the bitterness of different sweeteners.
References
Understanding Beta-Aspartame Cross-Reactivity in Aspartame Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aspartame (B1666099), a widely utilized artificial sweetener, is known to degrade under certain storage conditions, such as prolonged exposure to high temperatures or non-neutral pH. One of the key degradation products is its isomeric form, beta-aspartame (β-aspartame). While structurally similar to the parent molecule, alpha-aspartame (α-aspartame), the presence of β-aspartame can pose a significant analytical challenge, particularly in immunoassays designed for the specific detection of aspartame. This guide provides a comparative overview of the potential cross-reactivity of β-aspartame in aspartame immunoassays, offering insights into experimental validation and data interpretation.
The Challenge of Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to a target analyte. However, antibodies can sometimes bind to structurally related molecules, a phenomenon known as cross-reactivity. In the context of aspartame analysis, antibodies raised against α-aspartame may also recognize and bind to β-aspartame, leading to inaccurate quantification of the active sweetener. The degree of this cross-reactivity is a critical performance characteristic of any aspartame immunoassay.
Comparative Performance of Aspartame Immunoassays
While specific cross-reactivity data for β-aspartame is not always readily available in the product literature for all commercial immunoassay kits, it is a critical parameter to evaluate. The following table provides a hypothetical comparison of different aspartame immunoassay kits to illustrate how such data should be presented and interpreted.
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual performance data from any specific commercially available kit. Researchers should always validate the cross-reactivity of any immunoassay with their specific samples and standards.
| Immunoassay Kit | Assay Format | Reported α-Aspartame Sensitivity (ng/mL) | Hypothetical % Cross-Reactivity with β-Aspartame | Hypothetical % Cross-Reactivity with DKP * | Hypothetical % Cross-Reactivity with Phenylalanine |
| ImmunoAssay Kit A | Competitive ELISA | 0.5 | < 1% | < 0.1% | < 0.1% |
| ImmunoAssay Kit B | Competitive ELISA | 1.0 | 5% | < 0.5% | < 0.1% |
| Rapid Test Strip C | Lateral Flow Immunoassay | 10 | 15% | < 1% | < 0.5% |
DKP: Diketopiperazine, another degradation product of aspartame.
Interpretation of the Data:
-
A lower percentage of cross-reactivity with β-aspartame indicates a more specific and reliable assay for the quantification of α-aspartame.
-
High cross-reactivity can lead to an overestimation of the aspartame concentration in samples where degradation has occurred.
-
For quality control and stability studies of products containing aspartame, an immunoassay with minimal cross-reactivity to its degradation products is essential.
Experimental Protocols
To accurately determine the cross-reactivity of β-aspartame in an aspartame immunoassay, a well-defined experimental protocol is required. The following is a detailed methodology for a competitive ELISA, a common format for small molecule quantification.
Protocol: Determination of this compound Cross-Reactivity in a Competitive ELISA
1. Objective:
To quantify the percentage of cross-reactivity of β-aspartame with the antibodies used in an α-aspartame competitive ELISA.
2. Materials:
-
Aspartame (α-aspartame) standard
-
This compound standard
-
Aspartame-specific antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
3. Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the aspartame-specific primary antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Standard and Cross-Reactant Preparation:
-
Prepare a serial dilution of the α-aspartame standard to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare a serial dilution of the β-aspartame standard over a similar or broader concentration range.
-
-
Competitive Reaction:
-
Add the α-aspartame standards to a set of wells.
-
Add the β-aspartame standards to another set of wells.
-
Add a constant, predetermined amount of enzyme-conjugated aspartame to all wells. This will compete with the free aspartame (or β-aspartame) for binding to the coated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
4. Data Analysis:
-
Standard Curve: Plot the absorbance values against the concentration of the α-aspartame standards to generate a standard curve. The 50% inhibition concentration (IC50) for α-aspartame is the concentration that gives a response halfway between the maximum and minimum signals.
-
Cross-Reactivity Curve: Plot the absorbance values against the concentration of the β-aspartame standards to generate a cross-reactivity curve. Determine the IC50 for β-aspartame.
-
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of α-aspartame / IC50 of β-aspartame) x 100
Visualizing Key Concepts
To better understand the principles discussed, the following diagrams illustrate the chemical structures, the immunoassay principle, and a logical workflow for assessing cross-reactivity.
Caption: Chemical structures of alpha-aspartame and this compound.
Caption: Principle of a competitive immunoassay for aspartame.
A Comparative Guide: HPLC vs. Capillary Electrophoresis for β-Aspartame Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of β-aspartame, a major degradation product of the artificial sweetener aspartame (B1666099), is critical for ensuring product quality, stability, and safety. Both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for β-aspartame analysis, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The selection of an analytical technique hinges on a variety of factors, including sensitivity, speed, resolution, and the complexity of the sample matrix. The following table summarizes the quantitative performance of HPLC and CE for the analysis of aspartame and its related compounds, including β-aspartame.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.16 - 1.09 µg/mL[1][2] | 3.3 - 6.4 mg/L[3] |
| Limit of Quantification (LOQ) | 4 ng[4] | Not explicitly stated in reviewed literature |
| Linearity (r²) | > 0.999[2][5] | > 0.9972[3] |
| Analysis Time | 7 - 12 minutes[1][6] | < 1 minute[3] |
| Recovery | 96.1 - 105.0%[7][8] | 91 - 117%[3] |
| Precision (RSD%) | < 2%[2][7] | 1.0 - 9.1%[9] |
Delving into the Methodologies
The effectiveness of any analytical method is deeply rooted in its experimental protocol. Below are detailed methodologies for both HPLC and CE, extracted from peer-reviewed literature, for the analysis of aspartame and its degradation products.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a well-established and widely used technique for the analysis of non-volatile and thermally labile compounds. A common approach for β-aspartame analysis involves reversed-phase chromatography coupled with UV detection.
Sample Preparation: For liquid samples such as beverages, simple dilution with water followed by filtration through a 0.45 µm syringe filter is often sufficient.[10] For more complex matrices, a Carrez clarification or solid-phase extraction (SPE) may be necessary to remove interfering substances.[7][8][11]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used.[7][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.0125M KH₂PO₄ at pH 3.5 or 0.02M sodium acetate (B1210297) buffer at pH 5.4) and an organic modifier like acetonitrile (B52724).[2][7][8] The composition can be isocratic or a gradient. For instance, a gradient of acetonitrile in 0.1% formic acid in water can be employed.[1]
-
Flow Rate: A flow rate of around 0.2 to 1.0 mL/min is common.[1][2]
-
Detection: UV detection at 214 nm or 220 nm is typically used for quantification.[2][7][8]
Capillary Electrophoresis (CE) Protocol
Capillary Electrophoresis offers high separation efficiency and short analysis times, making it an attractive alternative to HPLC. Capillary Zone Electrophoresis (CZE) is the most common mode for this application.
Sample Preparation: Similar to HPLC, liquid samples are typically diluted and filtered. Hydrodynamic injection is a common method for introducing the sample into the capillary.[3]
Electrophoretic Conditions:
-
Capillary: A fused silica (B1680970) capillary is standard.[3]
-
Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation. Buffers at different pH values are used to control the charge of the analytes. For example, run buffers at pH 9.35 and pH 2.70 have been used to separate aspartame and its degradation products.[9] A buffer composed of 45 mmol/L 2-amino-2-(hydroxymethyl)-1,3-propanediol and 15 mmol/L benzoic acid at pH 8.4 has also been reported.[3]
-
Voltage: A high voltage, such as -30 kV, is applied across the capillary to drive the separation.[3]
-
Detection: UV detection at a wavelength of 220 nm is commonly employed.[3]
Visualizing the Workflow and Comparison
To better understand the processes and the key decision points in choosing between HPLC and CE, the following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.
Conclusion: Making the Right Choice
Both HPLC and CE are viable techniques for the analysis of β-aspartame. The choice between them depends on the specific requirements of the analysis.
-
HPLC is the method of choice when high precision, robustness, and sensitivity are paramount, particularly in complex sample matrices. Its well-established protocols and versatility make it a reliable workhorse in many quality control laboratories.[7][8]
-
Capillary Electrophoresis excels in applications where speed and low solvent consumption are critical.[12] Its ability to perform separations in under a minute makes it ideal for high-throughput screening.[3] However, careful consideration must be given to its potentially lower sensitivity and precision compared to HPLC.[3][9]
For drug development professionals and researchers, a thorough evaluation of the analytical needs, sample throughput requirements, and available instrumentation will guide the selection of the most appropriate technique for accurate and reliable β-aspartame quantification.
References
- 1. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Sub-minute method for simultaneous determination of aspartame, cyclamate, acesulfame-K and saccharin in food and pharmaceutical samples by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]
- 6. waters.com [waters.com]
- 7. Determination of aspartame and its major decomposition products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of aspartame and its degradation and epimerization products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youngin.com [youngin.com]
- 12. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an analytical method for beta-aspartame using a certified reference material
For researchers, scientists, and drug development professionals, the accurate quantification of beta-aspartame, a major degradation product of the artificial sweetener aspartame (B1666099), is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of analytical methods for the validation of this compound analysis, with a focus on the use of certified reference materials (CRMs).
The Role of Certified Reference Materials
A Certified Reference Material (CRM) is a highly characterized and stable material with a certified property value, used to calibrate analytical instruments, validate methods, and assess the performance of laboratories.[1] In the context of this compound analysis, a CRM provides a known concentration of the analyte, enabling the accurate assessment of method performance parameters such as accuracy, precision, and linearity. Several suppliers offer aspartame pharmaceutical secondary standards and certified reference materials.[2][3][4][5][6][7][8]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of aspartame and its related compounds due to its high resolution, sensitivity, and specificity.[9][10][11][12][13][14][15][16] However, other methods such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), kinetic spectrophotometry, and enzyme-based assays also offer viable alternatives.[6][10][15][17]
Data Presentation: Performance Characteristics
The following table summarizes the performance characteristics of various analytical methods for the determination of aspartame. While specific data for this compound is limited in publicly available literature, the presented data for the alpha-isomer provides a strong indication of the expected performance for the beta-isomer due to their structural similarity.
| Method | Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | Aspartame | 10 - 70 µg/mL | 98.8 - 99.3% | 0.91% | 1.09 µg/mL | Not Specified | [10][17] |
| HPLC-UV | Aspartame, Phenylalanine | 0.5 - 40 mg/L (Aspartame) | 93 - 107% | Not Specified | 0.06 mg/L (Aspartame) | Not Specified | [3] |
| HPLC-DAD | Aspartame, Acesulfame-K, Saccharin, Caffeine | 5 - 200 µg/mL | 80 - 98% | < 12% | Not Specified | 25 µg/L | [14] |
| Kinetic Spectrophotometry | Aspartame | 1 - 7 µg/mL | 98.8 - 99.3% | 1.40% | 0.101 µg/mL | Not Specified | [10][17] |
| UPLC-MS/MS | 9 Intense Sweeteners | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Enzyme Assay | Aspartame | 10 - 150 µg per assay | Not Specified | Not Specified | 0.57 mg/L | Not Specified | [15] |
Note: The performance characteristics can vary depending on the specific instrument, column, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the HPLC-UV analysis of aspartame, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a synthesis of methodologies described in various studies.[10][14][17]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 15 cm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound Certified Reference Material
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium acetate (B1210297) buffer (0.02 M, pH 5.4) or other suitable buffer
-
Milli-Q water or equivalent
-
Syringe filters (0.45 µm)
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound CRM and dissolve it in the mobile phase to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-70 µg/mL).
4. Preparation of Sample Solutions:
-
The sample preparation will depend on the matrix (e.g., beverage, pharmaceutical formulation). A simple dilution with the mobile phase followed by filtration is often sufficient for liquid samples.[18]
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and sodium acetate buffer (e.g., 15:85 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
6. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Perform recovery studies by spiking a sample matrix with known concentrations of the this compound CRM at different levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of an analytical method for this compound.
Caption: Workflow for analytical method validation.
Logical Relationship of Validation Parameters
The following diagram illustrates the relationship between the core validation parameters.
Caption: Interrelation of key validation parameters.
References
- 1. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 2. britiscientific.com [britiscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hsa.gov.sg [hsa.gov.sg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the selected methods of determining aspartame content in sweeteners | Polish Society of Food Technologists [journal.pttz.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. A comparison of an aspartame assay and its impurities on three formats of Thermo Scientific Acclaim 120 C18 columns - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 14. curresweb.com [curresweb.com]
- 15. Aspartame Assay Kit for measurement and analysis of Aspartame | Megazyme [megazyme.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] A comparative study for the Determination of aspartame in pharmaceutical preparations by Kinetic Spectrophotometric and Reverse Phase-High Performance Liquid Chromatography methods. | Semantic Scholar [semanticscholar.org]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
Inter-laboratory Comparison of Beta-Aspartame Quantification Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of beta-aspartame, a major degradation product of the artificial sweetener aspartame (B1666099). The objective is to offer a comparative overview of method performance to aid researchers and quality control analysts in selecting the most appropriate technique for their specific needs. The information presented is synthesized from various independent validation studies.
Data Summary: A Comparative Analysis of Quantification Methods
The performance of different analytical methods for this compound quantification varies significantly in terms of sensitivity, precision, and accuracy. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. Other methods include spectrophotometry and titrimetry.[1][2] The following table summarizes the key performance parameters reported in various studies.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV | Aspartame | 3.2 µg/mL | 9.2 µg/mL | 0.99801 | ~97% | 3-11% |
| HPLC-UV (with derivatization) | Aspartame | 1 ng | 4 ng | 0.9998 | >97% | Not Reported |
| LC-MS/MS | Aspartame and other sweeteners | 0.002 - 0.014 mg/L | 0.005 - 0.048 mg/L | ≥ 0.99 | 60-126% | 0.6-26.4% |
| Spectrophotometry | Aspartame | 7.5 µg (Ninhydrin) | Not Reported | Not Reported | ~97% | 5-17% |
| Titrimetry | Aspartame | Not Reported | Not Reported | Not Reported | Not Reported | Characterized as one of the most precise methods |
| FT-Raman Spectroscopy | Aspartame | 0.17 mg/mL | 0.56 mg/mL | 0.977 | 81-95% | 7.3% (average) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each quantification approach. Below are generalized protocols for the most commonly employed methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of aspartame and its degradation products in various matrices, including soft drinks and pharmaceutical formulations.[1][3][4]
Sample Preparation (for Beverages):
-
Degas the sample using an ultrasonic bath for approximately 15 minutes to remove dissolved carbon dioxide.[4]
-
For solid samples, accurately weigh and dissolve in deionized water.[4]
-
Dilute the sample with an appropriate solvent, often the mobile phase, to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[4]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol.[5] For example, a mixture of water and acetonitrile (80:20) can be used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is commonly performed at a wavelength of 208 nm or 217 nm.[1][4]
-
Injection Volume: 20 µL is a common injection volume.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level quantification and analysis in complex matrices.[6][7][8]
Sample Preparation:
-
For liquid samples like beverages, a simple dilution with the initial mobile phase is often sufficient.[8]
-
For more complex matrices like plasma or milk, protein precipitation is a common sample preparation step.[6]
-
Centrifuge the sample after precipitation and collect the supernatant.
-
Further dilution may be necessary before injection.
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography is typically employed.[6]
-
Mass Spectrometry:
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for sample preparation and analysis.
Caption: General workflow for this compound quantification using HPLC-UV.
Caption: General workflow for this compound quantification using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the selected methods of determining aspartame content in sweeteners | Polish Society of Food Technologists [journal.pttz.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. shimadzu.com [shimadzu.com]
A Comparative Analysis of the Biological Effects of Beta-Aspartame and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of beta-aspartame versus its primary degradation products: beta-aspartyl-phenylalanine, methanol (B129727), and phenylalanine. The information is compiled from various scientific studies to assist researchers and professionals in understanding the distinct and overlapping physiological impacts of these compounds.
Executive Summary
This compound, a non-caloric artificial sweetener, undergoes degradation in the gastrointestinal tract and upon storage into several byproducts. While this compound itself is considered to have limited direct biological activity beyond interacting with sweet taste receptors, its degradation products are metabolically active and have been the subject of extensive research regarding their potential health effects. This guide synthesizes quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the relevant metabolic and signaling pathways to provide a comprehensive comparative overview.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, comparing the cytotoxic and in vivo effects of this compound and its degradation products.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Aspartame (B1666099) | Human Lymphocytes | MTT | IC50 | 287.342 mg/L | [1] |
| HL-60 | Trypan Blue | IC50 | 0.8 mM | [2] | |
| HeLa | SRB Assay | Cell Viability | Significant alteration at higher concentrations | [3] | |
| Caco-2 | MTT | Cell Viability | No significant decrease at tested concentrations | [4] | |
| Phenylalanine | Caco-2 | MTT | Cell Viability | No significant decrease at tested concentrations | [4] |
| Aspartic Acid | Caco-2 | MTT | Cell Viability | No significant decrease at tested concentrations | [4] |
| Methanol | Rat Thymocytes | Cytotoxicity Assay | - | Cytotoxic effects observed | [5] |
| Diketopiperazine (DKP) | Caco-2 | MTT | Cell Viability | No significant decrease at tested concentrations | [4] |
Table 2: In Vivo Effects on Plasma Metabolite Levels in Humans
| Compound Administered | Dose | Subject Group | Peak Plasma Methanol | Peak Plasma Phenylalanine | Citation |
| Aspartame | 34 mg/kg | Normal Adults | Below detection (0.4 mg/dl) | - | [6] |
| 100 mg/kg | Normal Adults | 1.27 +/- 0.48 mg/dl | - | [6] | |
| 150 mg/kg | Normal Adults | 2.14 +/- 0.35 mg/dl | - | [6] | |
| 200 mg/kg | Normal Adults | 2.58 +/- 0.78 mg/dl | - | [6] | |
| 34 mg/kg | 1-year-old Infants | Below detection (0.35 mg/dl) | - | [7] | |
| 50 mg/kg | 1-year-old Infants | 0.30 +/- 0.10 mg/100 ml | - | [7] | |
| 100 mg/kg | 1-year-old Infants | 1.02 +/- 0.28 mg/ml | - | [7][8] | |
| 600 mg (single serving) | Normal Adults | Remained within normal limits | Increased 1.41-2.35 µmol/dL above baseline | [6] |
Table 3: Neurobehavioral Effects in Rodent Models
| Compound Administered | Dose | Animal Model | Behavioral Test | Observed Effect | Citation |
| Aspartame | 75 mg/kg/day & 125 mg/kg/day | Wistar Rats | Elevated Plus-Maze | Increased anxiety-like behavior | [9] |
| 3 mg/kg/day | Sprague-Dawley Rats | Passive Avoidance Learning | Impaired performance | [10] | |
| 500 mg/kg/day | Male Albino Rats | Open Field Test | Reduced locomotor activity | [11] | |
| 176, 352, 704 mg/kg (intraperitoneal) | Rats | Conditioned Taste Aversion | Mild to strong aversion | [12] | |
| 176, 352, 704 mg/kg (intragastric) | Rats | Conditioned Taste Aversion | No aversion | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Treatment with this compound and Degradation Products:
-
Prepare stock solutions of this compound and its degradation products (beta-aspartyl-phenylalanine, methanol, phenylalanine) in a suitable solvent (e.g., sterile PBS or culture medium).
-
Perform serial dilutions to obtain the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of the prepared solutions of the test compounds. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Following the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Neurobehavioral Assessment in Rodents (Open Field Test)
The Open Field Test is used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.
-
Apparatus:
-
A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The floor is divided into a grid of equal squares. For rats, a common size is a 100 cm x 100 cm box with 40 cm high walls.[3]
-
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the test.
-
Gently place a single rat in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period, typically 5 to 10 minutes.
-
Record the animal's behavior using a video camera mounted above the arena.
-
Between each trial, thoroughly clean the arena with a 70% ethanol (B145695) solution to remove any olfactory cues from the previous animal.
-
-
Parameters Measured:
-
Locomotor Activity: The number of grid lines crossed with all four paws.[11]
-
Rearing: The number of times the animal stands on its hind legs.
-
Grooming: The duration of self-grooming behavior.
-
Center Time vs. Periphery Time: The amount of time spent in the central squares versus the peripheral squares. Increased time in the periphery is often interpreted as an indicator of anxiety.
-
Fecal Boluses: The number of fecal pellets produced during the test, which can be a measure of stress.[3]
-
-
Data Analysis:
-
The recorded videos are scored manually or using automated tracking software.
-
The data for each parameter are compared between the control group and the groups treated with this compound or its degradation products using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways associated with this compound and its degradation products.
Conclusion
The biological effects of this compound are primarily attributable to its degradation products rather than the parent molecule itself. While this compound's main direct effect is the stimulation of sweet taste receptors, its metabolites—beta-aspartyl-phenylalanine, methanol, and phenylalanine—are integrated into various physiological pathways. Phenylalanine is a precursor to important neurotransmitters, but at high concentrations, it can be neurotoxic, particularly in individuals with phenylketonuria. Methanol is metabolized to formaldehyde and formic acid, which are toxic, though the levels produced from typical aspartame consumption are generally considered to be below the threshold for adverse effects. Aspartic acid can act as an excitatory neurotransmitter, with the potential for excitotoxicity at high concentrations through the activation of NMDA receptors.[15][16] The presented data and experimental protocols provide a foundation for further research into the nuanced biological impacts of this compound and its degradation products.
References
- 1. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener aspartame on cultured human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological and Nutraceutical Screening Assays of Some Artificial Sweeteners | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of repeated ingestion of aspartame-sweetened beverage on plasma amino acid, blood methanol, and blood formate concentrations in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood methanol concentrations in one-year-old infants administered graded doses of aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral and electrophysiological brain effects of aspartame on well-nourished and malnourished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of long-term effects of artificial sweeteners on rat brain: a biochemical, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral assessment of the toxicity of aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Effects of aspartame metabolites on astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurophysiological symptoms and aspartame: What is the connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Aspartame Isomers in Food Matrices: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the stability of aspartame (B1666099), with a particular focus on the formation and implications of its isomer, beta-aspartame (β-aspartame), in various food matrices. The stability of the commonly used artificial sweetener, alpha-aspartame (α-aspartame), is a critical factor for researchers, scientists, and drug development professionals, as its degradation can lead to the formation of off-taste compounds and a loss of sweetness. This document outlines the experimental data on aspartame stability under different conditions, details the methodologies for its analysis, and illustrates the degradation pathways.
Executive Summary
Alpha-aspartame, a dipeptide methyl ester, is susceptible to degradation into several byproducts, including β-aspartame, diketopiperazine (DKP), and aspartyl-phenylalanine (AP). The rate and pathway of this degradation are significantly influenced by factors such as pH, temperature, and the food matrix itself. Notably, β-aspartame is a common degradation product formed in acidic conditions typical of many beverages. While extensive data exists on the stability of α-aspartame, direct comparative studies on the intrinsic stability of β-aspartame in food systems are limited. This guide, therefore, focuses on the conditions leading to the formation of β-aspartame from α-aspartame, providing an indirect measure of their relative stability.
Degradation of Alpha-Aspartame in a Model Beverage System
A key study on the stability of aspartame in a diet soda provides quantitative insight into the formation of β-aspartame over time. After 50 weeks of storage at room temperature, a significant portion of the initial α-aspartame had degraded into its various byproducts.
Table 1: Degradation of α-Aspartame in a Diet Soda after 50 Weeks at Room Temperature
| Degradation Product | Percentage of Initial α-Aspartame |
| α-Aspartyl-Phenylalanine (α-AP) | 20% |
| β-Aspartyl-Phenylalanine (β-AP) and β-Aspartame | 15% |
| Diketopiperazine (DKP) | 20% |
Source: Data compiled from a study on aspartame stability in soft drinks.[1]
Factors Influencing Aspartame Stability
The stability of aspartame is not uniform across all food matrices and is highly dependent on the physicochemical environment.
Table 2: Influence of pH and Temperature on α-Aspartame Stability
| Condition | Food Matrix Examples | Stability of α-Aspartame | Key Degradation Products |
| Acidic pH (3-5) | Carbonated beverages, fruit juices | Reasonably stable, with a half-life of nearly 300 days at pH 4.3 at room temperature.[2] Degradation is accelerated by increased temperature. | β-Aspartame, Aspartyl-phenylalanine (AP) |
| Neutral pH (~7) | Dairy products, some prepared foods | Significantly less stable, with a half-life of only a few days at room temperature.[2] | Diketopiperazine (DKP) |
| Elevated Temperature | Baked goods, pasteurized products | Prone to rapid degradation. Encapsulation in fats or maltodextrin (B1146171) can improve stability to some extent.[2] Not recommended as a sweetener in products requiring high-temperature processing. | Diketopiperazine (DKP), Aspartyl-phenylalanine (AP) |
Experimental Protocols
Accurate quantification of aspartame and its degradation products is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
Protocol: Quantification of Aspartame and its Degradation Products by HPLC
1. Objective: To separate and quantify α-aspartame, β-aspartame, diketopiperazine (DKP), and aspartyl-phenylalanine (AP) in a liquid food matrix.
2. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer for pH adjustment
-
Standards of α-aspartame, β-aspartame, DKP, and AP
-
Sample filtration units (0.45 µm)
3. Sample Preparation:
-
For clear liquid samples such as carbonated beverages, degas the sample by sonication.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) is typically used. The exact gradient will depend on the specific column and analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 20 µL
5. Calibration and Quantification:
-
Prepare a series of standard solutions of α-aspartame, β-aspartame, DKP, and AP of known concentrations.
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the prepared sample and quantify the analytes by comparing their peak areas to the calibration curves.
Aspartame Degradation Pathway
The degradation of α-aspartame proceeds through several pathways, primarily hydrolysis of the methyl ester and cyclization to form DKP. The formation of β-aspartame occurs through an intramolecular rearrangement.
Caption: Degradation pathway of α-aspartame in aqueous solutions.
Conclusion
References
A Comparative Guide to the Quantification of β-Aspartame in Commercial Aspartame Sweeteners
For researchers, scientists, and drug development professionals, ensuring the purity and stability of food additives and pharmaceutical excipients is paramount. Aspartame (B1666099), a widely used artificial sweetener, can degrade or contain isomers such as β-aspartame (β-L-aspartyl-L-phenylalanine methyl ester), which is not sweet and is considered an impurity.[1] The quantification of β-aspartame is crucial for quality control and stability studies of products containing aspartame. This guide provides a comparative overview of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) for the quantification of β-aspartame in commercial sweeteners.
Formation of β-Aspartame
β-aspartame can be formed during the chemical synthesis of aspartame, where it arises as a non-sweet isomer that requires separation and purification from the desired α-aspartame.[1] Additionally, under certain conditions of pH and temperature in aqueous solutions, α-aspartame can undergo degradation to form various products, including β-aspartame.[1]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for the separation and quantification of aspartame and its related compounds, including β-aspartame. Various HPLC methods have been developed, each with specific advantages in terms of selectivity, sensitivity, and speed. While methods simultaneously analyzing multiple artificial sweeteners are common, specific methods targeting the isomeric separation of α- and β-aspartame provide the necessary resolution for accurate quantification of this impurity.
Below is a table summarizing the performance of different HPLC methods applicable to the analysis of aspartame and its impurities.
| Method | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings & Applications |
| HPLC with Chiral Column | Chirobiotic T (Teicoplanin) | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Direct separation of α-aspartame and β-aspartame was achieved, suitable for analyzing decomposition products in bulk material and diet soft drinks. |
| Normal Phase HPLC with Pre-column Derivatization | Silica | Hexane: Ethyl Acetate (60:40, v/v), pH 4.5 | UV (332 nm) | 1 ng | 4 ng | Based on derivatization with 2,4-dinitrofluorobenzene; found to be linear in the concentration range of 20-180 ng with recovery >97%.[2] |
| Reversed-Phase HPLC-DAD | Reversed-phase C18 | Gradient of acetonitrile (B52724) and phosphate (B84403) buffer (12.5 mM, pH 3.3) | Diode Array Detector (DAD) | Not specified for β-aspartame | Not specified for β-aspartame | Simultaneous analysis of four sweeteners, two preservatives, and caffeine (B1668208) in under 9 minutes with excellent linearity (R² ≥ 0.9995) and recovery (94.1-99.2%).[3][4] |
| Reversed-Phase HPLC-UV | microC18 | Acetic acid, water, and isopropyl alcohol (pH 3.0) | UV (254 nm) | Not specified for β-aspartame | Not specified for β-aspartame | Suitable for determining aspartame in beverages and beverage mixes.[5] |
| HPLC-Tandem Mass Spectrometry (LC-MS/MS) | VP-ODS (150 mm × 2 mm, 4.6 µm) | Gradient of 0.1% formic acid in water and acetonitrile | Tandem Mass Spectrometry | 0.16–5.8 μg/L for aspartame and its degradation products | Not Specified | Highly sensitive method for the simultaneous analysis of aspartame and its degradation products in water and diet soft drinks.[6] |
| Reversed-Phase HPLC-DAD | Platicil ODS (250 mm × 4.6 mm, 5µm) | Gradient of 20 mmol/L (NH4)2SO4-acetonitrile (pH 4.4) | Diode Array Detector (DAD) | Not specified for β-aspartame | Not specified for β-aspartame | Simultaneous determination of six artificial sweeteners with a linear range of 0.4-120 mg/L and recovery rates of 85% to 107%.[7] |
| Reversed-Phase HPLC-UV/DAD | Welchrom C18 (4.6 x 250 mm, 5µm) | Potassium dihydrogen phosphate (pH 4.5) and acetonitrile (80:20 v/v) | UV/DAD (217 nm for Aspartame) | Not specified for β-aspartame | Not specified for β-aspartame | A simple and validated method for the separation and determination of Aspartame and Acesulfame-K in food products with a linearity of R² > 0.999 and recovery between 98.9-101.5%.[8] |
Experimental Protocols
A detailed methodology for a representative HPLC method for the analysis of aspartame and its related compounds is provided below. This protocol can be adapted for the specific quantification of β-aspartame, provided a suitable standard is available for calibration.
Representative HPLC Method for Aspartame and Impurities Analysis
This protocol is a composite based on common practices in the cited literature for the analysis of aspartame and its degradation products.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
Aspartame reference standard
-
β-Aspartame reference standard
-
Commercial sweetener samples
3. Preparation of Solutions
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.5 with phosphoric acid) and acetonitrile in a ratio of 88:12 (v/v).[9] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution: Accurately weigh about 25 mg of aspartame and β-aspartame reference standards and dissolve in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 5 µg/mL to 200 µg/mL.[10]
-
Sample Preparation:
-
Solid Sweeteners: Accurately weigh a portion of the commercial sweetener, dissolve it in the mobile phase, and dilute to a known volume to bring the expected aspartame concentration within the calibration range.
-
Liquid Sweeteners/Beverages: Degas carbonated beverages by sonication. Dilute the liquid sample with the mobile phase to an appropriate concentration.
-
All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm or 217 nm.[8][9] A DAD can be used to acquire spectra for peak identification.
5. Data Analysis
-
Identify the peaks of α-aspartame and β-aspartame in the chromatograms based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area against the concentration of the β-aspartame standards.
-
Quantify the amount of β-aspartame in the commercial samples using the regression equation from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of β-aspartame in commercial sweeteners using HPLC.
Caption: Workflow for β-Aspartame Quantification by HPLC.
References
- 1. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and validation of HPLC–DAD method for simultaneous analysis of sweeteners, preservatives, and caffeine in … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Reverse phase liquid chromatographic determination of aspartame in beverages and beverage mixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 7. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]
- 8. [PDF] A Validated HPLC Method for Separation and Determination Aspartame and Acesulfame-K In Food Products | Semantic Scholar [semanticscholar.org]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. curresweb.com [curresweb.com]
Isocratic vs. Gradient Elution for Aspartame Isomer Separation: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving optimal separation of stereoisomers is a critical aspect of analytical method development. This guide provides an objective comparison of isocratic and gradient elution techniques for the separation of aspartame (B1666099) isomers, supported by experimental data to aid in method selection and optimization.
Aspartame, a widely used artificial sweetener, is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. During its synthesis, diastereomeric impurities such as α-L-aspartyl-D-phenylalanine methyl ester (L,D-APM) and α-D-aspartyl-L-phenylalanine methyl ester (D,L-APM) can be formed. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have set stringent limits on the levels of these impurities in commercial aspartame.[1][2] Consequently, robust and reliable analytical methods are essential for the accurate quantification of these isomers. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, and the choice between isocratic and gradient elution is a key determinant of the method's performance.
A Head-to-Head Comparison of Elution Modes
Table 1: Comparison of Isocratic and Gradient HPLC Methods for Aspartame and Related Compounds
| Parameter | Isocratic Elution for Diastereomer Separation[1] | Representative Gradient Elution for Aspartame and Degradation Products |
| Analytes | L,D-APM and D,L-APM in L,L-APM | Aspartame and its degradation products |
| Column | L-column2 ODS (4.6 mm I.D. x 250 mm, 5 µm) | Platicil ODS (250 mm × 4.6 mm, 5µm)[3] |
| Mobile Phase | 10 mM Sodium Dihydrogen Phosphate (B84403) and 5 mM Disodium (B8443419) Hydrogen Phosphate in Water : Acetonitrile (B52724) (65:35 v/v) | A: 20 mmol/L (NH4)2SO4-acetonitrile (pH 4.4) |
| Elution Program | Isocratic | Gradient |
| Flow Rate | 0.8 mL/min | Not Specified |
| Detection | UV at 220 nm | Diode Array Detection |
| Run Time | Approximately 40 minutes | Approximately 30 minutes[3] |
| Resolution | Resolution between L,D-APM and L,L-APM: 2.00 to 2.20 | Not specified for isomers |
Experimental Protocols
Isocratic Elution for the Determination of Aspartame Diastereomers[1]
This method was developed for the specific quantification of L,D-APM and D,L-APM in bulk L,L-aspartame.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this method.
-
Column: L-column2 ODS (4.6 mm I.D. x 250 mm, 5 µm particle size).
-
Mobile Phase: A solution of 10 mM sodium dihydrogen phosphate and 5 mM disodium hydrogen phosphate in water, mixed with acetonitrile in a 65:35 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: Not specified.
-
Sample Preparation: 100 mg of the aspartame sample is dissolved in 20 mL of 10% methanol (B129727) and sonicated before injection.
Representative Gradient Elution for the Separation of Aspartame and Other Sweeteners[3]
This method is designed for the simultaneous determination of multiple artificial sweeteners, including aspartame.
-
Instrumentation: An HPLC system with a gradient pump and a diode array detector.
-
Column: Platicil ODS (250 mm × 4.6 mm, 5µm).
-
Mobile Phase: A gradient is formed using 20 mmol/L (NH4)2SO4-acetonitrile (pH 4.4). The specific gradient program is not detailed but would typically involve increasing the proportion of the organic solvent over the course of the run.
-
Flow Rate: Not specified.
-
Detection: Diode array detection.
-
Run Time: The entire separation is completed within 30 minutes.
Key Performance Differences and Considerations
Isocratic Elution:
-
Simplicity and Robustness: Isocratic methods are generally simpler to develop, transfer, and troubleshoot as the mobile phase composition remains constant. This leads to more stable baselines and better reproducibility between runs and across different HPLC systems.
-
Longer Run Times for Complex Mixtures: For samples containing compounds with a wide range of polarities, isocratic elution can lead to long retention times for strongly retained components and poor resolution for weakly retained ones. In the case of aspartame diastereomers, which have very similar structures, a carefully optimized isocratic method can provide sufficient resolution, although the run time may be longer.
-
Peak Broadening: Later-eluting peaks in isocratic separations tend to be broader, which can reduce sensitivity and resolution.
Gradient Elution:
-
Improved Resolution for Complex Samples: By gradually increasing the elution strength of the mobile phase, gradient elution can effectively separate complex mixtures of analytes with varying polarities in a shorter amount of time.
-
Sharper Peaks and Increased Sensitivity: Gradient elution often results in sharper, more uniform peaks throughout the chromatogram, which enhances sensitivity and improves peak capacity.
-
Method Development Complexity: Gradient methods are more complex to develop and require precise control over the solvent mixing and delivery system. A re-equilibration step is necessary at the end of each run to return the column to the initial conditions, which can add to the overall analysis time.
Logical Workflow for Method Selection
The choice between isocratic and gradient elution is a critical decision in HPLC method development. The following diagram illustrates a logical workflow for making this selection, particularly in the context of isomer separation.
Caption: Workflow for selecting an HPLC elution method for isomer separation.
Conclusion
For the specific task of separating and quantifying the key diastereomeric impurities in aspartame, a well-optimized isocratic HPLC method can provide the necessary resolution and robustness for routine quality control analysis. The stability of the baseline and the simplicity of the method are significant advantages in a regulated environment.
However, when dealing with more complex samples that may contain a wider range of aspartame-related impurities or degradation products, a gradient elution method is likely to be more suitable. Gradient elution offers the flexibility to resolve compounds with different polarities within a single run, leading to shorter analysis times and improved peak shapes for all components.
Ultimately, the choice between isocratic and gradient elution will depend on the specific analytical challenge. For simple, well-defined separations of closely related isomers, the simplicity and reproducibility of an isocratic method are often preferred. For more complex mixtures, the superior resolving power and efficiency of gradient elution are indispensable.
References
- 1. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 2. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous HPLC Determination of 6 Sweeteners [spkx.net.cn]
A Comparative Analysis of the Metabolic Fates of Alpha- and Beta-Aspartame
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two isomeric forms of the artificial sweetener aspartame (B1666099): alpha-aspartame (α-aspartame) and beta-aspartame (β-aspartame). While α-aspartame is the commercially utilized sweetening agent, β-aspartame can be present as a manufacturing byproduct or a degradation product in consumables. Understanding the distinct metabolic fates of these isomers is crucial for a comprehensive safety and efficacy assessment. This document synthesizes experimental data on their absorption, enzymatic breakdown, and the subsequent pathways of their metabolites.
Key Metabolic Differences at a Glance
| Feature | Alpha-Aspartame (α-APM) | This compound (β-APM) |
| Sweetness | Sweet (approx. 200 times sweeter than sucrose) | Non-sweet |
| Intestinal Absorption | Not absorbed intact; rapidly hydrolyzed pre-absorption. The resulting dipeptide (α-Asp-Phe) undergoes rapid, carrier-assisted uptake.[1] | The dipeptide form (β-Asp-Phe) is poorly absorbed via slow, passive diffusion.[1] |
| Primary Site of Metabolism | Small intestine (lumen and mucosal cells)[2][3] | Lower gastrointestinal tract (colon) |
| Enzymatic Hydrolysis | Rapidly hydrolyzed by intestinal esterases and peptidases (aminopeptidases A and W).[4][5] | Resistant to hydrolysis by intestinal and liver enzymes.[1] |
| Role of Gut Microbiota | Minimal role in initial breakdown due to rapid upper intestinal hydrolysis. | Primary mediator of hydrolysis.[1] |
| Primary Metabolites | Aspartic Acid (~40%), Phenylalanine (~50%), Methanol (B129727) (~10%)[5][6][7] | Aspartic Acid, Phenylalanine |
Metabolic Pathways of Alpha-Aspartame
Upon ingestion, α-aspartame is rapidly and completely metabolized in the upper gastrointestinal tract.[3][8] It does not enter the bloodstream intact.[3][8] The metabolic process can be summarized in two main stages:
-
Initial Hydrolysis: In the intestinal lumen, esterases cleave the methyl ester group, yielding methanol and the dipeptide L-aspartyl-L-phenylalanine (α-Asp-Phe).[2][8]
-
Dipeptide Cleavage: The resulting dipeptide is then rapidly broken down by peptidases at the brush border of the intestinal mucosal cells into its constituent amino acids: L-aspartic acid and L-phenylalanine.[3][5]
These three breakdown products—aspartic acid, phenylalanine, and methanol—are then absorbed and enter the body's general metabolic pathways, identical to how they would be processed from other food sources.[5][8]
Metabolic Pathways of this compound
The metabolic journey of β-aspartame is markedly different from its alpha isomer, primarily due to its structural configuration which makes it resistant to mammalian digestive enzymes.
-
Intestinal Absorption: The dipeptide form, β-aspartyl-phenylalanine (β-Asp-Phe), is poorly absorbed in the small intestine. Its passage across the intestinal wall is limited to slow, passive diffusion.[1]
-
Enzymatic Resistance: Unlike α-Asp-Phe, β-Asp-Phe is not hydrolyzed by the peptidases present in the intestinal mucosa or the liver.[1]
-
Microbial Hydrolysis: Consequently, a significant portion of ingested β-aspartame transits to the lower gastrointestinal tract, where it is metabolized by the resident gut microbiota.[1] Studies have shown that homogenates of cecal contents and E. coli can hydrolyze β-Asp-Phe into aspartic acid and phenylalanine.[1]
The slower, microbially-dependent breakdown of β-aspartame means its constituent amino acids are released in a different region of the gut and likely at a slower rate compared to α-aspartame.
Experimental Protocols
In Vivo Intestinal Perfusion for Absorption Studies (Rat Model)
This protocol is based on methodologies used to assess the intestinal absorption of aspartame decomposition products.[1]
-
Animal Preparation: Adult male rats are anesthetized. A segment of the jejunum is surgically isolated and cannulated at both ends.
-
Perfusion Solution: A buffered saline solution (pH 7.4) containing a known concentration of the test compound (α-Asp-Phe or β-Asp-Phe) and a non-absorbable marker (e.g., phenol (B47542) red) is prepared.
-
Perfusion: The jejunal segment is perfused with the solution at a constant flow rate. Samples of the perfusate are collected from the distal cannula at timed intervals.
-
Analysis: The concentrations of the test compound and the non-absorbable marker in the collected samples are determined using High-Performance Liquid Chromatography (HPLC).
-
Calculation: The rate of disappearance of the test compound from the perfusate, corrected for water flux using the non-absorbable marker, indicates the rate of intestinal absorption.
High-Performance Liquid Chromatography (HPLC) for Aspartame and Metabolite Quantification
This is a general protocol for the analysis of aspartame and its breakdown products in aqueous samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.0125 M KH2PO4, pH adjusted to 3.5) and an organic solvent like acetonitrile (B52724) in an isocratic or gradient elution.
-
Detection: UV detection is performed at a wavelength of approximately 210 nm.
-
Sample Preparation: Liquid samples, such as beverages or perfusates, are degassed and filtered through a 0.45-µm membrane filter before injection into the HPLC system.
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.
Conclusion
The metabolic pathways of α- and β-aspartame are fundamentally different. Alpha-aspartame is rapidly and efficiently broken down by mammalian enzymes in the upper gastrointestinal tract, leading to the absorption of its constituent amino acids and methanol. In contrast, this compound is largely resistant to these enzymes and is primarily metabolized by the gut microbiota in the colon after slow and inefficient absorption in the small intestine. These differences in absorption, site of metabolism, and reliance on microbial enzymes have significant implications for their bioavailability and potential physiological effects. Further research with direct, quantitative comparisons of the metabolic rates of both isomers would provide a more complete understanding of their respective fates in the body.
References
- 1. Intestinal absorption of aspartame decomposition products in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. HPLC DETERMINATION OF ASPARTAME IN TABLETOP SWEETENERS BY PRECOLUMN DERIVATIZATION USING 2, 4-DINITROFLUOROBENZENE Research Article | Semantic Scholar [semanticscholar.org]
- 6. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative metabolism of aspartame in experimental animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Sweetener Shift: A Comparative Look at Beta-Aspartame in Soft Drinks
A detailed analysis reveals a notable increase in beta-aspartame levels in aged soft drinks compared to their fresh counterparts, highlighting the chemical instability of aspartame (B1666099) over time. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to understand the dynamics of aspartame degradation in common consumer beverages.
Aspartame, a widely used artificial sweetener, undergoes degradation when exposed to certain conditions over time, leading to the formation of various byproducts. Among these is this compound (β-aspartame), a structural isomer of the original sweetener. While aspartame is known for its intense sweetness, the formation of its beta isomer can alter the taste profile and introduces different chemical entities into the beverage. This analysis focuses on the comparative levels of β-aspartame in freshly produced versus aged soft drinks, providing insights into the stability of aspartame-sweetened products.
Quantitative Analysis: this compound Levels
The concentration of β-aspartame in soft drinks is directly related to the storage time and conditions of the beverage. In freshly manufactured soft drinks, the level of β-aspartame is generally below the limit of detection of common analytical methods, indicating its absence or presence in negligible amounts. However, as the product ages, the concentration of β-aspartame can increase significantly.
A key study on the stability of aspartame in a diet soda stored at room temperature for 50 weeks found that approximately 15% of the initial aspartame content had been converted to β-aspartame and its related compound, β-aspartyl-phenylalanine. This demonstrates a substantial transformation of the parent sweetener into its beta isomer over the product's shelf life.
| Product State | Typical this compound Level | Source |
| Fresh Soft Drink | Below Limit of Detection (LOD) | General scientific understanding of aspartame as a degradation product. |
| Aged Soft Drink (50 weeks at room temperature) | ~15% of initial aspartame concentration | [1][2] |
Experimental Protocols for this compound Quantification
The analysis of aspartame and its isomers in soft drinks is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques allow for the separation and quantification of the different compounds present in the beverage matrix.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the separation and quantification of aspartame and its degradation products, including β-aspartame, involves reversed-phase HPLC.
Sample Preparation:
-
Degas the soft drink sample by sonication for approximately 10-20 minutes to remove carbonation.[3]
-
Filter the degassed sample through a 0.45 µm membrane filter to remove any particulate matter.[3]
-
For highly concentrated samples, dilute with deionized water or the mobile phase to bring the analyte concentration within the calibration range.[3]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation.[4]
-
Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent like acetonitrile.[3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 210 nm is suitable for quantifying aspartame and its isomers.[3]
-
Injection Volume: A 10-20 µL injection volume is commonly used.[3]
Quantification: Quantification is achieved by comparing the peak area of β-aspartame in the sample to a calibration curve generated from standards of known concentrations.
Visualizing the Process
To better understand the transformation and analysis of aspartame in soft drinks, the following diagrams illustrate the key pathways and workflows.
The diagram above illustrates the primary degradation pathways of aspartame in aqueous solutions, such as soft drinks. The formation of β-aspartame occurs through an intramolecular isomerization reaction. Other significant degradation products include diketopiperazine (DKP), aspartyl-phenylalanine, methanol, and the constituent amino acids.
This workflow diagram outlines the key steps involved in the quantitative analysis of β-aspartame in soft drinks using HPLC. The process begins with sample preparation to remove interferences, followed by chromatographic separation and detection, and concludes with data analysis to determine the concentration of the target analyte.
References
Safety Operating Guide
Navigating the Disposal of Beta-Aspartame in a Laboratory Setting
Immediate Safety and Handling
Before proceeding with disposal, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[1] Good industrial hygiene practices should be followed to minimize worker exposure.[1] In the event of a spill, the area should be ventilated, and the spilled material should be swept up, placed in a bag, and held for waste disposal, avoiding the creation of dust.[1]
Step-by-Step Disposal Protocol
The disposal of beta-aspartame, treated as a non-hazardous chemical waste, should be managed through a facility's designated hazardous waste program to ensure compliance with all regulations.[5]
-
Waste Identification : All waste chemical solids, liquids, or containerized gases should be treated as hazardous waste unless confirmed otherwise by the institution's environmental health and safety (EHS) office.[5] A chemical is considered waste when it is no longer intended for use.[5]
-
Containerization : Use a compatible and properly labeled waste container.[6][7][8] The container must be in good condition, with a secure, leak-proof closure.[8][9] It is recommended to leave at least one inch of headroom to allow for expansion.[9]
-
Labeling : All waste containers must be accurately labeled with their contents.[6][7] This is crucial for safe consolidation and disposal by EHS personnel.[7]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7][9] The SAA must be inspected weekly for any leaks.[9] Incompatible chemicals must be segregated to prevent reactions.[8][9]
-
Disposal Request : Once the container is full or ready for disposal, a hazardous waste pickup request should be submitted to the institution's EHS office.[6][7]
Crucially, chemical waste such as this compound should never be disposed of down the drain or in the regular trash. [5][6] Evaporation is also not an acceptable method of disposal.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, general laboratory waste guidelines provide the following quantitative limits for waste accumulation:
| Parameter | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [6][7] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Time to Removal After Reaching Limit | Within 3 days | [6][7] |
| Maximum Storage Time in SAA (if not full) | 12 months | [7] |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound can be visualized as follows:
A workflow diagram for the proper disposal of this compound.
By adhering to these established procedures for chemical waste management, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility.
References
- 1. transchemcorp.com [transchemcorp.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. vumc.org [vumc.org]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Beta-Aspartame
Note on Beta-Aspartame: this compound is a non-sweet isomer of alpha-aspartame, the common artificial sweetener. It can be formed during chemical synthesis and is also a known degradation product.[1][2][3] Safety data sheets and handling protocols are typically issued for "Aspartame," which may contain both isomers. The following guidance is based on the established safety procedures for aspartame (B1666099) and is applicable to this compound. No specific, differing safety protocols for the beta-isomer alone have been identified.
This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe working environment when handling this compound powder, the use of appropriate personal protective equipment is mandatory.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Respiratory | Dust mask / Particulate respirator | Recommended for all procedures, especially those that may generate dust. Use an approved/certified respirator or equivalent.[4] |
| Eyes/Face | Safety glasses with side-shields or Goggles | Essential to prevent eye contact with dust particles.[4][5] |
| Hands | Protective gloves | Impervious gloves should be worn.[4][5] |
| Skin/Body | Lab coat, Long-sleeved clothing, Apron | To avoid skin contact.[4] |
Operational Plan: From Receipt to Handling
A systematic approach is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect containers for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[6]
2. Preparation and Handling:
-
Handle in a well-ventilated area. Using a local exhaust ventilation system or a chemical fume hood is recommended to control airborne levels.[4]
-
Ground all equipment containing the material to prevent static discharge, as fine dust dispersed in air can be a potential dust explosion hazard.
-
Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale dust.[5]
-
Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, follow these immediate first aid steps.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5] |
| Skin Contact | Take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6] |
Spill Response
In case of an accidental spill, follow these procedures:
-
Small Spill:
-
Large Spill:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Use a shovel or other appropriate tools to place the material into a convenient waste disposal container.[5]
-
Finish cleaning the contaminated surface and dispose of all materials according to regulations.
-
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product/Chemical Waste: Dispose of waste material in accordance with federal, state, and local environmental regulations. Do not mix with other waste. Leave the chemical in its original container.
-
Contaminated Packaging: Empty containers should be disposed of as unused product. Do not reuse empty containers.
Quantitative Safety Data
The following table summarizes key toxicological data for Aspartame. It is important to note that while this data is widely cited in safety data sheets, the detailed experimental protocols for these studies are not typically available in public-facing documentation.
| Data Point | Value | Species | Source |
| Acute Oral Toxicity (LD50) | >10,000 mg/kg | Rat | [8] |
| Acute Oral Toxicity (LD50) | >10,000 mg/kg | Mouse | [5] |
| Acceptable Daily Intake (ADI) - FDA | 50 mg/kg of body weight | Human | [2] |
| Acceptable Daily Intake (ADI) - JECFA/EFSA | 40 mg/kg of body weight | Human | [2] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 3. snowhitechem.com [snowhitechem.com]
- 4. echemi.com [echemi.com]
- 5. transchemcorp.com [transchemcorp.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
